Product packaging for 2,5-Dimethyl-3(2H)-furanone(Cat. No.:CAS No. 14400-67-0)

2,5-Dimethyl-3(2H)-furanone

Cat. No.: B084847
CAS No.: 14400-67-0
M. Wt: 112.13 g/mol
InChI Key: ASOSVCXGWPDUGN-UHFFFAOYSA-N
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Description

2,5-Dimethyl-3(2H)-furanone, widely known as HDMF or Furaneol®, is a high-value flavor compound with a characteristic sweet, caramel-like aroma reminiscent of pineapple and strawberry . This compound is a key subject of research in food science and plant biology due to its role as a primary aroma impact chemical in various fruits and fermented products . In food flavor research, HDMF is critical for understanding and replicating authentic flavor profiles in products like wines, soy sauce, and fruit-based consumables . In biochemical studies, HDMF serves as a model compound for investigating biosynthetic pathways. Research indicates it can be produced by microorganisms like Zygosaccharomyces rouxii from precursors such as D-fructose-1,6-bisphosphate or D-fructose via the Embden-Meyerhof-Parnas (EMP) and Pentose Phosphate (PP) pathways . The final enzymatic step in its formation in strawberries is catalyzed by an enone oxidoreductase, which reduces a precursor molecule in a NAD(P)H-dependent mechanism . Beyond its sensory properties, HDMF is also studied for its chemical behavior, including its tautomerization, stability in different pH conditions, and its dual role as both a pro-oxidant and anti-oxidant . This compound has DNA-breaking activity in vitro and its bioavailability and metabolism have been investigated in human and animal models . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Researchers should handle it with care, noting its air-sensitive nature and recommended storage in a cool, dark place under inert gas .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8O2 B084847 2,5-Dimethyl-3(2H)-furanone CAS No. 14400-67-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dimethylfuran-3-one
Source PubChem
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InChI

InChI=1S/C6H8O2/c1-4-3-6(7)5(2)8-4/h3,5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASOSVCXGWPDUGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)C=C(O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Source PubChem
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DSSTOX Substance ID

DTXSID40864502
Record name 2,5-Dimethyl-3(2H)-furanone
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Molecular Weight

112.13 g/mol
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Physical Description

Colourless liquid / sweet herbaceous aroma
Record name 2,5-Dimethyl-3(2H)-furanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

Practically insoluble or insoluble, Soluble (in ethanol)
Record name 2,5-Dimethyl-3(2H)-furanone
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.041-1.057
Record name 2,5-Dimethyl-3(2H)-furanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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CAS No.

14400-67-0
Record name 2,5-Dimethyl-3(2H)furanone
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Record name 2,5-Dimethyl-3(2H)-furanone
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Record name 3(2H)-Furanone, 2,5-dimethyl-
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Record name 2,5-dimethylfuran-3(2H)-one
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Record name 2,5-DIMETHYL-3(2H)-FURANONE
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Record name 2,5-Dimethyl-3(2H)-furanone
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Foundational & Exploratory

Maillard reaction mechanism for 2,5-Dimethyl-3(2H)-furanone formation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Maillard Reaction Mechanism for 2,5-Dimethyl-3(2H)-furanone Formation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Maillard reaction pathways leading to the formation of this compound, a significant flavor compound. This document details the core mechanisms, summarizes quantitative data from key studies, and outlines relevant experimental protocols.

Introduction

2,5-Dimethyl-4-hydroxy-3(2H)-furanone (DMHF), also known by the trade name Furaneol®, is a potent aroma compound with a characteristic sweet, caramel-like scent, making it highly valued in the food and fragrance industries[1][2]. Beyond its sensory properties, the Maillard reaction, a primary route to its formation, is a complex network of non-enzymatic browning reactions between reducing sugars and amino acids that is of broad interest in food chemistry and medical research[1]. Understanding the mechanistic intricacies of DMHF formation is crucial for controlling flavor development in thermally processed foods and for mitigating the formation of potentially harmful Maillard reaction products.

This guide will explore the primary formation pathways of DMHF, including those originating from different sugar precursors and the role of key intermediates.

Core Formation Pathways

The formation of 2,5-Dimethyl-4-hydroxy-3(2H)-furanone through the Maillard reaction is not a single, linear process but rather a network of interconnected pathways. The primary routes depend on the nature of the initial sugar and amino acid precursors.

Pathway from Hexoses (e.g., Glucose, Fructose)

Hexoses can form DMHF through the cyclization of an intact carbon skeleton[3]. A key intermediate in this pathway is acetylformoin, which is formed from the hexose (B10828440) and can then be reduced to DMHF[4][5]. This reduction can occur through a disproportionation reaction or via a Strecker reaction involving amino acids[5].

dot

Caption: Formation of DMHF from hexoses via an intact carbon skeleton.

Pathway from 6-Deoxyhexoses (e.g., Rhamnose)

6-Deoxyhexoses, such as L-rhamnose, are particularly efficient precursors for DMHF, with yields reported to exceed 40 mol% under optimized conditions[6]. The reaction proceeds through a 2,3-enolization of the sugar to form a 1-deoxyosone intermediate, which then cyclizes to form DMHF[5]. This pathway is more direct compared to those from hexoses as the methyl group at the C-5 position is already present in the rhamnose structure.

dot

Caption: Efficient formation of DMHF from L-rhamnose.

Pathway from Pentoses (e.g., Xylose) and Amino Acids

The formation of DMHF from pentoses involves a chain elongation step facilitated by Strecker aldehydes derived from amino acids[7][8]. For instance, glycine (B1666218) can undergo Strecker degradation to produce formaldehyde (B43269) (a C1 fragment), while alanine (B10760859) produces acetaldehyde (B116499) (a C2 fragment)[1][8]. These aldehydes then react with a C5 1-deoxydiketose, formed from the pentose (B10789219), in an aldol-type condensation to yield the C6 backbone necessary for DMHF formation[8].

dot

Caption: DMHF formation from pentoses via Strecker aldehyde chain elongation.

Pathway Involving Methylglyoxal (B44143)

Methylglyoxal (MG), a common Maillard reaction intermediate, can also serve as a precursor to DMHF[2][4][5]. One proposed mechanism involves the Cannizzaro reaction of methylglyoxal to form 1-hydroxy-2-propanone and pyruvic acid. Subsequently, methylglyoxal can react with 1-hydroxy-2-propanone to form DMHF[5]. Another pathway suggests that carbohydrates can be cleaved into fragments like MG and 1-hydroxy-2-propanone, which then recombine to form DMHF[5].

dot

Caption: Proposed pathway for DMHF formation from methylglyoxal.

Quantitative Data Summary

The yield of 2,5-Dimethyl-4-hydroxy-3(2H)-furanone is highly dependent on the reaction conditions, including the precursors, pH, temperature, and presence of catalysts such as phosphate[6].

Table 1: Influence of Precursors and Amino Acids on Furanone Formation
Sugar PrecursorAmino AcidMajor Furanone Product(s)Relative Amount of DMHFReference
D-XyloseGlycineNorfuraneol, Furaneol (DMHF)< 1% of total furanones[7]
D-XyloseL-AlanineNorfuraneol, Furaneol (DMHF), Homofuraneol< 1% of total furanones[7]
PentoseGlycineDMHFPreferentially formed[9]
PentoseL-AlanineEHMF (Homofuraneol)Less favored[9]
Table 2: Effect of Reaction Parameters on DMHF Yield from Rhamnose
Rhamnose Conc. (mol/L)Rhamnose:Lysine RatiopHPhosphate (B84403) Conc. (mol/L)DMHF Yield (mol%)Reference
Varied (3 levels)Varied (3 levels)Varied (3 levels)Varied (3 levels)2 to 41
0.11:1 (with Proline)6.3Not specified~7

Note: The study by Blank et al. (2009) employed a fractional factorial design, and the yield varied significantly based on the combination of these parameters, with phosphate concentration having the most substantial impact.

Table 3: DMHF Formation from Methylglyoxal
ReactantspHDMHF Formation TrendReference
Methylglyoxal aloneIncreasedIncreased[4]
Methylglyoxal + CysteineIncreasedIncreased[4]
Methylglyoxal + GlycineIncreasedDecreased[4]

Experimental Protocols

The following are generalized experimental protocols based on methodologies cited in the literature for studying DMHF formation in model systems.

Protocol for DMHF Formation from Pentoses and Amino Acids

This protocol is adapted from the methodology described by Blank et al. (1996)[7][8].

Objective: To generate and identify DMHF and other furanones from the reaction of a pentose sugar with an amino acid.

Materials:

  • D-Xylose (or other pentose)

  • Glycine or L-Alanine

  • Sodium phosphate buffer (0.2 mol/L, pH 7.0)

  • Deionized water

  • Sodium chloride (NaCl)

  • Hydrochloric acid (HCl, 2 mol/L)

  • Diethyl ether (Et2O)

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Heating apparatus (e.g., water bath at 90°C)

  • Rotation perforator for continuous extraction

  • Concentrator (e.g., rotary evaporator)

Procedure:

  • Reaction Mixture Preparation: Dissolve the pentose sugar and the amino acid in 5 mL of 0.2 mol/L sodium phosphate buffer (pH 7.0).

  • Heating: Heat the reaction mixture at 90°C for 1 hour.

  • Quenching and Dilution: After heating, add 100 mL of water to the reaction mixture.

  • Salting Out and pH Adjustment: Saturate the solution with NaCl (approximately 40 g) and adjust the pH to 4.0 with 2 mol/L HCl.

  • Extraction: Continuously extract the neutral compounds with 50 mL of diethyl ether overnight using a rotation perforator.

  • Drying and Concentration: Dry the organic phase over anhydrous Na2SO4 at 4°C and then concentrate the extract to a final volume of 0.5 mL.

  • Analysis: Analyze the concentrated extract by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify DMHF.

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// Edge Definitions Start -> Prepare; Prepare -> Heat; Heat -> Quench; Quench -> Extract; Extract -> Dry; Dry -> Analyze; Analyze -> End; }

References

The Sensory World of HDMF: An In-depth Technical Guide to its Perception and Odor Threshold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethyl-4-hydroxy-3(2H)-furanone (HDMF), widely known by its trade name Furaneol®, is a naturally occurring chiral compound that plays a pivotal role in the aroma of a vast array of fruits and thermally processed foods.[1] Its potent and versatile sensory profile, ranging from a sweet, strawberry-like character at low concentrations to a more pronounced caramel-like aroma at higher levels, makes it a molecule of significant interest in the fields of flavor chemistry, sensory science, and pharmacology.[1][2] Understanding the nuances of its sensory perception and the precise determination of its odor threshold are critical for its effective application in product development and for investigating its physiological effects.

This technical guide provides a comprehensive overview of the sensory perception and odor threshold of HDMF. It details the experimental protocols for its sensory analysis, summarizes key quantitative data, and elucidates the known signaling pathway involved in its perception, from receptor binding to neural processing.

Sensory Perception and Odor Profile

The sensory characteristics of HDMF are concentration-dependent. In dilute solutions, it imparts a distinct strawberry-like, fruity aroma.[1] As the concentration increases, its scent profile shifts towards a more dominant caramel, burnt-sugar, and sweet character.[2][3] This dual aromatic nature contributes to its widespread presence and importance in the flavor profiles of numerous foods, including strawberries, pineapples, tomatoes, and coffee.[1][3]

Quantitative Sensory Data

The odor threshold of a compound is the lowest concentration that can be detected by the human olfactory system. For HDMF, this threshold is notably low and can be influenced by the matrix in which it is present, as well as the pH of the medium.[4] The tables below summarize the reported odor thresholds and concentration ranges of HDMF in various media.

MediumOdor Threshold (ppb, µg/L)pH (if specified)
Water0.03 - 60[5]-
WaterVaries with pH (lower in acidic solutions)[4]3.0 - 7.0
AirNot explicitly stated, but implied to be very low-
Food ProductConcentration Range (µg/kg)
Strawberries1,000 - 6,000
PineappleHigh concentrations
TomatoPresent above its odor threshold[4]

Experimental Protocols

The determination of the odor threshold and the characterization of the sensory profile of HDMF rely on a combination of instrumental and sensory analysis techniques. Gas Chromatography-Olfactometry (GC-O) is a cornerstone methodology, allowing for the separation of volatile compounds and their simultaneous assessment by a human sensory panel.[6][7]

Protocol 1: Determination of Odor Threshold using Aroma Extract Dilution Analysis (AEDA)

This protocol outlines the steps for determining the Flavor Dilution (FD) factor of HDMF in a sample extract, which is directly related to its odor activity.

1. Sample Preparation and Extraction:

  • Objective: To extract the volatile and semi-volatile compounds, including HDMF, from the sample matrix.

  • Materials:

  • Procedure:

    • Homogenize a known quantity of the sample.

    • Perform a solvent extraction using DCM. This can be achieved through liquid-liquid extraction or solid-phase extraction (SPE).

    • Dry the resulting organic extract over anhydrous sodium sulfate to remove any residual water.

    • Concentrate the extract to a final volume of approximately 1 mL using a rotary evaporator under gentle vacuum and controlled temperature to minimize the loss of volatile compounds.

2. Aroma Extract Dilution Analysis (AEDA):

  • Objective: To create a series of dilutions of the aroma extract to determine the highest dilution at which the odor of HDMF is still detectable.

  • Procedure:

    • Prepare a serial dilution of the concentrated aroma extract with DCM. Common dilution factors are 1:2, 1:4, 1:8, 1:16, and so on.

    • Each dilution is then analyzed by Gas Chromatography-Olfactometry (GC-O).

3. Gas Chromatography-Olfactometry (GC-O) Analysis:

  • Objective: To separate the volatile compounds in each dilution and have a sensory panelist assess the odor of the eluting compounds.

  • Instrumentation:

    • Gas chromatograph equipped with a flame ionization detector (FID) and an olfactory detection port (ODP).

    • Capillary column suitable for flavor analysis (e.g., DB-WAX, FFAP).

  • Procedure:

    • Inject an aliquot of the most dilute extract into the GC-O system.

    • The effluent from the GC column is split between the FID and the ODP.

    • A trained sensory panelist sniffs the effluent from the ODP and records the retention time and a descriptor for any perceived odor.

    • Repeat the analysis with each successive, more concentrated dilution.

    • The analysis for a specific odorant (in this case, HDMF) is complete when the panelist can no longer detect its characteristic aroma in the most diluted sample.

4. Data Analysis and FD Factor Calculation:

  • Objective: To determine the Flavor Dilution (FD) factor.

  • Procedure:

    • The FD factor is the highest dilution factor at which the characteristic odor of HDMF was detected by the sensory panelist.

    • For a more robust determination, an average FD factor is calculated from the results of multiple panelists (typically 6-10).

GC_O_AEDA_Workflow cluster_Preparation Sample Preparation cluster_AEDA Aroma Extract Dilution Analysis cluster_Analysis GC-Olfactometry cluster_Data Data Analysis Sample Sample Homogenization Extraction Solvent Extraction Sample->Extraction Concentration Concentration Extraction->Concentration Dilution Serial Dilution Concentration->Dilution Injection GC Injection Dilution->Injection Separation Chromatographic Separation Injection->Separation Split Effluent Split Separation->Split FID FID Detection Split->FID ODP Olfactory Detection Port Split->ODP Panelist Sensory Panelist ODP->Panelist FD_Factor FD Factor Calculation Panelist->FD_Factor

Workflow for Aroma Extract Dilution Analysis (AEDA) using GC-O.

Signaling Pathway of HDMF Perception

The perception of odors, including that of HDMF, is initiated by the interaction of the odorant molecule with specific olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. These receptors are G-protein coupled receptors (GPCRs).[5]

Recent research has identified a specific olfactory receptor for Furaneol: OR5M3 .[5] This discovery provides a crucial starting point for understanding the molecular basis of HDMF perception.

The binding of HDMF to OR5M3 is believed to trigger a canonical olfactory signaling cascade:

  • Receptor Activation: HDMF binds to the OR5M3 receptor.

  • G-Protein Activation: This binding event causes a conformational change in the receptor, which in turn activates a specific G-protein, G-olf (Gαolf).[8][9]

  • Adenylyl Cyclase Activation: The activated Gαolf subunit dissociates and activates the enzyme adenylyl cyclase.[7][8]

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger.[7][10]

  • Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels in the cell membrane.[4][8]

  • Depolarization: The opening of CNG channels allows an influx of cations (primarily Ca²⁺ and Na⁺) into the olfactory sensory neuron, leading to its depolarization.[4][8]

  • Signal Amplification: The influx of Ca²⁺ can also open Ca²⁺-activated chloride channels, leading to an efflux of Cl⁻, which further depolarizes the neuron.[8]

  • Action Potential Generation: If the depolarization reaches a certain threshold, it triggers an action potential.

  • Signal Transmission to the Brain: The action potential travels along the axon of the olfactory sensory neuron to the olfactory bulb in the brain, where the signal is further processed, leading to the conscious perception of the "caramel-like" or "strawberry-like" aroma of HDMF.[8]

HDMF_Signaling_Pathway HDMF HDMF (Furaneol) OR5M3 OR5M3 Receptor (GPCR) HDMF->OR5M3 Binding G_olf G-olf Protein OR5M3->G_olf Activation AC Adenylyl Cyclase G_olf->AC Activation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC CNG_channel CNG Ion Channel cAMP->CNG_channel Binding & Opening Ions Ca²⁺, Na⁺ Influx CNG_channel->Ions Depolarization Neuron Depolarization Ions->Depolarization Action_Potential Action Potential Depolarization->Action_Potential Brain Signal to Brain Action_Potential->Brain

Olfactory signaling pathway for HDMF perception.

Conclusion

The sensory perception of HDMF is a complex process governed by its concentration, the surrounding matrix, and a specific molecular signaling cascade initiated by the OR5M3 receptor. The methodologies outlined in this guide, particularly GC-O with AEDA, provide a robust framework for the quantitative and qualitative assessment of its potent aroma. For researchers and professionals in drug and flavor development, a thorough understanding of these principles is paramount for leveraging the unique sensory properties of HDMF in various applications, from enhancing the palatability of food products to investigating its potential physiological and pharmacological effects. Further research into the downstream signaling events and the neurological processing of the HDMF signal will continue to deepen our understanding of this important flavor molecule.

References

Chemical and physical properties of 2,5-Dimethyl-3(2H)-furanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, experimental protocols, and analytical methodologies related to 2,5-Dimethyl-3(2H)-furanone. The information is intended for use by researchers, scientists, and professionals in drug development and other scientific fields requiring detailed information on this compound.

Chemical and Physical Properties

This compound, also known as 2,5-Dimethyl-2,3-dihydrofuran-3-one, is a furanone-based fragrance compound. It is recognized for its sweet, herbaceous, and caramel-like aroma. The following tables summarize its key chemical and physical properties.

Identifiers and General Properties
PropertyValueSource(s)
IUPAC Name 2,5-dimethylfuran-3(2H)-one[1]
Synonyms 2,5-Dimethyl-2,3-dihydrofuran-3-one, 3(2H)-Furanone, 2,5-dimethyl-[1]
CAS Number 14400-67-0[1]
Molecular Formula C₆H₈O₂[1]
Molecular Weight 112.13 g/mol [2][3]
Appearance Colorless to light yellow liquid[2][4]
Odor Sweet, herbaceous, fruity, caramel[3][5]
Physical and Chemical Constants
PropertyValueSource(s)
Density 1.06 g/cm³[2]
Boiling Point 70-72 °C at 13 mmHg (Torr)[4]
Flash Point 52 °C (125.6 °F)[4][6]
Refractive Index 1.470 - 1.480[3][4]
Vapor Pressure 1.55 mmHg at 25°C
Solubility Practically insoluble in water; Soluble in ethanol (B145695) and DMSO.[3][7]
Stability Unstable in solutions; fresh preparation is recommended. Air sensitive.[2][4]
Spectral Data
Data TypeInterpretationSource(s)
¹H NMR Spectrum available and conforms to the structure.[2]
¹³C NMR Spectrum available and conforms to the structure.[8]
Mass Spectrum (GC-MS) Spectrum available.[1]
Infrared (IR) Spectrum Spectrum available.[4]
Safety and Hazard Information
CategoryInformationSource(s)
GHS Classification Flammable liquid and vapor (H226), Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319).[3][6]
Signal Word Warning[6]
Precautionary Statements P210: Keep away from heat/sparks/open flames/hot surfaces. No smoking. P233: Keep container tightly closed. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][6]
Storage Store at 4°C, protected from light. Store under an inert gas.[2][4]

Experimental Protocols

While specific synthetic routes for this compound are not as widely published as its hydroxylated analog (Furaneol), a general synthetic approach can be conceptualized from related preparations. The analysis of the compound is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS).

Synthesis of a Furanone Derivative (General Approach)

The synthesis of 4-hydroxy-2,5-dimethyl-3(2H)-furanone often involves an aldol (B89426) condensation of a dihydro-furanone precursor followed by subsequent reactions. The synthesis of the precursor, a 2,5-dialkyl-dihydro-3(2H)-furanone, is a key step, though detailed public protocols for this specific starting material are scarce. A plausible general workflow is outlined below.

G start Starting Materials (e.g., α-hydroxy ester, aldehyde) reaction1 Step 1: Condensation Reaction (e.g., Aldol or similar C-C bond formation) start->reaction1 intermediate1 Intermediate: Substituted acyloin or equivalent reaction1->intermediate1 reaction2 Step 2: Intramolecular Cyclization (Acid or base catalyzed) intermediate1->reaction2 intermediate2 Intermediate: Crude 2,5-dimethyl-dihydro-3(2H)-furanone reaction2->intermediate2 reaction3 Step 3: Dehydrogenation / Oxidation (Introduction of double bond) intermediate2->reaction3 product_crude Crude Product: This compound reaction3->product_crude purification Purification (Distillation / Chromatography) product_crude->purification product_final Final Product: Pure this compound purification->product_final analysis QC Analysis (GC-MS, NMR) product_final->analysis

Caption: A generalized synthetic workflow for the preparation of this compound.

Quality Control and Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes a typical method for the analysis of this compound to determine its purity and confirm its identity. The parameters are based on methods used for similar furanone compounds.

2.2.1 Sample Preparation

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol (B129727) or ethanol.

  • From the stock solution, prepare a working standard of 10 µg/mL by diluting with the same solvent.

  • For analysis, inject 1 µL of the working standard into the GC-MS system.

2.2.2 Instrumentation and Parameters

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Column: DB-Wax or HP-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Mode: Splitless, with an injection volume of 1 µL.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 240 °C at a rate of 10 °C/min.

    • Hold: Hold at 240 °C for 5 minutes.

  • MS Transfer Line Temperature: 250 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 300.

2.2.3 Data Analysis

  • Identify the peak corresponding to this compound based on its retention time.

  • Confirm the identity by comparing the acquired mass spectrum with a reference spectrum from a library (e.g., NIST).

  • Determine the purity of the sample by calculating the peak area percentage of the target compound relative to the total area of all peaks in the chromatogram.

G sample Sample of This compound prep Sample Preparation (Dilution in solvent) sample->prep injection GC Injection (1 µL, Splitless) prep->injection separation Chromatographic Separation (Capillary Column) injection->separation ionization MS Ionization (Electron Impact, 70 eV) separation->ionization detection Mass Detection (Quadrupole Analyzer) ionization->detection data Data Acquisition (Chromatogram & Mass Spectra) detection->data analysis Data Analysis (Library Match, Purity Calculation) data->analysis report Final Report analysis->report

Caption: A standard workflow for the GC-MS analysis of this compound.

Biological Activity and Signaling Pathways

Current scientific literature primarily focuses on the role of this compound and its derivatives as flavor and fragrance compounds. It is a known component of the aroma profile of fruits like mango and is also found in bread and coffee.[5] While its hydroxylated analog, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol), is known to be formed through the Maillard reaction or biosynthesized in plants from precursors like D-fructose-1,6-diphosphate, specific signaling pathways in mammalian systems involving this compound are not well-documented.[1] Studies have indicated that it does not possess DNA-damaging ability or genetic toxicity.[2] Its primary interaction with biological systems is through olfaction, contributing to the sensory perception of food and other consumer products. Further research would be required to elucidate any potential roles in cellular signaling or metabolism.

References

An In-Depth Technical Guide on the Thermal Degradation Products of Furaneol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furaneol®, or 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), is a pivotal aroma compound, lending its characteristic sweet, caramel-like fragrance to a myriad of fruits and thermally processed foods. Despite its desirable sensory attributes, Furaneol's inherent thermal lability presents a significant challenge in food processing and pharmaceutical applications where thermal sterilization is employed. Its degradation can lead to a substantial alteration of the flavor and aroma profile of the final product. This technical guide provides a comprehensive examination of the thermal degradation products of Furaneol, elucidating the underlying chemical pathways, presenting quantitative data from seminal studies, and detailing the experimental protocols for their analysis. A thorough understanding of these degradation processes is paramount for professionals seeking to preserve the sensory integrity and ensure the stability of products containing furanone compounds.

Introduction

Furaneol is a naturally occurring organic compound that is a key component of the aroma of many fruits, most notably strawberries and pineapples. It is also formed during the thermal processing of foods through the Maillard reaction.[1][2] The stability of Furaneol is significantly influenced by temperature and pH, with degradation being more pronounced under acidic conditions.[2][3] The thermal breakdown of Furaneol is a complex process involving ring opening, hydrolysis, and retro-aldolization, which results in a diverse array of volatile and non-volatile products.[1] This guide will delve into the specifics of these degradation pathways and their products.

Thermal Degradation Pathways of Furaneol

The thermal degradation of Furaneol is primarily initiated by the opening of the furanone ring, which is influenced by the surrounding chemical environment, particularly pH.

Degradation in Aqueous Systems

At elevated temperatures in an aqueous solution, Furaneol undergoes a ring-opening reaction to form a dicarbonyl intermediate. This intermediate is unstable and can subsequently undergo retro-aldolization, leading to the formation of smaller, volatile carbonyl compounds. The overall yield of volatile degradation products is inversely correlated with pH, with more extensive degradation observed in acidic conditions.[3]

A proposed general pathway for the thermal degradation of Furaneol is illustrated in the diagram below.

G General Thermal Degradation Pathway of Furaneol Furaneol Furaneol (4-hydroxy-2,5-dimethyl-3(2H)-furanone) RingOpening Ring Opening Furaneol->RingOpening Heat, H₂O Dicarbonyl Dicarbonyl Intermediate RingOpening->Dicarbonyl RetroAldol Retro-aldolization Dicarbonyl->RetroAldol PrimaryProducts Primary Degradation Products (e.g., Acetaldehyde, Hydroxyacetone) RetroAldol->PrimaryProducts SecondaryProducts Secondary Degradation Products (Acyclic Carbonyls & Furanone Derivatives) PrimaryProducts->SecondaryProducts Intermolecular Reactions

A general pathway for the thermal degradation of Furaneol.
Degradation in the Presence of Sulfur-Containing Compounds

When sulfur-containing compounds such as cysteine or hydrogen sulfide (B99878) are present, the thermal degradation of Furaneol can lead to the formation of sulfur-containing heterocyclic compounds, including various thiophene (B33073) derivatives. This occurs through the exchange of the ring oxygen atom with a sulfur atom.[1][2]

The proposed mechanism for the formation of thiophene derivatives from Furaneol and a sulfur source is depicted below.

G Formation of Thiophene Derivatives from Furaneol Furaneol Furaneol RingOpening Ring Opening Furaneol->RingOpening Heat SulfurSource Sulfur Source (e.g., Cysteine, H₂S) Sulfurization Sulfurization SulfurSource->Sulfurization Dicarbonyl Dicarbonyl Intermediate RingOpening->Dicarbonyl Dicarbonyl->Sulfurization ThiophenePrecursor Thiophene Precursor Sulfurization->ThiophenePrecursor Cyclization Cyclization & Dehydration ThiophenePrecursor->Cyclization Thiophenes Thiophene Derivatives Cyclization->Thiophenes

Formation of thiophene derivatives from Furaneol.

Quantitative Analysis of Thermal Degradation Products

A seminal study by Shu, Mookherjee, and Ho (1985) investigated the volatile products formed from the thermal degradation of Furaneol in a closed system at 160°C for 30 minutes at varying pH levels. The results, summarized in the table below, clearly demonstrate the significant impact of pH on the product profile, with a higher yield of total volatiles at lower pH.

CompoundGC Area Percent at pH 2.2GC Area Percent at pH 5.1GC Area Percent at pH 7.1
Acyclic Carbonyls
Acetaldehyde1.20.80.5
Acetone0.30.20.1
2,3-Butanedione3.52.11.5
Hydroxyacetone6.84.53.2
2,3-Pentanedione2.11.51.1
1-Hydroxy-2-butanone4.23.12.2
3-Hydroxy-2-butanone5.54.23.5
2-Hydroxy-3-pentanone1.81.20.9
Acetic Acid10.27.85.6
Furanone Derivatives
2,5-Dimethyl-3(2H)-furanone15.620.525.8
2,4,5-Trimethyl-3(2H)-furanone2.53.84.5
2-Ethyl-5-methyl-4-hydroxy-3(2H)-furanone1.11.82.3
Total Volatiles (mg from 0.05 mol DMHF) 175 130 95

Data adapted from Shu, C. K., Mookherjee, B. D., & Ho, C. T. (1985). Volatile components of the thermal degradation of 2,5-dimethyl-4-hydroxy-3(2H)-furanone. Journal of agricultural and food chemistry, 33(3), 446-448.

The data indicates that acidic conditions favor the formation of acyclic carbonyls, while higher pH values lead to a greater proportion of furanone derivatives.

Experimental Protocols

The following sections detail a general experimental methodology for the induction and analysis of Furaneol's thermal degradation products.

Thermal Degradation Procedure

This protocol describes a general procedure for inducing the thermal degradation of Furaneol in a controlled laboratory setting.

  • Sample Preparation: A solution of Furaneol (e.g., 1% w/v) is prepared in a phosphate (B84403) buffer solution. The pH of the solution is adjusted to the desired levels (e.g., 2.2, 5.1, and 7.1) using appropriate acids or bases. Aliquots of the solution are sealed in thick-walled glass tubes, typically under vacuum to prevent oxidation.

  • Thermal Treatment: The sealed tubes are placed in a temperature-controlled oven or heating block. The samples are heated at a specific temperature (e.g., 160°C) for a defined period (e.g., 30 minutes).

  • Extraction of Volatile Compounds: After cooling, the tubes are opened, and an internal standard is added for quantification purposes. The aqueous solution is extracted with a suitable organic solvent, such as dichloromethane, to isolate the volatile degradation products. The organic extract is then dried over anhydrous sodium sulfate (B86663) and concentrated.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

The concentrated extract is analyzed using a gas chromatograph coupled with a mass spectrometer.

  • GC Conditions (Typical):

    • Column: A non-polar or semi-polar capillary column (e.g., DB-5 or equivalent).[1] A polar capillary column such as CP-WAX 52 CB can also be used.

    • Injector Temperature: 250°C.[1]

    • Oven Temperature Program: A programmed temperature ramp, for example, from 40°C to 220°C at a rate of 2°C/min.[1] Another program could be 60°C (1 min), then increasing at 10°C/min to 200°C (held for 5 min).

    • Carrier Gas: Helium at a constant flow rate.[1]

  • MS Conditions (Typical):

    • Ionization Mode: Electron Impact (EI) at 70 eV.[1]

    • Mass Range: m/z 35-350.[1]

    • Source Temperature: 200°C.[1]

  • Compound Identification and Quantification: The identification of the degradation products is achieved by comparing their mass spectra and retention times with those of authentic standards and/or a reference library (e.g., NIST/Wiley). Quantification is performed by comparing the peak area of each identified compound to the peak area of the internal standard.[1]

A general workflow for the experimental study of Furaneol's thermal degradation is presented below.

G Experimental Workflow for Furaneol Thermal Degradation Study cluster_prep Sample Preparation cluster_thermal Thermal Treatment cluster_extraction Extraction cluster_analysis Analysis PrepFuraneol Prepare Furaneol Solution in Buffer AdjustpH Adjust pH (e.g., 2.2, 5.1, 7.1) PrepFuraneol->AdjustpH SealTubes Seal in Glass Tubes under Vacuum AdjustpH->SealTubes Heating Heat at 160°C for 30 min SealTubes->Heating Cooling Cool Samples Heating->Cooling AddStandard Add Internal Standard Cooling->AddStandard SolventExtraction Solvent Extraction (Dichloromethane) AddStandard->SolventExtraction Concentration Dry and Concentrate Extract SolventExtraction->Concentration GCMS GC-MS Analysis Concentration->GCMS Identification Compound Identification GCMS->Identification Quantification Quantification Identification->Quantification

References

Enantiomeric Properties of 4-Hydroxy-2,5-dimethyl-3(2H)-furanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), commonly known as Furaneol® or strawberry furanone, is a potent aroma compound with significant applications in the flavor, fragrance, and pharmaceutical industries. Its chirality gives rise to two enantiomers, (R)-(+)-HDMF and (S)-(-)-HDMF, which exhibit distinct sensory and biological properties. This technical guide provides a comprehensive overview of the enantiomeric characteristics of HDMF, including its synthesis, chiral separation, and sensory evaluation. Furthermore, it delves into the compound's notable biological activities, such as its antimicrobial, antifungal, and quorum sensing inhibitory effects, with a focus on the underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of chiral furanones.

Introduction

4-Hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) is a naturally occurring chiral molecule responsible for the characteristic sweet, caramel-like, and fruity aroma of various fruits, most notably strawberries and pineapples.[1][2] It is also a product of the Maillard reaction, contributing to the flavor profile of a wide range of cooked foods.[1] The presence of a chiral center at the C2 position results in two enantiomeric forms: (R)-(+)-HDMF and (S)-(-)-HDMF.[2] These enantiomers display significant differences in their organoleptic properties, with the (R)-enantiomer being the primary contributor to the compound's distinct aroma.[2]

Beyond its importance in the flavor and fragrance industry, HDMF has garnered attention for its diverse biological activities. The racemic mixture has demonstrated broad-spectrum antimicrobial and antifungal properties, as well as the ability to inhibit biofilm formation and interfere with bacterial quorum sensing.[3][4][5][6] These attributes make HDMF and its derivatives promising candidates for the development of novel therapeutic agents.

This guide provides a detailed examination of the enantiomeric properties of HDMF, covering its synthesis and separation, analytical techniques for characterization, sensory attributes, and biological functions.

Physicochemical and Enantiomeric Properties

The distinct properties of the (R) and (S) enantiomers of HDMF are central to their application and study. A key challenge in studying these enantiomers is the rapid racemization that occurs through keto-enol tautomerism, particularly at neutral to basic pH. The rate of racemization is at its lowest between pH 4 and 5, a critical consideration for experimental design.[7]

Sensory Properties

The sensory perception of HDMF is highly stereospecific. The (R)-enantiomer is characterized by a strong, sweet, sugary, and jammy aroma, reminiscent of strawberries, while the (S)-enantiomer possesses an extremely weak odor.[1][2] This marked difference highlights the chiral nature of olfactory receptors.

Table 1: Sensory and Physicochemical Properties of HDMF Enantiomers

Property(R)-(+)-HDMF(S)-(-)-HDMFRacemic HDMF
Odor Profile Strong, sugary, jammy, sweet, caramel-like[2]Extremely weak[2]Sweet, strawberry-like, caramel[2]
Odor Threshold Not explicitly reported, but implied to be significantly lower than the (S)-enantiomer[2]Not explicitly reported, but implied to be significantly higher than the (R)-enantiomer[2]0.03 - 60 ppb[8][9]
Melting Point --79 °C[8]
Boiling Point --230 °C[8]
Log P --0.95[8]

Synthesis and Enantiomeric Separation

The preparation of enantiomerically pure HDMF is crucial for the accurate assessment of its properties. This can be achieved through enantioselective synthesis or by the resolution of a racemic mixture.

Synthesis of Racemic HDMF

Several methods for the chemical synthesis of racemic HDMF have been reported. One common approach involves the reaction of methylglyoxal.[10] Another documented method utilizes an aldol (B89426) condensation of a 2,5-dialkyl-dihydro-3(2H)-furanone with an aldehyde, followed by ozonolysis and subsequent reduction and cyclization.[4]

Enantioselective Synthesis

While detailed protocols for the enantioselective synthesis of HDMF are not widely published, general strategies in asymmetric synthesis can be applied. These may include the use of chiral auxiliaries, chiral catalysts, or enzymatic resolutions to obtain the desired enantiomer.

Chiral Separation

The separation of (R)- and (S)-HDMF is most effectively achieved using chromatographic techniques.

  • Supercritical Fluid Chromatography (SFC): Chiral SFC is a powerful method for the separation of furanone enantiomers, offering fast analysis times and reduced solvent consumption.[11][12][13]

  • Cyclodextrin-Modified Capillary Electrophoresis (CE): This technique utilizes cyclodextrins as chiral selectors in the running buffer to achieve enantiomeric resolution.[14][15]

Experimental Protocols

Chiral Separation by Supercritical Fluid Chromatography (SFC)

This protocol provides a general procedure for the analytical-scale separation of HDMF enantiomers.

Objective: To resolve racemic HDMF into its (R) and (S) enantiomers.

Instrumentation: Supercritical Fluid Chromatography system equipped with a chiral stationary phase column and a suitable detector (e.g., UV-Vis or Mass Spectrometer).

Table 2: Typical Chiral SFC Experimental Parameters

ParameterValue
Column Chiral stationary phase (e.g., CHIRALPAK® series)
Mobile Phase A Supercritical CO₂
Mobile Phase B (Modifier) Methanol or Ethanol (e.g., 20%)
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Column Temperature 40 °C
Detection UV at 220 nm
Injection Volume 5 µL

Procedure:

  • Prepare a standard solution of racemic HDMF in the mobile phase modifier.

  • Equilibrate the SFC system with the specified mobile phase composition and back pressure until a stable baseline is achieved.

  • Inject the sample.

  • Monitor the separation and identify the two enantiomeric peaks based on their retention times.

  • Optimization may be required by adjusting the modifier percentage, back pressure, or temperature to achieve baseline separation.

SFC_Workflow cluster_prep Sample Preparation cluster_sfc SFC System cluster_analysis Data Analysis racemate Racemic HDMF dissolve Dissolve in Modifier racemate->dissolve inject Inject Sample dissolve->inject column Chiral Column (e.g., CHIRALPAK®) inject->column separate Separation column->separate detect UV/MS Detection separate->detect chromatogram Chromatogram detect->chromatogram enantiomers (R)-HDMF & (S)-HDMF (Resolved Peaks) chromatogram->enantiomers

Workflow for Chiral SFC Separation of HDMF Enantiomers.
Determination of Absolute Configuration by Vibrational Circular Dichroism (VCD)

VCD is a powerful technique for the unambiguous determination of the absolute configuration of chiral molecules in solution.

Objective: To assign the absolute configuration of the separated HDMF enantiomers.

Procedure:

  • Experimental Measurement:

    • Dissolve an enantiomerically pure sample of HDMF in a suitable solvent (e.g., CDCl₃).

    • Acquire the VCD and infrared (IR) spectra of the sample.

  • Computational Modeling:

    • Perform a conformational search for one of the enantiomers (e.g., (R)-HDMF) using computational chemistry software.

    • Calculate the theoretical VCD and IR spectra for the lowest energy conformers using Density Functional Theory (DFT).

  • Spectral Comparison:

    • Compare the experimentally measured VCD spectrum with the computationally predicted spectrum for the chosen enantiomer.

    • A match in the sign and relative intensity of the VCD bands confirms the absolute configuration. If the experimental spectrum is the mirror image of the calculated spectrum, the enantiomer has the opposite configuration.

VCD_Workflow cluster_exp Experimental cluster_comp Computational sample Enantiopure HDMF vcd_exp Measure VCD & IR Spectra sample->vcd_exp compare Compare Spectra vcd_exp->compare model Build 3D Model (e.g., (R)-HDMF) dft DFT Calculation model->dft vcd_calc Predict VCD & IR Spectra dft->vcd_calc vcd_calc->compare assign Assign Absolute Configuration compare->assign

Workflow for VCD Analysis of HDMF Enantiomers.

Biological Activities and Mechanisms of Action

Racemic HDMF exhibits a range of biological activities, with its antimicrobial and quorum sensing inhibitory properties being of particular interest for drug development.

Antimicrobial and Antifungal Activity

HDMF has demonstrated broad-spectrum activity against various human pathogens, including antibiotic-resistant strains.[5] Its antifungal activity against Candida albicans is noteworthy, with a reported Minimum Inhibitory Concentration (MIC) in the range of 10-20 µg/mL.[5]

Table 3: Antimicrobial and Anti-biofilm Activity of Racemic HDMF

ActivityTarget Organism(s)Quantitative DataReference(s)
Antifungal Candida albicansMIC: 10-20 µg/mL[5]
Anti-biofilm Non-albicans Candida speciesInhibitory Concentration: 30 µg/mL[16]
Quorum Sensing Inhibition Pseudomonas aeruginosa27.8% biofilm reduction at 0.1 µM; 42.6% at 1.0 µM[3]
Mechanism of Antifungal Action: Cell Cycle Arrest

Studies on Candida albicans have shown that HDMF induces cell cycle arrest at the S and G2/M phases, leading to its antifungal effect.[4][6] This suggests that HDMF interferes with DNA synthesis and/or the transition into mitosis in fungal cells.

CellCycleArrest cluster_cell_cycle Candida albicans Cell Cycle HDMF HDMF HDMF->arrest_S Inhibits HDMF->arrest_G2M Inhibits G1 G1 Phase S S Phase (DNA Synthesis) G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1

Proposed Mechanism of HDMF-induced Cell Cycle Arrest in C. albicans.
Quorum Sensing Inhibition

HDMF has been shown to inhibit quorum sensing (QS) in Pseudomonas aeruginosa.[3] It reduces the production of QS signal molecules and inhibits the expression of virulence factors regulated by the las, rhl, and pqs systems. This interference with bacterial communication suggests a competitive inhibition mechanism where HDMF may interact with the QS receptors.[3]

QuorumSensing_Inhibition cluster_qs P. aeruginosa Quorum Sensing AHL AHL Signal Molecules Receptor QS Receptors (e.g., LasR, RhlR) AHL->Receptor Virulence Virulence Factor Expression Receptor->Virulence HDMF HDMF HDMF->Receptor Competitively Inhibits

Mechanism of Quorum Sensing Inhibition by HDMF.
Antioxidant Activity

HDMF also possesses both pro-oxidant and anti-oxidant properties depending on the system.[17] It can generate reactive oxygen species in the presence of transition metal ions, but it can also act as an antioxidant, for example, by inhibiting cataract formation in rats.[17] The specific antioxidant activities of the individual enantiomers have not been extensively reported.

Conclusion

4-Hydroxy-2,5-dimethyl-3(2H)-furanone is a multifaceted chiral molecule with significant implications for various scientific and industrial fields. The distinct sensory and biological properties of its (R) and (S) enantiomers necessitate the use of advanced enantioselective analytical techniques for their study. The potent and desirable aroma of the (R)-enantiomer makes it a valuable compound in the flavor and fragrance industry. Furthermore, the broad-spectrum antimicrobial, antifungal, and quorum sensing inhibitory activities of racemic HDMF present exciting opportunities for the development of novel therapeutics. Further research into the specific biological activities of the individual enantiomers is warranted to fully elucidate their potential and to develop targeted applications in medicine and beyond. This technical guide serves as a foundational resource for researchers and professionals seeking to explore the enantioselective world of Furaneol®.

References

A Technical Guide to the Formation of Furaneol from Pentose and Hexose Sugars

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Furaneol, or 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), is a paramount flavor compound, imparting a characteristic sweet, caramel-like aroma to a wide variety of fruits and thermally processed foods.[1][2] Its formation is primarily attributed to the Maillard reaction, a complex series of non-enzymatic browning reactions involving reducing sugars and amino acids, as well as caramelization processes.[1][3][4] The selection of the sugar precursor—specifically, whether a hexose (B10828440) (C6) or a pentose (B10789219) (C5) sugar is used—profoundly impacts the reaction pathways and the resulting yield of Furaneol.[3] This technical guide provides an in-depth exploration of the core chemical pathways for Furaneol formation from these two sugar classes, supported by quantitative data and detailed experimental protocols.

Core Reaction Pathways to Furaneol

The generation of Furaneol is not a single reaction but a network of pathways influenced by precursors, temperature, and pH.[1] The foundational materials are typically hexose and pentose sugars.

Formation from Hexose Sugars (e.g., Glucose, Fructose)

The principal route to Furaneol from hexose sugars is the Maillard reaction.[3] This pathway begins with the reaction between a hexose and an amino acid to form an Amadori product. Through a 2,3-enolization pathway, this intermediate is converted into a 1-deoxyhexosone.[5] Subsequent cyclization and dehydration of the 1-deoxyhexosone yield the final Furaneol molecule.[3] Fructose is generally a more efficient precursor for Furaneol formation compared to glucose.[3]

G cluster_start Reactants cluster_intermediates Intermediates cluster_end Product Hexose Hexose (e.g., Glucose, Fructose) Amadori Amadori Product Hexose->Amadori Maillard Reaction AminoAcid Amino Acid AminoAcid->Amadori Deoxyhexosone 1-Deoxyhexosone Amadori->Deoxyhexosone 2,3-Enolization Furaneol Furaneol Deoxyhexosone->Furaneol Cyclization & Dehydration

Maillard reaction pathway for Furaneol formation from hexose sugars.[3]
Formation from Pentose Sugars (e.g., Xylose, Ribose)

The formation of Furaneol (a C6 compound) from pentose sugars (C5 compounds) is a more intricate process that necessitates the incorporation of an additional carbon atom.[3][5] While pentoses readily form norfuraneol (4-hydroxy-5-methyl-3(2H)-furanone), the generation of Furaneol is a minor side reaction.[3][5] The key step is a chain elongation of the 1-deoxypentosone intermediate.[5] This is typically achieved through an aldol (B89426) addition with a Strecker aldehyde (such as formaldehyde), which is derived from the Strecker degradation of an amino acid like glycine.[1][5] This "C5 + C1" reaction creates the necessary six-carbon backbone that subsequently cyclizes to form Furaneol.[5][6]

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Pentose Pentose (e.g., Xylose) Deoxypentosone 1-Deoxypentosone Pentose->Deoxypentosone AminoAcid1 Amino Acid (1) AminoAcid1->Deoxypentosone AminoAcid2 Amino Acid (2) (e.g., Glycine) StreckerAldehyde Strecker Aldehyde (C1) (e.g., Formaldehyde) AminoAcid2->StreckerAldehyde Strecker Degradation C6_Intermediate C6 Intermediate Deoxypentosone->C6_Intermediate Aldol Addition (Chain Elongation) StreckerAldehyde->C6_Intermediate Furaneol Furaneol C6_Intermediate->Furaneol Cyclization & Dehydration G Start Start Reaction_Setup 1. Reaction Setup (Sugar + Amino Acid in Buffer) Start->Reaction_Setup Heating 2. Heating (e.g., 90°C for 1 hour) Reaction_Setup->Heating Quenching 3. Quenching (Ice Bath) Heating->Quenching Extraction 4. Extraction (Add Internal Standard, Extract with CH₂Cl₂) Quenching->Extraction Analysis 5. GC-MS Analysis (Separation & Detection) Extraction->Analysis Quantification 6. Quantification (vs. Calibration Curve) Analysis->Quantification End End Quantification->End

References

The Genesis of a Flavor Giant: A Technical Guide to the Precursors of 2,5-Dimethyl-3(2H)-furanone in Food Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethyl-3(2H)-furanone (DMHF), commercially known as Furaneol®, is a pivotal aroma compound that imparts characteristic sweet, caramel-like, and fruity notes to a wide array of food products. Its presence is crucial to the flavor profiles of numerous fruits, such as strawberries and pineapples, as well as processed foods like coffee and bread crust.[1] The formation of this potent odorant, with its low odor threshold, is a complex process primarily rooted in the Maillard reaction and, in biological systems, through specific enzymatic pathways.[2] Understanding the precursors and the mechanisms of their conversion into DMHF is paramount for food scientists aiming to enhance flavor profiles, for researchers investigating the intricate chemistry of food, and for professionals in drug development concerned with flavor masking or excipient interactions. This technical guide provides an in-depth exploration of the key precursors to DMHF, detailed experimental protocols for their analysis, and a visual representation of the core chemical pathways involved.

Primary Precursors of this compound

The formation of DMHF in food systems is principally governed by the availability of specific precursor molecules that undergo chemical transformation during thermal processing or enzymatic action. These precursors can be broadly categorized into carbohydrates and amino acids.

Carbohydrate Precursors

A variety of sugars serve as the carbon backbone for the furanone ring structure. The efficiency of these sugars as precursors varies significantly.

  • Deoxyhexoses (e.g., L-rhamnose): L-rhamnose, a 6-deoxyhexose, is the most efficient precursor for DMHF, with reported molar yields exceeding 40% under optimized conditions.[2][3][4][5][6] Its structure is primed for conversion, making it a potent source of DMHF in foods where it is present.

  • Hexoses (e.g., Fructose (B13574), Glucose): Fructose and glucose are common hexoses in many food systems that also act as precursors to DMHF, primarily through the Maillard reaction.[7] Generally, fructose is a more effective precursor than glucose.

  • Pentoses (e.g., Xylose): While pentoses can lead to the formation of furanones, they are poor precursors for DMHF. Their reaction typically favors the formation of norfuraneol (4-hydroxy-5-methyl-3(2H)-furanone). The formation of DMHF from pentoses requires an additional carbon atom, often supplied by a Strecker aldehyde derived from an amino acid.[7]

  • Sugar Phosphates (e.g., Fructose-1,6-diphosphate): In biological systems, particularly in fruits and yeast, fructose-1,6-diphosphate (B8644906) has been identified as a key natural progenitor of DMHF.[2][8]

Amino Acid Precursors

Amino acids play a crucial role in the Maillard reaction, reacting with reducing sugars to initiate the cascade of reactions leading to DMHF. They can also contribute to the final structure of the furanone.

  • Glycine (B1666218) and Alanine: These simple amino acids are frequently involved in Maillard model reactions for the formation of DMHF.[7][9] They can also act as a source for the additional carbon atom required for DMHF formation from pentoses through the generation of Strecker aldehydes (formaldehyde from glycine and acetaldehyde (B116499) from alanine).[2]

  • Lysine: Lysine is another amino acid that has been studied in model systems with rhamnose for the formation of DMHF.[3][4][5]

  • Proline: The reaction of rhamnose with proline has been shown to produce DMHF.

Quantitative Data on Precursors and DMHF

The concentration of precursors in raw materials and the subsequent yield of DMHF are critical parameters for controlling flavor formation. The following tables summarize available quantitative data.

Table 1: Approximate Concentrations of Key DMHF Precursors in Selected Food Items

Food ItemRhamnose (µg/g)Glucose (mg/g)Fructose (mg/g)Glycine (mg/100g)Alanine (mg/100g)
Apple-2.16.7--
Blackcurrant1594-112 (total fiber)---
KiwifruitPresentIncreased during ripeningIncreased during ripening--
Carrots (raw)-1.11.1--
Oats-387 (total fiber)-~400-
Pumpkin Seeds---~1,786-
Soybeans---~1,600-
Chicken Skin---~3,300-
Ground Beef---~1,818-

Note: Data is compiled from various sources and methodologies, and concentrations can vary significantly based on cultivar, ripeness, processing, and analytical method.[10][11][12][13][14][15]

Table 2: Molar Yield of DMHF from Various Precursors in Model Systems

Precursor(s)Reaction ConditionsMolar Yield (%)Reference(s)
L-RhamnoseAqueous model system, 120°C> 40[3][4][5]
L-Rhamnose + L-LysineAqueous model system, 120°C2 - 41
L-Rhamnose + ProlinepH 6.3, 152.5°C, 30 min~7
D-Xylose + Glycine/AlaninepH 7, 90°C, 1 hour< 1[7]

Table 3: Concentration of DMHF in Selected Food Products

Food ProductConcentration RangeReference(s)
Strawberries1,663 - 4,852 µg/kg[16]
Strawberries ('Totem' and 'Pinnacle' cultivars)> 13 mg/kg[17]
Raspberries0.8 - 1.1 mg/kg[17]
Blackberries ('Marion')5 times more than 'Black Diamond'[17]
Pineapple Juice (fresh)1.6 - 27.3 ppm[16]
Tomatoes95 - 173 µg/kg[16]

Formation Pathways of this compound

The primary route for the formation of DMHF in thermally processed foods is the Maillard reaction. In certain biological systems, such as fruits, specific enzymatic pathways are responsible for its synthesis.

Maillard Reaction Pathway

The Maillard reaction is a complex network of non-enzymatic browning reactions between reducing sugars and amino acids. The formation of DMHF from hexoses like glucose or fructose typically proceeds through the formation of a 1-deoxyhexosone intermediate. From the deoxyhexose L-rhamnose, the pathway is more direct.

Maillard_Reaction_Hexose Hexose Hexose (e.g., Glucose, Fructose) Amadori Amadori Product Hexose->Amadori Condensation AminoAcid Amino Acid (e.g., Glycine, Alanine) AminoAcid->Amadori Deoxyosone 1-Deoxyhexosone Amadori->Deoxyosone Enolization Cyclization Cyclization & Dehydration Deoxyosone->Cyclization DMHF This compound (DMHF) Cyclization->DMHF

Maillard reaction pathway for DMHF formation from hexoses.

Maillard_Reaction_Rhamnose Rhamnose L-Rhamnose (6-Deoxyhexose) Intermediate Key Intermediates Rhamnose->Intermediate Maillard Reaction AminoAcid Amino Acid AminoAcid->Intermediate DMHF This compound (High Yield) Intermediate->DMHF Cyclization & Dehydration

Simplified pathway for high-yield DMHF formation from L-rhamnose.
Biosynthetic Pathway in Strawberry

In fruits like strawberries, DMHF is synthesized via a series of enzymatic steps, with fructose-1,6-diphosphate being a key precursor.

Biosynthesis_Strawberry FDP D-Fructose-1,6-diphosphate EnzymaticSteps Series of Enzymatic Steps FDP->EnzymaticSteps HMMF 4-Hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF) EnzymaticSteps->HMMF DMHF This compound (DMHF) HMMF->DMHF Reduction FaQR FaQR Enzyme FaQR->HMMF

Postulated biosynthetic pathway of DMHF in strawberry.

Experimental Protocols

Accurate quantification of DMHF and its precursors is essential for research and quality control. Below are detailed methodologies for key analytical techniques.

Protocol 1: Analysis of DMHF using Solid-Phase Microextraction (SPME) with Derivatization followed by GC-MS

This method is suitable for the analysis of DMHF in aqueous samples and fruit juices, overcoming its high polarity and thermal instability.[1][18]

1. Materials and Reagents:

  • SPME fiber assembly (e.g., Polydimethylsiloxane - PDMS coating)

  • 20 mL headspace vials with PTFE-faced silicone septa

  • Derivatizing agent: Pentafluorobenzyl bromide (PFBBr)

  • Sodium hydroxide (B78521) (NaOH) solution (1 M)

  • Sodium chloride (NaCl)

  • Internal standard (e.g., ethylmaltol)

  • GC-MS system

2. Sample Preparation and Derivatization:

  • For liquid samples (e.g., fruit juice), clarify by centrifugation. For solid samples, homogenize a known weight with deionized water and centrifuge to obtain the supernatant.[1]

  • Place 5 mL of the sample or standard solution into a 20 mL headspace vial.

  • Add a known amount of the internal standard.

  • Saturate the solution with NaCl to increase the ionic strength.[18]

  • Adjust the pH to basic conditions using 1 M NaOH.[18]

  • Add 50 µL of a 10% PFBBr solution in acetone.[1]

  • Immediately seal the vial and heat at 80°C for 30 minutes to complete the derivatization.[1]

  • Cool the vial to room temperature.

3. SPME Procedure (Headspace):

  • Place the vial in a heating block set to the extraction temperature (e.g., 60°C).[1]

  • Expose the SPME fiber to the headspace for a defined period (e.g., 30 minutes) with constant agitation.[1]

  • Retract the fiber into the needle.

4. GC-MS Analysis:

  • Immediately insert the SPME fiber into the hot GC injection port (e.g., 250°C) for thermal desorption (e.g., for 2 minutes).

  • Use a suitable capillary column (e.g., DB-5ms) and a temperature program to separate the analytes.

  • The mass spectrometer is operated in electron impact (EI) mode, and quantification is performed in scan mode by monitoring the molecular ions of the derivatized DMHF and the internal standard.

SPME_Workflow Start Sample Preparation (Homogenization/Centrifugation) Derivatization Derivatization (PFBBr, NaOH, Heat) Start->Derivatization SPME Headspace SPME (Heating, Agitation) Derivatization->SPME GCMS GC-MS Analysis (Desorption, Separation, Detection) SPME->GCMS End Quantification GCMS->End

Workflow for SPME-GC-MS analysis of DMHF.
Protocol 2: Analysis of Furanones using QuEChERS-like Extraction followed by GC-MS/MS

This protocol provides a quick and effective method for the extraction of furanones from complex food matrices like meat, cheese, and fish.[19]

1. Materials and Reagents:

  • 50 mL centrifuge tubes

  • Acetonitrile (B52724) (ACN)

  • QuEChERS extraction salts (e.g., MgSO₄, NaCl, Na₃Citrate, Na₂HCitrate)

  • Dispersive SPE (dSPE) cleanup tubes (e.g., containing MgSO₄ and PSA)

  • GC-MS/MS system

2. Extraction Procedure:

  • Homogenize a representative sample.

  • Weigh 4 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of water and 10 mL of acetonitrile.

  • Shake vigorously for 10 minutes.

  • Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate dihydrate, and 0.5 g Na₂H citrate (B86180) sesquihydrate).[19]

  • Shake for another 10 minutes.

  • Centrifuge at ≥ 2500g for 5 minutes.

3. Dispersive SPE Cleanup:

  • Transfer an aliquot of the upper acetonitrile layer to a dSPE cleanup tube.

  • Shake for 10 minutes and centrifuge at ≥ 2500g for 5 minutes.[19]

4. GC-MS/MS Analysis:

  • Transfer the final extract into a vial for GC-MS/MS analysis.

  • Inject 1 µL of the extract in splitless mode.

  • Use a suitable GC column (e.g., DB-5ms) and temperature program for separation.[19]

  • The MS/MS is used for selective and sensitive detection and quantification of the target furanones.

QuEChERS_Workflow Start Sample Homogenization (4g in 50mL tube) Extraction Solvent Extraction (Water, ACN, Shake) Start->Extraction SaltingOut Partitioning (QuEChERS salts, Shake, Centrifuge) Extraction->SaltingOut dSPE Dispersive SPE Cleanup (Aliquot + dSPE tube, Shake, Centrifuge) SaltingOut->dSPE Analysis GC-MS/MS Analysis dSPE->Analysis

Workflow for QuEChERS-based analysis of furanones.
Protocol 3: Analysis of DMHF using High-Performance Liquid Chromatography (HPLC)

HPLC is a suitable technique for the analysis of DMHF, especially when avoiding the high temperatures of GC that can cause degradation.[16][20][21]

1. Materials and Reagents:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., ODS, 4.6 mm x 250 mm, 5 µm)

  • Mobile phase A: 0.2 M Sodium acetate (B1210297)/acetic acid buffer (pH 4.0)

  • Mobile phase B: Methanol (B129727)

  • Solid-phase extraction (SPE) cartridges (C18)

  • 0.45 µm nylon membrane filters

2. Sample Preparation:

  • Homogenize the sample and extract with water.

  • For cleanup, pass the aqueous extract through a C18 SPE cartridge.[16]

  • Filter the eluate through a 0.45 µm nylon membrane before HPLC analysis.[20]

3. HPLC Analysis:

  • Set the UV detector to 280 nm or 290 nm.[16][20]

  • Inject 20 µL of the prepared sample.

  • Use a gradient or isocratic elution with a mobile phase consisting of the acetate buffer and methanol (e.g., 70:30 v/v).[16]

  • Quantification is achieved by comparing the peak area of DMHF in the sample to a calibration curve prepared with standards.

HPLC_Workflow Start Aqueous Extraction of Sample SPE Solid-Phase Extraction Cleanup (C18 cartridge) Start->SPE Filtration Filtration (0.45 µm) SPE->Filtration HPLC HPLC-UV Analysis (C18 column, UV detection) Filtration->HPLC End Quantification HPLC->End

References

Methodological & Application

Application Note and Protocol for the Quantification of 2,5-Dimethyl-3(2H)-furanone using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethyl-3(2H)-furanone is a volatile organic compound of significant interest due to its contribution to the aroma and flavor profiles of various food products and its potential applications in the pharmaceutical and fragrance industries. Accurate and precise quantification of this compound is crucial for quality control, formulation development, and research into its biochemical pathways. This application note provides a detailed protocol for the quantification of this compound in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS), a highly sensitive and selective analytical technique.

Principle

This method employs GC-MS for the separation, identification, and quantification of this compound. The sample is first prepared to extract the analyte of interest. An internal standard is added to the sample prior to extraction to correct for variations in sample preparation and instrument response. The extract is then injected into the gas chromatograph, where this compound and the internal standard are separated based on their volatility and interaction with the capillary column stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring characteristic ions of the target analyte and the internal standard. Quantification is achieved by constructing a calibration curve based on the ratio of the peak area of the analyte to that of the internal standard.

Quantitative Data Summary

The following table summarizes the expected quantitative performance of this method. These values are based on typical performance for similar analytes and should be validated in the user's laboratory.

ParameterExpected Value
Linear Range 1 - 500 ng/mL
Limit of Detection (LOD) ~0.5 ng/mL
Limit of Quantification (LOQ) ~2 ng/mL
Correlation Coefficient (r²) > 0.995
Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%

Experimental Protocols

Reagents and Materials
  • Solvents: Dichloromethane (B109758) (DCM), Methanol (B129727) (MeOH), Ethyl Acetate (EtOAc) - all HPLC or GC grade.

  • Standards: this compound (purity ≥98%), 2-Octanone (Internal Standard, purity ≥99%).

  • Reagents: Anhydrous Sodium Sulfate (B86663) (Na₂SO₄), Sodium Chloride (NaCl).

  • Gases: Helium (99.999% purity) for GC carrier gas.

  • Consumables: 2 mL GC vials with screw caps (B75204) and septa, 15 mL and 50 mL centrifuge tubes, solid-phase extraction (SPE) cartridges (e.g., C18 or polymeric sorbent).

Standard and Sample Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2-Octanone and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with methanol to cover the desired calibration range (e.g., 1, 5, 10, 50, 100, 250, 500 ng/mL). Spike each working standard with the internal standard to a final concentration of 100 ng/mL.

  • Sample Aliquot: Take a 1 mL aliquot of the liquid sample (e.g., fruit juice, beverage) or a 1 g homogenized solid sample.

  • Internal Standard Spiking: Add a known amount of the internal standard solution (e.g., 10 µL of a 10 µg/mL solution to yield a final concentration of 100 ng/mL) to the sample.

  • Extraction:

    • For liquid samples, add 2 mL of dichloromethane and 0.5 g of NaCl.

    • For solid samples, add 5 mL of a 2:1 mixture of dichloromethane:methanol and homogenize.

  • Vortex and Centrifuge: Vortex the mixture for 2 minutes and then centrifuge at 4000 rpm for 10 minutes.

  • Collect Organic Layer: Carefully transfer the organic layer (bottom layer for DCM) to a clean tube.

  • Drying: Pass the organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.

  • Concentration (Optional): If necessary, concentrate the extract under a gentle stream of nitrogen to a final volume of 1 mL.

  • Transfer: Transfer the final extract to a 2 mL GC vial for analysis.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Load 5 mL of the liquid sample onto the conditioned cartridge.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove interfering polar compounds.

  • Elution: Elute the analyte and internal standard with 2 mL of ethyl acetate.

  • Drying and Transfer: Dry the eluate with anhydrous sodium sulfate and transfer to a GC vial.

GC-MS Parameters
  • Gas Chromatograph (GC):

    • Column: DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL.

    • Injection Mode: Splitless.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp 1: 10 °C/min to 180 °C.

      • Ramp 2: 20 °C/min to 250 °C, hold for 5 minutes.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Transfer Line Temperature: 280 °C.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Ions to Monitor:

      • This compound: m/z 112 (quantifier), 69, 43 (qualifiers).

      • 2-Octanone (IS): m/z 58 (quantifier), 43, 71 (qualifiers).

Data Analysis and Quantification
  • Peak Identification: Identify the peaks of this compound and the internal standard based on their retention times and the presence of the selected quantifier and qualifier ions.

  • Calibration Curve: Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the analyte in the working standard solutions.

  • Quantification: Determine the concentration of this compound in the samples by calculating the peak area ratio and interpolating the concentration from the calibration curve.

Experimental Workflow

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification Sample Sample Collection Spike_IS Spike with Internal Standard Sample->Spike_IS Extraction Extraction (LLE or SPE) Spike_IS->Extraction Concentration Concentration (Optional) Extraction->Concentration Injection GC Injection Concentration->Injection Standards Prepare Calibration Standards Standards->Injection Separation Chromatographic Separation Injection->Separation Detection MS Detection (SIM Mode) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification Report Final Report Quantification->Report

Caption: Workflow for GC-MS quantification.

Quality Control

  • Blank Samples: Analyze a solvent blank and a matrix blank with each batch of samples to check for contamination.

  • Calibration Verification: Run a mid-level calibration standard periodically during the sample sequence to verify the stability of the instrument response.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations and analyze them with each batch to assess the accuracy and precision of the method.

Conclusion

This application note provides a comprehensive and robust GC-MS protocol for the quantification of this compound. The detailed methodologies for sample preparation, instrument parameters, and data analysis will enable researchers, scientists, and drug development professionals to obtain accurate and reliable quantitative results for this important volatile compound. Adherence to good laboratory practices and proper method validation are essential for ensuring the quality of the data generated.

Application Note: Quantification of Furaneol in Fruit Juices by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Furaneol, chemically known as 4-hydroxy-2,5-dimethyl-3(2H)-furanone, is a critical aroma compound that imparts a characteristic sweet, caramel-like, and fruity fragrance to a variety of fruits, most notably strawberries and pineapples.[1][2] The concentration of Furaneol is a key determinant of the flavor profile and quality of fruit juices and other beverages.[1] Consequently, its accurate quantification is essential for quality control, product development, and flavor chemistry research in the food and beverage industry.[1][2] High-Performance Liquid Chromatography (HPLC) offers a robust and reliable analytical method for separating and quantifying Furaneol from complex fruit juice matrices, mitigating the risk of thermal degradation that can be associated with gas chromatography.[2][3][4] This document provides detailed protocols for the analysis of Furaneol in fruit juices using HPLC with UV detection.

Quantitative Data Summary

The concentration of Furaneol in fruit juices can vary significantly depending on the fruit type, ripeness, processing, and storage conditions.[1] The following table summarizes typical concentration ranges and method validation parameters reported in the scientific literature.

ParameterValueMatrixReference(s)
Concentration Range
Strawberry1663 to 4852 µg/kgFruit[1]
Pineapple Juice1.6 to 27.3 ppmJuice[1][5]
Tomato95 to 173 µg/kgFruit[1]
Raspberry0.8 to 1.1 mg/kgFruit[1]
Method Validation
Limit of Detection (LOD)0.14 µg/mLStrawberries[3][6]
Linearity Range0.5 - 60 µg/mLStandard Solutions[3][6]
Recovery> 90%Strawberries[2][3]
Repeatability (RSD%)0.6 - 5.7%Various[3]

Experimental Workflow

The general workflow for the quantification of Furaneol in fruit juices by HPLC involves sample preparation to extract and clean up the analyte, followed by chromatographic separation and detection, and concluding with data analysis and quantification.

Experimental Workflow for Furaneol Analysis cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Fruit Juice Sample filtration Filtration start->filtration spe Solid-Phase Extraction (SPE) filtration->spe elution Elution spe->elution reconstitution Evaporation & Reconstitution elution->reconstitution hplc HPLC Injection reconstitution->hplc Prepared Sample separation C18 Reversed-Phase Separation hplc->separation detection UV Detection (290 nm) separation->detection chromatogram Chromatogram Generation detection->chromatogram Signal Output integration Peak Integration chromatogram->integration quantification Quantification via Calibration Curve integration->quantification result Result (µg/mL) quantification->result

Caption: General workflow for Furaneol quantification by HPLC.

Experimental Protocols

Effective sample preparation is crucial for removing interfering matrix components such as sugars and pigments, thereby ensuring accurate quantification and extending the lifespan of the HPLC column.[2]

Protocol 1: Solid-Phase Extraction (SPE) for Fruit Juices

This protocol is recommended for cleaning up complex liquid matrices like fruit juices to reduce interference.[2]

Materials:

  • Fruit juice sample

  • C18 SPE cartridges[2][3]

  • Methanol (B129727) (HPLC grade)[2][3]

  • Deionized water[2][3]

  • SPE vacuum manifold[1][2]

  • Nitrogen evaporator

  • Vortex mixer

  • 0.45 µm syringe filters[2]

Procedure:

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water through it. Ensure the cartridge does not dry out.[2][3]

  • Sample Loading: Pass a known volume of the filtered fruit juice (e.g., 10 mL) through the conditioned C18 cartridge at a slow, steady flow rate (approximately 1-2 mL/min).[2][3]

  • Washing: Wash the cartridge with 5 mL of deionized water to remove sugars and other polar interferences.[1][2][3]

  • Elution: Elute the retained Furaneol from the cartridge with a small volume of methanol (e.g., 2-5 mL) into a collection vial.[2][3]

  • Evaporation and Reconstitution: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen.[2][3] Reconstitute the residue in a known volume (e.g., 1 mL) of the HPLC mobile phase.[1][2][3]

  • Final Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial. The sample is now ready for injection.[2][3]

Protocol 2: HPLC Analysis

This protocol details a reversed-phase HPLC method for the separation and quantification of Furaneol.

Instrumentation:

  • HPLC system equipped with a UV-Vis or Diode Array Detector (DAD)[1]

HPLC Conditions:

ParameterCondition
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)[1]
Mobile Phase Isocratic: 0.05M sodium acetate (B1210297) (pH 4.0)/methanol (70:30)[5] or Gradient: Water and methanol/acetonitrile[1][7]
Flow Rate 1.0 mL/min[2]
Injection Volume 20 µL[2]
Column Temperature Ambient[2]
Detection Wavelength 290 nm[5]

Procedure:

  • System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.[3]

  • Calibration Curve: Prepare a series of standard solutions of Furaneol of known concentrations (e.g., 0.5 - 60 µg/mL).[3] Inject each standard and construct a calibration curve by plotting the peak area against the concentration.[1]

  • Sample Analysis: Inject the prepared fruit juice samples into the HPLC system.[3]

  • Identification and Quantification: Identify the Furaneol peak in the sample chromatogram by comparing its retention time with that of the standard.[3] Quantify the concentration of Furaneol in the sample by comparing its peak area to the calibration curve.[1][3]

Method Validation

For reliable and reproducible results, the HPLC method should be validated according to established guidelines (e.g., ICH).[3] Key validation parameters include:

  • Specificity: The ability to accurately measure the analyte in the presence of other matrix components.[3]

  • Linearity: The ability to elicit test results that are directly proportional to the analyte concentration within a given range.[3]

  • Accuracy: The closeness of the test results to the true value, often assessed through recovery studies.[4]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[4]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[4]

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[4]

Conclusion

The HPLC methods detailed in this application note provide a robust and reliable framework for the quantification of Furaneol in fruit juices. The choice of sample preparation and specific HPLC conditions may be optimized depending on the specific fruit matrix and laboratory instrumentation. Proper method validation is crucial to ensure the accuracy and precision of the obtained results, which are vital for quality assessment and flavor research in the food and beverage industry.[4][8]

References

Application Notes and Protocols for the Analysis of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) using Solid Phase Microextraction (SPME)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-hydroxy-2,5-dimethyl-3(2H)-furanone, commonly known as HDMF or Furaneol®, is a key aroma compound found in a wide variety of fruits and heat-processed foods, imparting a characteristic sweet, caramel-like, or fruity scent. Its analysis is crucial for quality control in the food and beverage industry, flavor and fragrance development, and in assessing the compound's various biological activities. However, the high polarity and thermal instability of HDMF present analytical challenges. Solid Phase Microextraction (SPME) offers a simple, solvent-free, and sensitive sample preparation technique for the analysis of volatile and semi-volatile compounds like HDMF. This document provides detailed application notes and protocols for the analysis of HDMF using SPME coupled with gas chromatography-mass spectrometry (GC-MS), with a focus on a derivatization-based method to enhance analytical performance.

Challenges in HDMF Analysis

Direct analysis of HDMF by SPME-GC-MS is often hindered by:

  • High Polarity: The hydroxyl group in HDMF's structure makes it highly soluble in aqueous matrices, leading to poor partitioning onto common non-polar SPME fiber coatings.

  • Thermal Instability: During GC analysis, the native form of HDMF can degrade in the hot injector port, resulting in inaccurate quantification.

  • Matrix Effects: Complex sample matrices can contain interfering compounds that compete for adsorption sites on the SPME fiber or co-elute with HDMF during chromatographic analysis.

To overcome these challenges, a derivatization step is often employed to convert HDMF into a more stable and less polar derivative prior to SPME analysis.

Quantitative Data Summary

The following tables summarize the quantitative performance of a derivatization-based SPME-GC-MS method for HDMF analysis. The derivatization is carried out by reacting HDMF with pentafluorobenzyl bromide (PFBBr) in a basic solution at an elevated temperature.

Table 1: Method Performance for HDMF Analysis by Derivatization-SPME-GC-MS

ParameterValue
Limit of Detection (LOD)0.5 ng/mL
Limit of Quantification (LOQ)2 ng/mL
Linearity Range2 - 500 ng/mL
Repeatability (RSD)9.5%

Data sourced from Chen & Sidisky, 2011.

Experimental Protocols

Protocol 1: Derivatization-based Headspace SPME-GC-MS Analysis of HDMF in Aqueous Samples

This protocol details the analysis of HDMF in a liquid matrix, such as fruit juice or a model solution.

1. Materials and Reagents:

  • HDMF standard

  • Pentafluorobenzyl bromide (PFBBr)

  • Sodium hydroxide (B78521) (NaOH)

  • Sodium chloride (NaCl)

  • Deionized water

  • SPME fiber assembly with a polydimethylsiloxane (B3030410) (PDMS) coating

  • 20 mL headspace vials with PTFE-faced silicone septa

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

2. Sample Preparation and Derivatization:

  • Pipette 5 mL of the aqueous sample (or standard solution) into a 20 mL headspace vial.

  • Add 1.5 g of NaCl to the vial to increase the ionic strength of the solution, which promotes the partitioning of the analyte into the headspace (salting-out effect).

  • Add a sufficient amount of NaOH solution to adjust the sample pH to basic conditions.

  • Add 50 µL of a 10% (v/v) solution of PFBBr in acetone (B3395972) to the vial.

  • Immediately seal the vial tightly with a PTFE-faced silicone septum and cap.

  • Vortex the vial for 30 seconds to ensure thorough mixing.

  • Place the vial in a heating block or water bath set at 80°C for 30 minutes to facilitate the derivatization reaction.

  • After incubation, cool the vial to room temperature.

3. Headspace SPME Procedure:

  • Place the cooled vial in a heating block or water bath set to the desired extraction temperature (e.g., 60°C).

  • Allow the sample to equilibrate at this temperature for 10 minutes.

  • Expose the PDMS-coated SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) with constant agitation.

  • After extraction, retract the fiber into the needle.

4. GC-MS Analysis:

  • Immediately insert the SPME fiber into the hot injection port of the GC.

  • Desorb the analyte from the fiber onto the GC column (e.g., at 250°C for 2 minutes in splitless mode).

  • Run the appropriate GC-MS program for the separation and detection of the derivatized HDMF. A typical GC oven temperature program could be:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp 1: Increase to 180°C at a rate of 10°C/min.

    • Ramp 2: Increase to 280°C at a rate of 20°C/min, hold for 5 minutes.

  • The mass spectrometer can be operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis to enhance sensitivity and selectivity.

Visualizations

experimental_workflow cluster_prep Sample Preparation & Derivatization cluster_spme Headspace SPME cluster_analysis GC-MS Analysis cluster_data Data Processing sample Aqueous Sample (5 mL) add_nacl Add NaCl (1.5 g) sample->add_nacl add_naoh Adjust to Basic pH add_nacl->add_naoh add_pfbbr Add PFBBr Reagent add_naoh->add_pfbbr seal_vortex Seal and Vortex add_pfbbr->seal_vortex heat Heat at 80°C for 30 min seal_vortex->heat cool Cool to Room Temperature heat->cool equilibrate Equilibrate at 60°C cool->equilibrate extract Expose SPME Fiber (30 min) equilibrate->extract retract Retract Fiber extract->retract desorb Thermal Desorption in GC Inlet retract->desorb separate Chromatographic Separation desorb->separate detect Mass Spectrometric Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify

Caption: Experimental workflow for SPME-GC-MS analysis of HDMF.

biological_activities HDMF HDMF (4-hydroxy-2,5-dimethyl-3(2H)-furanone) antioxidant Antioxidant Activity HDMF->antioxidant antimicrobial Antimicrobial Activity HDMF->antimicrobial quorum_sensing Quorum Sensing Modulation (in bacteria) HDMF->quorum_sensing anticancer Potential Anti-Cancer & Anti-Cataract Effects HDMF->anticancer scavenging Scavenging of Reactive Oxygen Species antioxidant->scavenging inhibition_lipid Inhibition of Lipid Peroxidation antioxidant->inhibition_lipid membrane_disruption Membrane Disruption antimicrobial->membrane_disruption enzyme_inhibition Enzyme Inhibition antimicrobial->enzyme_inhibition ai2_modulation Modulation of AI-2 Signaling quorum_sensing->ai2_modulation

Caption: Conceptual diagram of the biological activities of HDMF.

Application Note: High-Precision Quantification of Furaneol Using a Stable Isotope Dilution Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furaneol (B68789)® (4-hydroxy-2,5-dimethyl-3(2H)-furanone) is a pivotal aroma compound responsible for the characteristic sweet, fruity, and caramel-like notes in a vast array of fruits and processed foods.[1] Its accurate quantification is paramount for quality control, flavor research, and process optimization within the food, beverage, and pharmaceutical industries. However, the inherent polarity and thermal instability of Furaneol pose significant analytical challenges, often leading to variability in extraction efficiency and analytical response.[1][2][3][4][5]

This application note details a robust and highly accurate method for the quantification of Furaneol utilizing a stable isotope dilution assay (SIDA) coupled with gas chromatography-mass spectrometry (GC-MS). The use of a deuterated internal standard, such as deuterated Furaneol, is the gold standard for this analysis as it minimizes variations arising from sample matrix effects and procedural losses, thereby ensuring high precision and accuracy.[1][6] This document provides a comprehensive protocol for the SIDA-GC-MS analysis of Furaneol, encompassing sample preparation, derivatization, and instrumental parameters.

Principle of the Method

Stable isotope dilution analysis is a highly accurate quantification technique for trace-level analytes in complex matrices.[1][6] The method involves the addition of a known quantity of a stable isotope-labeled analogue of the target analyte (in this case, deuterated Furaneol) to the sample at the earliest stage of analysis.[1] The isotopically labeled internal standard is chemically identical to the analyte and thus exhibits the same behavior during sample preparation, extraction, derivatization, and chromatographic analysis.[7]

Because the labeled and unlabeled compounds are nearly indistinguishable chemically, any loss of the analyte during the analytical procedure will be accompanied by a proportional loss of the internal standard. The mass spectrometer can differentiate between the analyte and the internal standard based on their mass-to-charge (m/z) ratio. Quantification is then performed by measuring the ratio of the signal from the native analyte to that of the isotopically labeled internal standard. This ratio is directly proportional to the concentration of the analyte and is unaffected by variations in sample volume, injection inconsistencies, and matrix effects, leading to improved precision and accuracy.[7]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the general principle of the stable isotope dilution assay and the experimental workflow for Furaneol quantification.

SIDA_Principle cluster_sample Sample cluster_spike Spiking cluster_prep Sample Preparation & Analysis cluster_quant Quantification Analyte Furaneol (Native) Mix Sample + Internal Standard Analyte->Mix IS Deuterated Furaneol (Internal Standard) IS->Mix Loss Analyte & IS Loss (Proportional) Mix->Loss Detection GC-MS Detection Loss->Detection Ratio Measure Peak Area Ratio (Native / Labeled) Detection->Ratio Result Accurate Concentration Ratio->Result

Caption: Principle of Stable Isotope Dilution Assay (SIDA).

Experimental_Workflow A Sample Homogenization (e.g., fruit tissue in water) B Spiking with Deuterated Furaneol Internal Standard A->B C pH Adjustment (Basic) B->C D Derivatization with PFBBr (Pentafluorobenzyl Bromide) C->D E Headspace Solid-Phase Microextraction (HS-SPME) D->E F GC-MS Analysis E->F G Data Processing and Quantification F->G

Caption: Experimental workflow for Furaneol analysis.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on Furaneol analysis. This data highlights the performance of different analytical methods.

Table 1: Method Performance for Furaneol Quantification

Method Limit of Detection (LOD) Limit of Quantification (LOQ) Repeatability (RSD) Recovery Linear Range Food Matrix Reference
Derivatization-SPME-GC/MS 0.5 ng/mL 2 ng/mL 9.5% - 2 - 500 ng/mL Aqueous Samples [2][3][8]
SPE-GC-MS - - <4% 98% - Fruit Juice [8][9]

| GC-MS | 23 µg L⁻¹ to 94 µg L⁻¹ | 96 µg L⁻¹ to 277 µg L⁻¹ | <12.9% | 76.6% to 106.3% | - | Grape Juice and Wine |[10] |

Table 2: Furaneol Concentrations in Various Fruit Matrices

Fruit Concentration Range (µg/kg) Analytical Method Reference
Strawberries 1663 - 4852 Derivatization/SPME-GC/MS [2][3][4]
Strawberries ('Totem' and 'Pinnacle' cultivars) > 13,000 SPE-GC-MS [9]
Tomatoes (home-grown, summer crop) 660 - 1100 GC-MS with maltol (B134687) internal standard [9]
Tomatoes (supermarket, ethylene-ripened) 38 - 180 GC-MS with maltol internal standard [9]

| Tomatoes | 95 - 173 | Derivatization/SPME-GC/MS |[2][3][4] |

Detailed Experimental Protocols

The following protocol is a representative method and may require optimization for specific sample matrices.

Materials and Reagents
  • Furaneol standard (≥99% purity)

  • Deuterated Furaneol (e.g., d3-Furaneol) of high isotopic purity

  • Methanol (HPLC grade)

  • Deionized water

  • Sodium chloride (NaCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Pentafluorobenzyl bromide (PFBBr)

  • Solid-Phase Microextraction (SPME) fibers (e.g., DVB/CAR/PDMS)

  • Headspace vials (20 mL) with magnetic crimp caps

  • Standard laboratory glassware and equipment

Protocol 1: Quantification of Furaneol using Derivatization followed by HS-SPME-GC-MS

This method is highly suitable for complex matrices as it overcomes the challenges of Furaneol's high polarity by converting it into a more volatile and less polar derivative.[5]

1. Preparation of Standard Solutions

  • Furaneol Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Furaneol standard and dissolve it in 10 mL of methanol.[1]

  • Internal Standard Stock Solution (100 µg/mL): Accurately weigh 1 mg of deuterated Furaneol and dissolve it in 10 mL of methanol.[1]

  • Calibration Standards: Prepare a series of calibration standards by spiking appropriate aliquots of the Furaneol stock solution into a blank sample matrix. The concentration range should encompass the expected Furaneol concentration in the samples.[1]

2. Sample Preparation and Derivatization

  • Homogenization: For solid samples (e.g., fruit), homogenize a known weight of the sample (e.g., 10 g) with a specific volume of deionized water. For liquid samples, use a defined volume directly.[1][5][11]

  • Spiking: Add a known amount of the deuterated Furaneol internal standard solution to an accurately weighed aliquot of the sample homogenate or liquid sample in a 20 mL headspace vial.[1][8]

  • Salting Out: Add NaCl to saturate the solution, which enhances the extraction efficiency by increasing the ionic strength.[8]

  • pH Adjustment: Adjust the pH of the sample to basic conditions using a NaOH solution.[8][11]

  • Derivatization: Add the derivatizing agent, PFBBr. Seal the vial immediately and incubate at an elevated temperature (e.g., 60°C) with constant stirring for a set time (e.g., 30 minutes) to allow the derivatization reaction to complete.[6][8] Cool the vial to room temperature.[6]

3. Headspace Solid-Phase Microextraction (HS-SPME)

  • Place the vial in the autosampler tray of the GC-MS system.

  • Equilibrate the sample at a controlled temperature (e.g., 60°C) for a defined period (e.g., 15 minutes).[1]

  • Expose a suitable SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a specific time (e.g., 30 minutes) to adsorb the volatile compounds.[1][6]

4. GC-MS Analysis

  • Gas Chromatograph (GC): Agilent 7890B GC or equivalent.[1]

  • Mass Spectrometer (MS): Agilent 5977B MSD or equivalent.[1]

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or a similar non-polar column.[1][6]

  • Injection: Desorb the SPME fiber in the GC inlet at 250°C in splitless mode.[1]

  • Oven Program: 50°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min.[1] This program may need optimization.

  • Carrier Gas: Helium at a constant flow rate.

  • Ionization Mode: Electron Impact (EI).

  • Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity.[6][7] Monitor characteristic ions for both native and deuterated Furaneol derivatives.

5. Data Analysis and Quantification

  • Integrate the peak areas of the quantifier ions for both the native Furaneol derivative and the deuterated internal standard.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the Furaneol standards.

  • Determine the concentration of Furaneol in the samples by interpolating their peak area ratios from the calibration curve.

Conclusion

The stable isotope dilution assay coupled with GC-MS provides a highly accurate, precise, and reliable method for the quantification of Furaneol in complex sample matrices.[1] By incorporating a deuterated internal standard, this method effectively overcomes challenges associated with sample preparation and matrix interferences. This approach is highly recommended for researchers, scientists, and quality control professionals in the food, beverage, and flavor industries who require high-confidence quantitative data for this important aroma compound.[1]

References

Application Note: Extraction of 2,5-Dimethyl-3(2H)-furanone from a Complex Food Matrix

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,5-Dimethyl-3(2H)-furanone, also known as Furaneol®, is a pivotal aroma compound that imparts a characteristic sweet, caramel-like, or fruity fragrance to a wide variety of food products. Its presence and concentration are critical to the flavor profiles of fruits like strawberries, pineapples, and tomatoes, as well as processed foods such as coffee.[1] The analysis of this compound in complex food matrices is challenging due to its high polarity and thermal instability, which can complicate extraction and subsequent chromatographic analysis.[1][2][3] These application notes provide detailed protocols for the extraction and quantification of this compound from complex food samples, designed for researchers, scientists, and professionals in the food and beverage industry. The methodologies described are based on established techniques including Solid Phase Microextraction (SPME) with derivatization, Solid Phase Extraction (SPE), and a QuEChERS-based approach, followed by Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Quantitative Data Summary

The following table summarizes the quantitative performance of various methods for the analysis of this compound in different food matrices.

MethodFood MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)RecoveryRepeatability (RSD)Linear RangeReference
Derivatization-SPME-GC/MSAqueous Samples0.5 ng/mL2 ng/mL-9.5%2 - 500 ng/mL[1][2][3]
SPE-GC-MSFruit Juice--98%<4%-[1][4]
QuEChERS-like GC-MS/MSMeat, Cheese, Fish-50 µg/kg---[5]
SBSE-GC-MSCoffee, Baby Food2 ng/g----[6][7]
HPLC-UVStrawberries0.14 µg/mL->90%--[8]

Experimental Protocols

Protocol 1: Derivatization followed by Solid Phase Microextraction (SPME) and GC-MS Analysis

This method is suitable for aqueous samples and fruit juices and utilizes derivatization to improve the volatility and thermal stability of this compound.[2][3]

Materials and Reagents:

  • Homogenizer

  • 20 mL headspace vials with magnetic crimp caps

  • SPME fiber assembly (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB)

  • Heater-stirrer

  • GC-MS system

  • Internal standard (e.g., d4-labeled furanone)

  • Deionized water

  • Sodium chloride (NaCl)

  • Sodium hydroxide (B78521) (NaOH) solution

  • Pentafluorobenzyl bromide (PFBBr) derivatizing agent

Procedure:

  • Sample Preparation and Derivatization:

    • Homogenize the food sample. For solid samples, create a puree or juice.[1]

    • Weigh a representative amount of the homogenized sample (e.g., 5 g) into a 20 mL headspace vial.[1]

    • Add a known amount of the internal standard.

    • Add deionized water to bring the total volume to a consistent level (e.g., 10 mL).[1]

    • Add NaCl to saturate the solution, which enhances extraction by increasing the ionic strength.[1]

    • Adjust the sample pH to basic conditions using NaOH solution.[1]

    • Add the derivatizing agent, PFBBr.[1]

    • Immediately seal the vial with a magnetic crimp cap.[1]

    • Incubate the vial at an elevated temperature (e.g., 60°C) with constant stirring for a set time (e.g., 30 minutes) to complete the derivatization reaction.[1]

  • SPME Extraction:

    • After derivatization, transfer the vial to the heater-stirrer set at the extraction temperature (e.g., 40°C).[1]

    • Expose the SPME fiber to the headspace above the sample for a defined period (e.g., 60 minutes) while maintaining stirring.[1]

    • Retract the fiber into the needle.[1]

  • GC-MS Analysis:

    • Immediately insert the SPME fiber into the heated injection port of the GC-MS for thermal desorption of the analytes onto the GC column.[1]

    • Run the appropriate GC-MS method for the separation and detection of the derivatized this compound.[1]

Protocol 2: Solid Phase Extraction (SPE) followed by GC-MS Analysis

This method is effective for the extraction of this compound from fruit juices.[4]

Materials and Reagents:

  • SPE cartridges (e.g., Lichrolut-EN)

  • SPE manifold

  • GC-MS system with a thermal desorption unit

  • Methanol (B129727)

  • Deionized water

Procedure:

  • SPE Cartridge Conditioning:

    • Precondition the SPE cartridge with methanol followed by deionized water.[9]

  • Sample Loading:

    • Load the fruit juice sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with deionized water to remove interfering substances.[9]

  • Elution:

    • Elute the this compound from the cartridge with a small volume of methanol (e.g., 1 mL).[4]

  • GC-MS Analysis:

    • Directly analyze the eluate using a GC-MS system equipped with a large volume microvial insert thermal desorption unit.[4]

Protocol 3: QuEChERS-like Extraction for GC-MS/MS Analysis

This protocol is a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method suitable for complex matrices like meat, cheese, and fish.[5]

Materials and Reagents:

  • 50 mL and 15 mL centrifuge tubes

  • Centrifuge

  • Homogenizer

  • Acetonitrile (ACN)

  • Water

  • Magnesium sulfate (B86663) (MgSO4)

  • Sodium chloride (NaCl)

  • Sodium citrate (B86180) dihydrate (Na3citrate dihydrate)

  • Disodium hydrogen citrate sesquihydrate (Na2H citratesesquihydrate)

  • dSPE (dispersive SPE) tubes with EMR-Lipid sorbent

  • GC-MS/MS system

Procedure:

  • Sample Extraction:

    • Homogenize a representative sample.

    • Weigh 4 g of the homogenized sample into a 50 mL centrifuge tube.[5]

    • Add 10 mL of water and 10 mL of acetonitrile.[5]

    • Shake vigorously for 10 minutes.[5]

    • Add 4 g MgSO4, 1 g NaCl, 1 g Na3citrate dihydrate, and 0.5 g Na2H citratesesquihydrate.[5]

    • Shake for another 10 minutes.[5]

    • Centrifuge at 2500g for 5 minutes.[5]

  • Dispersive SPE Cleanup:

    • Transfer a 4 mL aliquot of the supernatant (acetonitrile layer) into a 15 mL dSPE tube containing EMR-Lipid sorbent and 4 mL of water.[5]

    • Shake for 10 minutes and centrifuge at 2500g for 5 minutes.[5]

    • Transfer the supernatant to a second dSPE tube for further polishing if necessary.[5]

    • Shake for 10 minutes and centrifuge at 2500g for 5 minutes.[5]

  • GC-MS/MS Analysis:

    • Transfer the final extract into a sampler vial for GC-MS/MS analysis.[5]

Workflow and Pathway Diagrams

Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample Complex Food Matrix (e.g., Fruit, Meat, Coffee) Homogenization Homogenization (Blending/Pureeing) Sample->Homogenization Aliquoting Aliquoting & Internal Standard Spiking Homogenization->Aliquoting Derivatization Derivatization (for SPME) Aliquoting->Derivatization If required SPE Solid Phase Extraction (SPE) Aliquoting->SPE QuEChERS QuEChERS-like Extraction Aliquoting->QuEChERS SPME SPME (Headspace) Derivatization->SPME GCMS GC-MS / GC-MS/MS Analysis SPME->GCMS SPE->GCMS QuEChERS->GCMS Data Data Processing & Quantification GCMS->Data

Caption: Workflow for the extraction and analysis of this compound.

References

Application of Furaneol as a Flavor Standard in Sensory Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Furaneol, chemically known as 4-hydroxy-2,5-dimethyl-3(2H)-furanone, is a key aroma compound naturally present in a wide variety of fruits and food products, most notably strawberries, pineapples, and tomatoes.[1][2] It is highly valued in the food, beverage, and pharmaceutical industries for its characteristic sweet, fruity, and caramel-like aroma.[1][3] Even at low concentrations, Furaneol can significantly impact the overall flavor perception of a product.[1] These application notes provide comprehensive protocols for the use of Furaneol as a flavor standard in sensory analysis, enabling researchers to quantify its sensory contribution and understand its role in flavor profiles.

Physicochemical Properties of Furaneol

A fundamental understanding of Furaneol's physicochemical properties is crucial for its effective application in sensory analysis and flavor formulation.

PropertyValueReference
IUPAC Name4-Hydroxy-2,5-dimethyl-3-furanone[3]
SynonymsStrawberry Furanone, Pineapple Ketone, Alletone[3]
CAS Number3658-77-3[3]
Molecular FormulaC₆H₈O₃[3]
Molecular Weight128.13 g/mol [3]
AppearanceWhite, water-soluble solid[1][3]
Melting Point73 to 79 °C (163 to 171 °F)[3]
Odor ProfileAt high concentrations, it has a caramel-like scent, which becomes a sweet strawberry aroma upon dilution.[3][4]

Quantitative Data Summary

The following tables summarize key quantitative data for Furaneol, including its concentration in various food matrices and its odor detection thresholds.

Table 1: Concentration of Furaneol in Selected Food Products

Food ProductConcentration Range (µg/kg)Analytical MethodReference
Strawberries1663 - 4852Derivatization/SPME-GC-MS[1]
Tomatoes95 - 173Derivatization/SPME-GC-MS[1]

Table 2: Odor and Flavor Detection Thresholds of Furaneol

MediumThreshold (µg/L or ppb)MethodReference
Water0.03 - 60Sensory Analysis[1][5]
Air1 - 4Sensory Analysis[6]
Flavor (racemate)60Sensory Analysis[6]

Experimental Protocols

This section provides detailed methodologies for key experiments involving Furaneol as a flavor standard.

Protocol 1: Quantification of Furaneol using Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the quantification of Furaneol in a food matrix.[1]

Materials:

  • SPME fiber assembly

  • Headspace vials (20 mL) with caps (B75204) and septa

  • GC-MS system with a suitable capillary column (e.g., polar column like DB-WAX)[7]

  • Furaneol standard

  • Internal standard (e.g., labeled Furaneol)

  • Deionized water

  • Sodium chloride (NaCl)

  • Basic solution for derivatization (if required)[8]

  • Pentafluorobenzyl bromide (PFBBr) for derivatization (if required)[8]

Procedure:

  • Sample Preparation: Homogenize the food sample. Weigh a precise amount (e.g., 5 g) of the homogenate into a headspace vial. Add a known amount of internal standard. For solid samples, add a specific volume of deionized water and NaCl to enhance volatile release.

  • Derivatization (Optional but recommended for improved stability): Adjust the sample's pH to basic conditions. Add PFBBr solution, seal the vial, and heat (e.g., at 60°C for 30 minutes) to create a more stable derivative.[8]

  • HS-SPME Extraction: Place the vial in a temperature-controlled autosampler (e.g., at 40-60°C).[9] Expose the SPME fiber to the headspace of the sample for a defined period (e.g., 30 minutes) with constant agitation to adsorb the volatile compounds.[1]

  • GC-MS Analysis:

    • Desorption: Retract the fiber and immediately insert it into the hot GC injector (e.g., at 250°C) for a set time (e.g., 5 minutes) in splitless mode to desorb the analytes onto the column.[1]

    • Separation: Separate the compounds on the GC column using a suitable temperature program (e.g., start at 40°C, hold for 2 minutes, then ramp to 240°C at 5°C/min).[1]

    • Detection: Detect and identify Furaneol and the internal standard using the mass spectrometer, preferably in Selected Ion Monitoring (SIM) mode for higher sensitivity.[1]

  • Quantification: Create a calibration curve using standard solutions of Furaneol. Calculate the concentration of Furaneol in the sample based on the peak area ratio of Furaneol to the internal standard and the calibration curve.[1]

Protocol 2: Sensory Analysis - Flavor Profile Analysis (FPA)

FPA is a descriptive method used to identify and quantify the specific aroma and flavor characteristics of a substance.[5]

Objective: To determine and compare the sensory attributes of a sample containing Furaneol against a standard.

Materials:

  • Trained sensory panel (8-12 assessors)[5]

  • Furaneol standard solutions at various concentrations

  • Test samples

  • Odor-free water for dilution and palate cleansing[5]

  • Glass sniffing jars with lids[5]

  • Presentation vessels (e.g., coded cups)

Procedure:

  • Panelist Training: Train assessors to identify and scale the intensity of a range of aroma descriptors relevant to Furaneol (e.g., caramel, sweet, fruity, burnt sugar).[5] Use reference standards for each descriptor for calibration.

  • Sample Preparation: Prepare a series of dilutions of the Furaneol standard and the test samples in sniffing jars or presentation cups. Concentrations should be above the detection threshold for all panelists.[5]

  • Evaluation:

    • Present the samples to the panelists in a randomized and blind fashion.[5]

    • Panelists individually evaluate the samples for the agreed-upon sensory attributes.

    • Intensity ratings for each attribute are recorded on a line scale.

    • Panelists cleanse their palate with water between samples.

  • Data Analysis: Convert the line scale data to numerical scores. Use statistical analysis (e.g., ANOVA, Principal Component Analysis) to determine significant differences between the samples and to visualize the flavor profiles, often using spider web or radar plots.[4]

Protocol 3: Gas Chromatography-Olfactometry (GC-O)

GC-O is a technique used to identify the specific volatile compounds in a mixture that contribute to its aroma.[6]

Objective: To determine the odor-active compounds in a sample, with Furaneol as a target analyte.

Materials:

  • GC-O system equipped with a sniffing port

  • Trained sensory panelist

  • Sample extract containing volatile compounds

  • Furaneol standard for retention time confirmation

Procedure:

  • Sample Injection: Inject a dilute solution of the sample extract into the GC.

  • Effluent Splitting: The effluent from the GC column is split between a chemical detector (e.g., Mass Spectrometer) and a sniffing port.[6]

  • Sensory Evaluation: A trained panelist sniffs the effluent at the sniffing port and records the retention time, odor descriptor, and intensity of each detected aroma.[6]

  • Compound Identification: Correlate the retention times of the odor events with the peaks detected by the MS to identify the chemical compound responsible for each specific aroma.[5] The retention time of the Furaneol standard is used for confirmation.

Diagrams

Olfactory Signaling Pathway for Furaneol Perception

The perception of Furaneol's aroma begins with its interaction with a specific olfactory receptor, OR5M3, a G-protein-coupled receptor (GPCR).[4][8][10][11] This binding event initiates a signal transduction cascade within the olfactory sensory neuron, leading to the perception of its characteristic sweet, fruity, and caramel-like smell.[8]

G cluster_0 Olfactory Sensory Neuron Furaneol Furaneol OR5M3 OR5M3 (Odorant Receptor) Furaneol->OR5M3 Binds to G_protein Gαolf (G-protein) OR5M3->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC CNG_channel CNG Ion Channel cAMP->CNG_channel Opens Depolarization Neuron Depolarization CNG_channel->Depolarization Cation Influx (Na+, Ca2+) Signal Signal to Brain Depolarization->Signal

Caption: Olfactory signaling pathway for Furaneol perception.

Experimental Workflow: Determination of Odor Activity Value (OAV)

The Odor Activity Value (OAV) is a crucial metric used to quantify the contribution of a single volatile compound to the overall aroma of a sample. It is calculated by dividing the concentration of the compound by its odor detection threshold. An OAV greater than 1 indicates that the compound is a key odorant.[1]

G cluster_workflow OAV Determination Workflow cluster_interpretation Interpretation Concentration 1. Quantify Furaneol Concentration (C) (e.g., via GC-MS) Calculate_OAV 3. Calculate OAV (OAV = C / T) Concentration->Calculate_OAV Threshold 2. Determine Odor Detection Threshold (T) (e.g., via GC-O) Threshold->Calculate_OAV Interpret 4. Interpret Result Calculate_OAV->Interpret OAV_greater_1 OAV > 1: Key Odorant Interpret->OAV_greater_1 OAV_less_1 OAV ≤ 1: Not a Key Odorant Interpret->OAV_less_1

Caption: Workflow for determining the Odor Activity Value (OAV) of Furaneol.

Logical Relationship: Correlating Instrumental and Sensory Data

A crucial aspect of validating the contribution of an aroma compound is to correlate instrumental data with sensory panel evaluations.[9]

G cluster_correlation Correlation of Instrumental and Sensory Data Instrumental Instrumental Analysis (e.g., GC-MS for Furaneol concentration) Correlation Statistical Correlation (e.g., Pearson correlation) Instrumental->Correlation Sensory Sensory Analysis (e.g., QDA for aroma intensity ratings) Sensory->Correlation Conclusion Conclusion on Flavor Impact Correlation->Conclusion

Caption: Logical relationship for correlating instrumental and sensory data.

References

Application Note: Headspace Analysis of HDMF and Other Volatile Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), also known as Furaneol®, is a key volatile organic compound (VOC) responsible for the characteristic sweet, caramel-like, and fruity aroma in a wide variety of fruits, most notably strawberries. It is also a significant flavor compound formed during the thermal processing of foods through the Maillard reaction. The accurate and sensitive quantification of HDMF and other volatile compounds is crucial in the food and fragrance industries for quality control, flavor profiling, and process optimization. Additionally, in drug development, the analysis of volatile metabolites can provide insights into metabolic pathways and disease biomarkers.

This application note provides detailed protocols for the analysis of HDMF and other volatile compounds using headspace sampling coupled with gas chromatography-mass spectrometry (GC-MS). Both static headspace (SHS) and headspace solid-phase microextraction (HS-SPME) techniques are covered, offering options for different analytical needs and sample matrices.

Data Presentation

The following table summarizes quantitative data for HDMF found in various fruit samples. It is important to note that the quantification of the highly polar and thermally labile HDMF can be challenging. The presented data was obtained using a derivatization step followed by solid-phase microextraction (SPME) coupled with GC-MS, as direct headspace analysis data for a wide range of matrices is limited in the literature.[1]

Sample MatrixHDMF Concentration (µg/kg)Analytical Method
Tomato95 - 173Derivatization/SPME-GC-MS
Strawberry1663 - 4852Derivatization/SPME-GC-MS

Experimental Protocols

Protocol 1: Static Headspace Gas Chromatography-Mass Spectrometry (SHS-GC-MS)

This protocol provides a general procedure for the analysis of volatile compounds, including HDMF, in solid and liquid samples using a static headspace autosampler coupled to a GC-MS system.

1. Instrumentation:

  • Gas Chromatograph with Mass Spectrometric Detector (GC-MS)

  • Static Headspace Autosampler

  • Headspace Vials (10 or 20 mL) with PTFE/Silicone septa

2. Reagents and Materials:

  • Sample (e.g., fruit homogenate, food product, biological fluid)

  • Sodium Chloride (NaCl) (optional, to increase volatility of analytes)

  • Internal Standard (e.g., 2,6-dimethylphenol, if required for quantification)

  • High-purity water (for blanks and standards)

3. Sample Preparation:

  • Weigh a representative amount of the homogenized sample (e.g., 1-5 g) into a headspace vial.

  • If desired, add a saturated solution of NaCl to the vial to enhance the release of volatile compounds from the matrix.

  • If using an internal standard, spike the sample with a known amount.

  • Immediately seal the vial with a PTFE/Silicone septum and an aluminum cap.

4. SHS-GC-MS Parameters:

Parameter Setting
Headspace Autosampler
Vial Equilibration Temperature60-80 °C
Vial Equilibration Time15-30 min
Loop Temperature90-100 °C
Transfer Line Temperature100-120 °C
Vial Pressurization10-15 psi
Loop Fill Time0.5-1.0 min
Injection Time0.5-1.0 min
Gas Chromatograph
Injector Temperature250 °C
Carrier GasHelium
Flow Rate1.0-1.5 mL/min
Oven ProgramInitial Temp: 40°C (hold 2 min), Ramp: 5°C/min to 230°C (hold 5 min)
Mass Spectrometer
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Rangem/z 35-350
Scan ModeFull Scan or Selected Ion Monitoring (SIM) for target compounds

5. Data Analysis:

  • Identify compounds by comparing their mass spectra with a reference library (e.g., NIST, Wiley).

  • Confirm identification using retention indices.

  • Quantify target analytes using an external or internal standard calibration curve.

Protocol 2: Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

HS-SPME is a solvent-free extraction technique that can provide higher sensitivity compared to static headspace for many volatile and semi-volatile compounds.

1. Instrumentation:

  • Gas Chromatograph with Mass Spectrometric Detector (GC-MS)

  • SPME Autosampler or Manual SPME Holder

  • SPME Fibers (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • Headspace Vials (10 or 20 mL) with PTFE/Silicone septa

2. Reagents and Materials:

  • Sample (e.g., fruit juice, food extract, cell culture media)

  • Sodium Chloride (NaCl) (optional)

  • Internal Standard (optional)

3. Sample Preparation:

  • Place a known amount of the liquid or solid sample (e.g., 2-5 mL or 1-2 g) into a headspace vial.

  • Add NaCl (e.g., 1 g) to the vial to improve the extraction efficiency of polar compounds.

  • If using an internal standard, add a known amount to the sample.

  • Seal the vial tightly.

4. HS-SPME-GC-MS Parameters:

Parameter Setting
SPME
Fiber Type50/30 µm DVB/CAR/PDMS or similar
Incubation/Equilibration Temperature50-70 °C
Incubation/Equilibration Time15-30 min
Extraction Time30-60 min
Desorption Temperature250 °C
Desorption Time2-5 min
Gas Chromatograph
Injector Temperature250 °C (in splitless mode)
Carrier GasHelium
Flow Rate1.0 mL/min
Oven ProgramInitial Temp: 40°C (hold 3 min), Ramp: 6°C/min to 240°C (hold 5 min)
Mass Spectrometer
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Rangem/z 40-400
Scan ModeFull Scan or SIM

5. Data Analysis:

  • Follow the same data analysis procedure as described in Protocol 1.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for headspace analysis of volatile compounds.

G cluster_prep Sample Preparation cluster_hs Headspace Extraction cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Homogenize Homogenization (if solid) Sample->Homogenize Vial Transfer to Headspace Vial Homogenize->Vial Additives Addition of Salt/Internal Standard Vial->Additives Seal Seal Vial Additives->Seal Equilibrate Equilibration (Heating & Agitation) Seal->Equilibrate Extract Extraction (SHS or SPME) Equilibrate->Extract Desorb Desorption (SPME only) Extract->Desorb Inject Injection into GC Desorb->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Identify Compound Identification Detect->Identify Quantify Quantification Identify->Quantify Report Reporting Quantify->Report

Caption: General workflow for headspace analysis of volatile compounds.

Signaling Pathways

HDMF can be formed through two primary pathways: the Maillard reaction in thermally processed foods and a biosynthetic pathway in fruits.

Biosynthetic Pathway of HDMF in Fruits

This pathway illustrates the formation of HDMF from a precursor derived from fructose-1,6-bisphosphate.

G F16BP Fructose-1,6-bisphosphate Intermediate1 Intermediate (4-hydroxy-5-methyl- 2-methylene-3(2H)-furanone) F16BP->Intermediate1 Enzymatic Steps HDMF HDMF (4-hydroxy-2,5-dimethyl-3(2H)-furanone) Intermediate1->HDMF Reduction Glucoside HDMF-glucoside (flavorless) HDMF->Glucoside Glucosylation G cluster_reactants Reactants cluster_reaction Maillard Reaction Sugar Reducing Sugar (e.g., Fructose) Glycosylamine N-substituted Glycosylamine Sugar->Glycosylamine AminoAcid Amino Acid AminoAcid->Glycosylamine Amadori Amadori Rearrangement Product Glycosylamine->Amadori Intermediates Dicarbonyl Intermediates Amadori->Intermediates HDMF HDMF Intermediates->HDMF Melanoidins Melanoidins (Brown Pigments) Intermediates->Melanoidins

References

Determining the Flavor Contribution of Strawberry Furanone: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,5-Dimethyl-3(2H)-furanone, also known under trade names such as Furaneol® and often referred to as strawberry furanone, is a key aroma compound found in a wide variety of fruits, including strawberries, pineapples, and tomatoes, as well as in processed foods.[1][2][3] Its characteristic sweet, caramel-like, and fruity aroma makes it a significant contributor to the overall flavor profile of these products.[4][5] The Odor Activity Value (OAV) is a crucial metric used to determine the sensory impact of a specific volatile compound by relating its concentration to its odor threshold.[6][7][8][9] An OAV greater than 1 suggests that the compound is likely to contribute to the overall aroma of the sample. This application note provides a detailed protocol for determining the OAV of this compound in a liquid matrix, such as fruit juice, using a combination of instrumental and sensory analysis techniques.

Principle

The determination of the Odor Activity Value is a two-fold process that involves:

  • Quantification of the Compound: The concentration of this compound in the sample is accurately measured using Gas Chromatography-Mass Spectrometry (GC-MS).

  • Determination of the Odor Threshold: The odor detection threshold, which is the lowest concentration of the compound detectable by the human nose, is determined using Gas Chromatography-Olfactometry (GC-O) with a trained sensory panel.[10][11]

The OAV is then calculated using the following formula:

OAV = Concentration of the compound / Odor Threshold of the compound [6][7]

Data Presentation: Key Parameters for this compound

For accurate OAV determination, reliable data on the concentration and odor threshold of this compound are essential. The following table summarizes typical values reported in the literature. It is important to note that odor thresholds can vary significantly depending on the matrix (e.g., air, water) and the sensitivity of the sensory panel.[12]

ParameterValueMethod of DeterminationReference
Concentration in Strawberries 1 - 50 mg/kgGas Chromatography (GC)[1]
Concentration in Pineapples 0.1 - 10 mg/kgGas Chromatography (GC)[2]
Odor Threshold in Water 0.03 - 4 µg/LGas Chromatography-Olfactometry (GC-O)[12]
Odor Threshold in Air VariesDynamic Olfactometry[6]

Experimental Protocols

This section outlines the detailed methodologies for the quantification of this compound and the determination of its odor threshold.

Protocol 1: Quantification of this compound by GC-MS

This protocol describes the extraction and quantification of this compound from a fruit juice sample.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Objective: To isolate and concentrate this compound from the fruit juice matrix.

  • Materials:

    • Fruit juice sample

    • Lichrolut-EN SPE cartridges or equivalent

    • Methanol (B129727) (HPLC grade)

    • Deionized water

    • Centrifuge and centrifuge tubes

  • Procedure:

    • Clarify the fruit juice sample by centrifuging at 10,000 x g for 15 minutes at 4°C.

    • Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

    • Load 10 mL of the clarified fruit juice onto the SPE cartridge at a flow rate of approximately 2 mL/min.

    • Wash the cartridge with 5 mL of deionized water to remove sugars and other polar interferences.

    • Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

    • Elute the retained this compound with 2 mL of methanol into a clean vial.

    • The eluate is now ready for GC-MS analysis.

2. GC-MS Analysis

  • Objective: To separate and quantify this compound in the prepared extract.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Typical GC-MS Parameters:

    • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

    • Injector Temperature: 250°C.

    • Injection Volume: 1 µL (splitless mode).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp to 150°C at 5°C/min.

      • Ramp to 250°C at 10°C/min, hold for 5 minutes.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Scan Range: m/z 35-350.

  • Quantification:

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Identify the this compound peak in the sample chromatogram based on its retention time and mass spectrum (key ions: m/z 128, 113, 85, 57).

    • Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Protocol 2: Determination of Odor Threshold by GC-Olfactometry (GC-O) using Aroma Extract Dilution Analysis (AEDA)

This protocol describes how to determine the odor threshold of this compound using a sensory panel.

1. Sensory Panel Selection and Training

  • Objective: To assemble a group of assessors with demonstrated ability to reliably detect and describe odors.

  • Procedure:

    • Selection: Screen potential panelists for their interest, availability, and basic sensory acuity (e.g., ability to detect and rank different odor intensities).

    • Training:

      • Familiarize panelists with the GC-O setup and procedure.[13][14]

      • Develop a standardized vocabulary for odor description using a set of reference odor compounds.[13]

      • Train panelists to recognize and describe the specific aroma of this compound.

      • Conduct practice sessions with known concentrations of the target compound to ensure consistency in detection.

2. Aroma Extract Dilution Analysis (AEDA)

  • Objective: To determine the highest dilution at which the aroma of this compound is still detectable.[10][15]

  • Materials:

    • A standard solution of this compound of known concentration (e.g., 1000 µg/L in a suitable solvent like ethanol).

    • Solvent for dilution (e.g., ethanol).

  • Procedure:

    • Prepare a serial dilution of the standard solution (e.g., 1:1, 1:2, 1:4, 1:8, and so on).[10]

    • Inject each dilution into the GC-O system, starting with the most diluted sample.

    • The GC effluent is split between the MS detector and a sniffing port where the trained panelists are positioned.[10][11]

    • Panelists record the retention time and provide a description of any detected odor.

    • The analysis continues with progressively more concentrated solutions until all panelists can detect the characteristic odor of this compound.

    • The highest dilution at which the odor is consistently detected by the panel is known as the Flavor Dilution (FD) factor.[10]

3. Odor Threshold Calculation

  • Objective: To calculate the odor threshold concentration from the AEDA results.

  • Calculation:

    • Odor Threshold = Initial Concentration of Standard / FD Factor

Mandatory Visualizations

OAV_Workflow cluster_quantification Part 1: Quantification cluster_threshold Part 2: Odor Threshold Determination cluster_calculation Part 3: OAV Calculation Sample Fruit Juice Sample SPE Solid-Phase Extraction Sample->SPE GCMS GC-MS Analysis SPE->GCMS Concentration Concentration (C) GCMS->Concentration OAV Odor Activity Value (OAV) = C / OT Concentration->OAV Standard Standard Solution of This compound AEDA Aroma Extract Dilution Analysis (AEDA) by GC-O Standard->AEDA FD Flavor Dilution (FD) Factor AEDA->FD OdorThreshold Odor Threshold (OT) FD->OdorThreshold OdorThreshold->OAV

Caption: Overall workflow for determining the Odor Activity Value (OAV).

AEDA_Process Start Start with Standard Solution Dilution1 Dilution 1 (e.g., 1:1) Start->Dilution1 GCO1 GC-O Analysis Dilution1->GCO1 Detect1 Odor Detected? GCO1->Detect1 Dilution2 Dilution 2 (e.g., 1:2) Detect1->Dilution2 Yes End Highest Dilution = FD Factor Detect1->End No GCO2 GC-O Analysis Dilution2->GCO2 Detect2 Odor Detected? GCO2->Detect2 DilutionN Dilution n Detect2->DilutionN Yes Detect2->End No GCON GC-O Analysis DilutionN->GCON DetectN Odor Detected? GCON->DetectN DetectN->End No

Caption: Experimental workflow for Aroma Extract Dilution Analysis (AEDA).

OAV_Logic cluster_inputs Inputs cluster_process Process cluster_output Output & Interpretation C Concentration (C) from GC-MS Calculation Calculate OAV = C / OT C->Calculation OT Odor Threshold (OT) from GC-O OT->Calculation Result OAV > 1: Likely contributor to aroma OAV < 1: Unlikely contributor to aroma Calculation->Result

Caption: Logical relationship for OAV calculation and interpretation.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Furaneol Extraction from Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in improving the extraction efficiency of Furaneol from aqueous solutions. Here you will find answers to frequently asked questions and troubleshooting guidance for common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when extracting Furaneol from aqueous solutions?

Furaneol (4-hydroxy-2,5-dimethyl-3(2H)-furanone) presents two primary challenges for efficient extraction from aqueous matrices:

  • High Polarity: Due to its hydroxyl group, Furaneol is highly soluble in water, which leads to poor partitioning into non-polar organic solvents typically used in liquid-liquid extraction.[1] This high polarity also affects its retention on standard non-polar sorbents in solid-phase extraction and its adsorption onto non-polar SPME fibers.[1]

  • Thermal Instability: Furaneol is susceptible to degradation at elevated temperatures, which can be a significant issue during gas chromatography (GC) analysis, particularly in the heated injector port.[1]

Q2: What are the most common methods for extracting Furaneol from aqueous solutions?

The most prevalent and effective methods for Furaneol extraction from aqueous solutions include:

  • Solid-Phase Microextraction (SPME): A solvent-free technique where a coated fiber is exposed to the headspace above the aqueous sample (Headspace-SPME or HS-SPME) to adsorb volatile and semi-volatile compounds like Furaneol.[1][2]

  • Solid-Phase Extraction (SPE): This technique involves passing the aqueous sample through a cartridge containing a solid sorbent that retains Furaneol. The analyte is then eluted with a small volume of an appropriate solvent.[3][4]

  • Liquid-Liquid Extraction (LLE): This classic technique involves partitioning Furaneol between the aqueous sample and an immiscible organic solvent.[5]

Q3: Why is derivatization often recommended for Furaneol analysis, particularly with GC-MS?

Derivatization is a crucial step to overcome the analytical challenges posed by Furaneol's polarity and thermal lability.[6] A common derivatizing agent is pentafluorobenzyl bromide (PFBBr).[7][8][9] This process converts the polar hydroxyl group of Furaneol into a less polar and more stable ether derivative.[7][9] This derivatization enhances its volatility and thermal stability, leading to improved chromatographic peak shape and increased sensitivity during GC-MS analysis.[1][6]

Q4: How can I increase the volatility of Furaneol in my aqueous sample for headspace analysis?

To improve the transfer of Furaneol from the aqueous phase to the headspace for techniques like HS-SPME, you can increase the ionic strength of the solution.[2][10] This is typically achieved by adding salt, such as sodium chloride (NaCl), to the sample.[1][10] The salt reduces the solubility of Furaneol in the water, effectively "salting it out" and promoting its partitioning into the vapor phase.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Recovery of Furaneol Inefficient Extraction Method: The chosen solvent in LLE may be too non-polar. The SPE sorbent may not have the appropriate chemistry for retaining a polar compound. The SPME fiber may not be suitable for polar analytes.Optimize Extraction Method: For LLE, consider a more polar solvent like ethyl acetate (B1210297) or dichloromethane.[5] For SPE, use a polymeric sorbent like Lichrolut-EN, which has shown high recovery for Furaneol.[11][12] For direct HS-SPME, select a polar or mixed-polarity fiber such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) or Polyacrylate.[2] If using derivatization, a non-polar fiber like Polydimethylsiloxane (PDMS) is suitable for the less polar derivative.[1]
Analyte Degradation: Furaneol may be degrading due to excessive heat during extraction or analysis.Control Temperature: Minimize exposure to high temperatures throughout the sample preparation process. For HS-SPME, optimize the extraction temperature to balance volatility and stability, typically in the range of 40-70°C.[2] For GC-MS analysis of underivatized Furaneol, consider using a lower injector temperature.
Poor Chromatographic Peak Shape (Tailing Peaks) High Polarity of Underivatized Furaneol: The polar nature of Furaneol can lead to interactions with active sites in the GC system.Derivatize the Sample: This is the most effective solution to improve peak shape and sensitivity.[1] The resulting derivative is less polar and more amenable to GC analysis.
Inappropriate GC Column: The stationary phase of the GC column may not be suitable for a polar analyte.Select an Appropriate Column: For underivatized Furaneol, a polar capillary column (e.g., CP-WAX 52 CB) is recommended.[10] For the derivatized, less polar compound, a non-polar or medium-polar column can be used.[10]
Inconsistent and Non-Reproducible Results Variable Extraction Conditions: Fluctuations in temperature, extraction time, or agitation speed between samples.Standardize Procedures: Ensure all experimental parameters are kept consistent across all samples. Use automated systems where possible to minimize manual variability.
Matrix Effects: Components in the sample matrix may interfere with the extraction or the analysis.Optimize Sample Cleanup: For SPE, include a wash step to remove interfering compounds.[3] For HS-SPME, adjusting the extraction temperature can sometimes minimize the co-extraction of less volatile interferences.[2] The use of matrix-matched standards for calibration can also help to compensate for matrix effects.

Data Presentation

Table 1: Comparison of Solid-Phase Extraction (SPE) Sorbent Performance for Furaneol

SPE SorbentRecovery RateReproducibility (CV/RSD)Reference(s)
Lichrolut-EN98%<4%[11][12]
C18Lower retention compared to Lichrolut-ENNot specified[11][12]
Oasis HLBLower retention compared to Lichrolut-ENNot specified[11][12]

Table 2: Performance of Derivatization-SPME-GC-MS for Furaneol Analysis

ParameterValueReference(s)
Limit of Detection (LOD)0.5 ng/mL[1][7][9][13]
Limit of Quantification (LOQ)2 ng/mL[1][7][9][13]
Repeatability (RSD%)9.5%[1][7][9][13]
Linear Range2 - 500 ng/mL[1][7][9][13]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE)
  • Sample Preparation: To a known volume of the aqueous sample, add an internal standard.

  • pH Adjustment (Optional): Adjust the pH of the aqueous sample to be slightly acidic to ensure Furaneol is in its neutral form.

  • Extraction: Add an immiscible organic solvent (e.g., ethyl acetate or dichloromethane) to the aqueous sample in a separatory funnel.[5][14] Vigorously shake the funnel to facilitate the partitioning of Furaneol into the organic phase, periodically venting to release pressure.[15]

  • Phase Separation: Allow the layers to separate fully.[15][16]

  • Collection: Drain the organic layer (typically the bottom layer if using dichloromethane, and the top layer if using ethyl acetate) into a clean flask.

  • Repeat Extraction: Repeat the extraction process with fresh organic solvent to maximize recovery.

  • Drying: Dry the combined organic extracts using an anhydrous drying agent like sodium sulfate.[15]

  • Concentration: Evaporate the solvent under a gentle stream of nitrogen to concentrate the extract before analysis.

Protocol 2: Solid-Phase Extraction (SPE)

This protocol is based on the use of a Lichrolut-EN cartridge.[10][11]

  • Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol (B129727), followed by 5 mL of deionized water.[10] Do not allow the cartridge to dry out.

  • Sample Loading: Load the aqueous sample onto the conditioned cartridge at a controlled flow rate.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences such as sugars.[10]

  • Drying: Dry the cartridge under a gentle stream of nitrogen or under vacuum for approximately 10 minutes.[10]

  • Elution: Elute the retained Furaneol with 1 mL of methanol into a collection vial.[10][11] The eluate can then be directly analyzed.

Protocol 3: Headspace Solid-Phase Microextraction (HS-SPME) with Derivatization

This protocol utilizes pentafluorobenzyl bromide (PFBBr) as the derivatizing agent.[8]

  • Sample Preparation: Place a known volume (e.g., 5 mL) of the aqueous sample into a 20 mL headspace vial.

  • Addition of Salt and pH Adjustment: Add NaCl to saturate the solution.[8] Adjust the pH to basic conditions using a NaOH solution.[8]

  • Derivatization: Add the PFBBr derivatizing agent. Immediately seal the vial.[8]

  • Reaction: Incubate the vial at an elevated temperature (e.g., 60°C) with constant stirring for a set time (e.g., 30 minutes) to allow the derivatization reaction to complete.[8]

  • HS-SPME: Transfer the vial to a heater-stirrer set at the extraction temperature (e.g., 40°C). Expose a conditioned SPME fiber (e.g., 65 µm PDMS/DVB) to the headspace for a defined period (e.g., 60 minutes) with continued stirring.[8]

  • Analysis: Retract the fiber and immediately insert it into the heated injection port of the GC-MS for thermal desorption and analysis.[8]

Visualizations

LLE_Workflow start Aqueous Sample add_solvent Add Immiscible Organic Solvent start->add_solvent shake Shake in Separatory Funnel add_solvent->shake separate Allow Phases to Separate shake->separate collect_organic Collect Organic Layer separate->collect_organic dry Dry with Na2SO4 collect_organic->dry concentrate Evaporate Solvent dry->concentrate analysis Analysis (e.g., GC-MS) concentrate->analysis

Caption: Workflow for Liquid-Liquid Extraction of Furaneol.

SPE_Workflow start SPE Cartridge condition Conditioning (Methanol, Water) start->condition load Load Aqueous Sample condition->load wash Wash (Deionized Water) load->wash dry Dry Cartridge (Nitrogen Stream) wash->dry elute Elute Furaneol (Methanol) dry->elute analysis Analysis (e.g., GC-MS) elute->analysis

Caption: General Workflow for Solid-Phase Extraction of Furaneol.

HS_SPME_Workflow start Aqueous Sample in Vial add_reagents Add Salt (NaCl) & Adjust pH start->add_reagents derivatize Add Derivatizing Agent (PFBBr) & Incubate (e.g., 60°C) add_reagents->derivatize equilibrate Equilibrate at Extraction Temperature (e.g., 40°C) derivatize->equilibrate expose_fiber Expose SPME Fiber to Headspace equilibrate->expose_fiber desorb Thermal Desorption in GC Inlet expose_fiber->desorb analysis GC-MS Analysis desorb->analysis

Caption: Workflow for HS-SPME of Furaneol with Derivatization.

References

Technical Support Center: Maximizing HDMF Yield in Maillard Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the Maillard reaction for maximizing the yield of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF).

Frequently Asked Questions (FAQs)

Q1: What is the Maillard reaction and why is it important for HDMF production?

The Maillard reaction is a non-enzymatic browning reaction between amino acids and reducing sugars that occurs upon heating.[1] It is a complex cascade of reactions that generates a wide array of flavor and aroma compounds, including the desirable caramel-like compound HDMF.[2] Understanding and controlling the parameters of this reaction is crucial for maximizing the synthesis of HDMF.

Q2: What are the primary precursors for maximizing HDMF yield?

Research indicates that 6-deoxyhexoses, such as L-rhamnose, are highly effective precursors for HDMF formation.[3][4] Pentose sugars like xylose can also be used.[5] The choice of amino acid also plays a significant role, with lysine (B10760008) being particularly effective in generating high yields of HDMF from rhamnose.[3] Glycine (B1666218) is another commonly used amino acid in these model systems.[5]

Q3: How does pH influence the formation of HDMF?

The pH of the reaction medium is a critical parameter. Generally, a neutral to slightly alkaline pH favors the Maillard reaction.[6][7] For the formation of HDMF from rhamnose and lysine, increasing the pH from 6 to 8 has been shown to increase both the rate of rhamnose degradation and the formation of HDMF.[8]

Q4: What is the optimal temperature range for HDMF synthesis?

The Maillard reaction is temperature-dependent, with higher temperatures generally accelerating the reaction rate.[7] For HDMF formation from rhamnose, studies have been conducted between 90°C and 120°C.[3] While higher temperatures (e.g., 110°C vs. 90°C) lead to a faster initial formation rate, the maximum yield of HDMF achieved is often similar across this range, although it is reached more quickly at higher temperatures.[3]

Q5: What is the role of phosphate (B84403) in the Maillard reaction for HDMF production?

Phosphate has a significant catalytic effect on the formation of HDMF from rhamnose.[4] The presence of a phosphate buffer can dramatically increase the yield of HDMF compared to reactions run in its absence.[8] Increasing the phosphate concentration generally leads to a faster reaction rate.[3]

Q6: How does the ratio of sugar to amino acid affect HDMF yield?

The molar ratio of the sugar and amino acid precursors influences the reaction kinetics and yield. For the rhamnose and lysine system, decreasing the rhamnose-to-lysine ratio (i.e., having an excess of the amino acid) can lead to a moderate increase in the initial yield of HDMF.[3] However, the final yields may be comparable across different ratios.[3]

Q7: What is the impact of water activity (aw) on the Maillard reaction?

Water activity is a crucial factor influencing the Maillard reaction. The reaction rate is typically low in very dry or very dilute systems. The maximum reaction rate is often observed at intermediate water activity levels (aw 0.6-0.7).[9] At low water activity, the mobility of reactants is limited, while at high water activity, the dilution of reactants slows the reaction down.[9][10]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No HDMF Yield Inappropriate Precursors: The type of sugar and amino acid are not optimal for HDMF formation.Use a 6-deoxyhexose like L-rhamnose as the sugar precursor.[3] Utilize lysine as the amino acid, as it has been shown to be highly effective.[3]
Suboptimal pH: The reaction medium is too acidic.Adjust the initial pH of the reaction mixture to a neutral or slightly alkaline range (pH 7-8).[8] Use a phosphate buffer to maintain the pH and catalyze the reaction.[4]
Incorrect Temperature: The reaction temperature is too low, resulting in a very slow reaction rate, or too high, leading to degradation of HDMF.Operate within a temperature range of 90-120°C.[3] Monitor the reaction over time to find the optimal endpoint before degradation becomes significant.
Absence of a Catalyst: Lack of a catalyst like phosphate.Include a phosphate buffer in your reaction mixture.[4][8]
Incorrect Water Activity: The reaction system is too dilute or too dry.Adjust the water activity of your system to be in the intermediate range (aw 0.6-0.7) for optimal reaction rates.[9]
Reaction Stops Prematurely Depletion of Reactants: The limiting reactant has been consumed.Analyze the residual concentration of your precursors. Consider adjusting the initial reactant ratio, potentially using an excess of the amino acid.[3]
Significant Drop in pH: The formation of acidic byproducts during the reaction can lower the pH and inhibit the reaction.Use a buffer system, such as a phosphate buffer, to maintain a stable pH throughout the reaction.[4]
Formation of Undesired Byproducts Side Reactions: The Maillard reaction is complex and can lead to numerous products. Reaction conditions may be favoring alternative pathways.Optimize the reaction parameters (pH, temperature, time) specifically for HDMF. Shorter reaction times at a higher temperature might favor HDMF over other degradation products.[3]
Impure Reactants: Contaminants in the starting materials can lead to unexpected side reactions.Ensure the purity of your sugar and amino acid precursors.
Difficulty Reproducing Results Inconsistent Reaction Conditions: Small variations in temperature, pH, heating time, or reactant concentrations can lead to different outcomes.Carefully control and monitor all reaction parameters. Use calibrated equipment and ensure homogenous heating.
Workup and Isolation Losses: The product may be lost during the extraction and purification steps.Optimize your workup procedure. Check the solubility of HDMF in different solvents and ensure efficient extraction. Use an internal standard for accurate quantification.[3]

Quantitative Data Summary

The following tables summarize the quantitative effects of various reaction parameters on the yield of HDMF from the Maillard reaction between L-rhamnose and L-lysine in an aqueous phosphate buffer system.

Table 1: Effect of Temperature on HDMF Formation Kinetics [3]

Temperature (°C)Time to Reach Max. Yield (approx. min)Maximum Yield (mol%)
90> 120~50
100~90~50
110~60~50

Table 2: Effect of pH on HDMF Formation [8]

Initial pHRelative HDMF Yield
6Lower
7Higher
8Highest

Table 3: Effect of Phosphate Concentration on HDMF Formation [8]

Phosphate Concentration (M)Relative HDMF Yield
0Very Low
0.05Moderate
0.20High

Table 4: Effect of Rhamnose to Lysine Ratio on HDMF Formation [3]

Rhamnose:Lysine RatioEffect on Initial HDMF YieldEffect on Final HDMF Yield
1:2-Comparable
1:3Moderate IncreaseComparable
1:4Lower than 1:3Comparable

Experimental Protocols

Cited Experimental Protocol for HDMF Synthesis from L-Rhamnose and L-Lysine [3][4]

This protocol is based on the methodologies described in the studies by Blank et al. for the generation of HDMF in an aqueous model system.

Materials:

  • L-Rhamnose

  • L-Lysine

  • Sodium Phosphate (for buffer preparation)

  • Hydrochloric Acid (for pH adjustment)

  • Sodium Hydroxide (for pH adjustment)

  • Ethylmaltol (Internal Standard for GC/MS analysis)

  • Deionized Water

  • Solid Phase Extraction (SPE) Cartridges (e.g., ENVI-Chrom P)

  • Methanol (B129727) (for SPE elution)

  • Dichloromethane (for extraction)

Equipment:

  • Reaction vessels (e.g., sealed glass tubes or a laboratory reactor)

  • Heating system with precise temperature control (e.g., oil bath, heating block, or oven)

  • pH meter

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • Gas Chromatograph-Mass Spectrometer (GC/MS)

Procedure:

  • Preparation of Reaction Solutions:

    • Prepare a phosphate buffer solution (e.g., 0.2 M) and adjust the pH to the desired value (e.g., pH 7) using HCl or NaOH.

    • Dissolve L-rhamnose and L-lysine in the phosphate buffer to achieve the desired concentrations and molar ratios (e.g., 0.2 M rhamnose and a 1:2 rhamnose to lysine ratio).

  • Maillard Reaction:

    • Transfer the reaction mixture to the reaction vessels and seal them tightly.

    • Place the vessels in the preheated heating system at the desired temperature (e.g., 110°C).

    • Heat for the specified reaction time. It is recommended to perform a time-course study (e.g., taking samples at 0, 30, 60, 90, and 120 minutes) to determine the optimal reaction time for maximum HDMF yield.

  • Sample Preparation for Analysis:

    • After the specified heating time, immediately cool the reaction vessels in an ice bath to stop the reaction.

    • Spike the cooled reaction mixture with a known concentration of the internal standard (ethylmaltol).

  • Solid Phase Extraction (SPE) Cleanup:

    • Condition the SPE cartridge according to the manufacturer's instructions (typically with methanol followed by water).

    • Load the sample onto the cartridge.

    • Wash the cartridge with deionized water to remove sugars, amino acids, and other polar compounds.

    • Elute the HDMF and the internal standard with a suitable organic solvent (e.g., methanol or dichloromethane).

  • Quantification by GC/MS:

    • Analyze the eluate by GC/MS.

    • Use appropriate GC column and temperature program to separate HDMF from other volatile compounds.

    • Identify HDMF based on its retention time and mass spectrum.

    • Quantify the concentration of HDMF by comparing its peak area to that of the internal standard.

Visualizations

Maillard_Reaction_Pathway_for_HDMF cluster_initial Initial Stage cluster_intermediate Intermediate Stage cluster_final Final Stage Reducing_Sugar Reducing Sugar (e.g., Rhamnose) Schiff_Base Schiff Base Reducing_Sugar->Schiff_Base Amino_Acid Amino Acid (e.g., Lysine) Amino_Acid->Schiff_Base Strecker_Degradation Strecker Degradation Amino_Acid->Strecker_Degradation Amadori_Product Amadori Product Schiff_Base->Amadori_Product Amadori Rearrangement Enolization 1,2-Enolization & 2,3-Enolization Amadori_Product->Enolization Dehydration Dehydration Enolization->Dehydration Fragmentation Sugar Fragmentation Enolization->Fragmentation Dicarbonyls Dicarbonyl Intermediates Dehydration->Dicarbonyls Fragmentation->Dicarbonyls Dicarbonyls->Strecker_Degradation Aldol_Condensation Aldol Condensation Dicarbonyls->Aldol_Condensation Melanoidins Melanoidins (Brown Polymers) Strecker_Degradation->Melanoidins HDMF HDMF Aldol_Condensation->HDMF Aldol_Condensation->Melanoidins

Caption: Simplified pathway of the Maillard reaction leading to HDMF formation.

Experimental_Workflow_HDMF_Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Solution Prepare Reactant Solution (Rhamnose, Lysine, Phosphate Buffer) Adjust_pH Adjust pH (e.g., 7.0) Prep_Solution->Adjust_pH Heating Heat Reaction Mixture (e.g., 110°C) Adjust_pH->Heating Cooling Cool to Stop Reaction Heating->Cooling Add_IS Add Internal Standard Cooling->Add_IS SPE Solid Phase Extraction (SPE) Add_IS->SPE GC_MS GC/MS Analysis SPE->GC_MS Quantification Quantify HDMF Yield GC_MS->Quantification

Caption: Experimental workflow for HDMF synthesis and quantification.

Troubleshooting_Logic Start Low HDMF Yield Check_Precursors Are Precursors Optimal? (Rhamnose & Lysine) Start->Check_Precursors Check_pH Is pH in Optimal Range? (7-8) Check_Precursors->Check_pH Yes Solution Optimize Conditions & Repeat Check_Precursors->Solution No, Change Precursors Check_Temp Is Temperature Correct? (90-120°C) Check_pH->Check_Temp Yes Check_pH->Solution No, Adjust pH Check_Catalyst Is Phosphate Buffer Used? Check_Temp->Check_Catalyst Yes Check_Temp->Solution No, Adjust Temperature Check_Workup Review Workup & Analysis Check_Catalyst->Check_Workup Yes Check_Catalyst->Solution No, Add Phosphate Check_Workup->Solution Optimize Workup

Caption: Troubleshooting logic for low HDMF yield.

References

Minimizing degradation of 2,5-Dimethyl-3(2H)-furanone during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of 2,5-Dimethyl-3(2H)-furanone (DMHF), also known as Furaneol, during sample preparation and analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DMHF) and why is its stability a concern?

A1: this compound, or Furaneol, is a naturally occurring organic compound known for its sweet, caramel-like aroma, making it a key component in the flavor and fragrance industries.[1][2] Its stability is a significant concern because it is susceptible to degradation, which can lead to inaccurate quantification, altered sensory properties, and the formation of undesirable byproducts, thereby compromising experimental results.[1][3]

Q2: What are the primary factors that cause DMHF degradation?

A2: The main factors contributing to DMHF degradation are:

  • pH: DMHF is most stable in slightly acidic aqueous solutions, with an optimal pH range of 3.5 to 5.[1][4] It is unstable at both lower (more acidic) and higher (more alkaline) pH values.[1][5][6]

  • Temperature: DMHF is heat-labile.[2][4] High temperatures, such as those used in gas chromatography (GC) inlets, can cause thermal degradation, which is more pronounced at lower pH levels.[3][4]

  • Light: Exposure to light, especially in the presence of photosensitizers like riboflavin, can lead to photodegradation.[7][8]

  • Oxidation: DMHF is sensitive to air and can oxidize, leading to the formation of off-notes.[3][9]

  • Presence of other compounds: It can react with sulfur-containing compounds, such as cysteine or hydrogen sulfide, to form thiophene (B33073) derivatives.[2][3][4]

Q3: Can DMHF be formed during sample preparation, leading to inaccurate results?

A3: Yes, this is a critical consideration. DMHF can be formed through the Maillard reaction between amino acids and reducing sugars, or by the thermal degradation of sugars like fructose.[3][10] If sample preparation involves heating in the presence of these precursors, artificial formation of DMHF can lead to an overestimation of its concentration.[9]

Q4: What are the recommended storage conditions for DMHF standards and samples?

A4: To ensure the stability of DMHF standards and samples, the following storage conditions are recommended:

  • Temperature: For short-term storage, keep solutions at 2-8°C. For long-term storage, freezing at -20°C or -80°C is advisable.[1]

  • Light: Always protect solutions from light by using amber vials or storing them in the dark.[1]

  • Atmosphere: To prevent oxidation, store solutions under an inert atmosphere, such as nitrogen or argon.[1][9]

Troubleshooting Guides

Issue 1: Low or No Detection of DMHF
Probable Cause Recommended Solution
Degradation during sample extraction - Maintain a pH of 3.5-5 during aqueous extraction.[1][4]- Avoid high temperatures; perform extractions at room temperature or on ice.- Use amber glassware to protect from light.[1]
Loss during solvent evaporation/concentration steps - DMHF can be volatile. Use gentle evaporation conditions, such as a gentle stream of nitrogen at low temperatures.[3]
Thermal degradation in the GC inlet - Consider using a lower inlet temperature if possible.- Derivatize DMHF to a more thermally stable compound before GC analysis.[3][11]- Alternatively, use HPLC for analysis to avoid high temperatures.[12][13]
Inefficient extraction from the sample matrix - Optimize the extraction solvent. Dichloromethane or ethyl acetate (B1210297) are commonly used for liquid-liquid extraction.[12]- For complex matrices, consider Solid Phase Extraction (SPE) or Solid Phase Microextraction (SPME).[11][14][15]
Issue 2: Poor Reproducibility of DMHF Measurements
Probable Cause Recommended Solution
Inconsistent sample handling and preparation - Standardize all protocol steps, including extraction time, temperature, and pH.[3]- Ensure all samples and standards are treated identically.
Variable degradation rates between samples due to matrix effects - Use a stable isotope-labeled internal standard for quantification to compensate for matrix effects and degradation.[16]- Perform a standard addition calibration for complex matrices.
Degradation in standard solutions - Prepare fresh calibration standards daily from a frozen stock solution.[1]- Store stock solutions in small aliquots under an inert atmosphere at -20°C or below.[1]

Quantitative Data Summary

The stability and analysis of DMHF are highly dependent on experimental conditions. The following tables provide a summary of key quantitative data.

Table 1: Thermal Degradation of DMHF at 160°C for 30 minutes

pHTotal Yield of Volatiles (relative %)Major Product Classes Identified
2.2100Acyclic Carbonyls, 3(2H)-Furanone Derivatives
5.150Acyclic Carbonyls, 3(2H)-Furanone Derivatives
7.125Acyclic Carbonyls, 3(2H)-Furanone Derivatives
Data adapted from Shu, C.-K., & Ho, C.-T. (1988).[2]

Table 2: Performance of Various Analytical Methods for DMHF Quantification

MethodLimit of Detection (LOD)Limit of Quantification (LOQ)RecoveryRepeatability (RSD)
Derivatization-SPME-GC/MS0.5 ng/mL2 ng/mL-9.5%
SPE-GC-MS--98%<4%
HPLC-UV0.14 µg/mL->90%-
Data compiled from various sources.[13][14][15][17][18]

Experimental Protocols

Protocol 1: Derivatization followed by SPME-GC-MS

This method is suitable for complex matrices and enhances the stability and volatility of DMHF for GC analysis.[11][17][18]

  • Sample Preparation and Derivatization:

    • Homogenize the sample and place a known amount into a headspace vial.

    • Add a suitable internal standard.

    • Adjust the pH to basic conditions.

    • Add the derivatizing agent, pentafluorobenzyl bromide (PFBBr).

    • Incubate at an elevated temperature (e.g., 60°C) to facilitate the reaction.[19]

  • SPME Procedure:

    • Expose a suitable SPME fiber (e.g., PDMS/DVB) to the headspace of the vial containing the derivatized sample.[11]

    • Allow the fiber to be exposed for a defined period at a controlled temperature to reach equilibrium.

  • GC-MS Analysis:

    • Insert the SPME fiber into the GC injection port for thermal desorption.

    • Separate the derivative on a suitable GC column.

    • Detect and quantify using a mass spectrometer, often in selected ion monitoring (SIM) mode for enhanced sensitivity.[19]

Protocol 2: Solid Phase Extraction (SPE) followed by GC-MS

This method is effective for cleaning up samples and concentrating DMHF prior to analysis.[15][20]

  • Sample Preparation:

    • Extract the juice from the fruit or prepare an aqueous extract of the solid sample.

    • Centrifuge to remove solids.

  • Solid Phase Extraction:

    • Condition an SPE cartridge (e.g., Lichrolut-EN) with methanol (B129727) and then water.

    • Load the sample onto the cartridge.

    • Wash the cartridge with water to remove interfering compounds.

    • Elute DMHF with a small volume of methanol.

  • GC-MS Analysis:

    • Inject the eluate directly into the GC-MS system.

    • Use a polar GC column for the analysis of underivatized DMHF.[19]

Protocol 3: High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a valuable alternative to GC-MS as it avoids high temperatures that can cause DMHF degradation.[12][13]

  • Sample Preparation:

    • Perform an aqueous extraction of the sample.

    • Filter the extract to remove particulate matter.

  • HPLC Separation:

    • Inject the filtered extract onto a reverse-phase C18 column.

    • Use a mobile phase typically consisting of a binary mixture of an acetate buffer and methanol.

    • Employ a gradient elution for optimal separation.

  • Detection:

    • Detect DMHF using a UV detector at a wavelength of approximately 280 nm.[3][13]

    • Quantify by comparing the peak area to a calibration curve prepared with DMHF standards.

Visualizations

Degradation Pathways of DMHF DMHF This compound (DMHF) RingOpening Furanone Ring Opening DMHF->RingOpening Heat, Acidic pH ThiopheneDerivatives Thiophene Derivatives DMHF->ThiopheneDerivatives Sulfur Compounds (e.g., Cysteine, H2S) Intermediate Intermediate Dicarbonyl Compound RingOpening->Intermediate DegradationProducts Acyclic Carbonyls & Furanone Derivatives Intermediate->DegradationProducts Hydrolysis, Retro-aldolization Recommended Workflow for DMHF Analysis cluster_prep Sample Preparation (Minimize Degradation) cluster_analysis Analytical Method Sample Sample Collection (Fruit, Food, etc.) Extraction Extraction (pH 3.5-5, low temp, dark) Sample->Extraction Cleanup Cleanup/Concentration (SPE or gentle evaporation) Extraction->Cleanup Derivatization Derivatization (PFBBr) Cleanup->Derivatization For GC-MS GCMS GC-MS Analysis Cleanup->GCMS Direct Analysis (Underivatized) HPLC HPLC-UV Analysis Cleanup->HPLC Direct Analysis Derivatization->GCMS

References

Technical Support Center: Analysis of Polar Furanones by Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for the gas chromatography (GC) analysis of polar furanones. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why are polar furanones challenging to analyze by GC?

Polar furanones, such as furaneol (B68789) (4-hydroxy-2,5-dimethyl-3(2H)-furanone), present analytical challenges due to their high polarity and potential thermal instability.[1] Their polarity can lead to strong interactions with active sites within the GC system, such as silanol (B1196071) groups in the injector liner or on the column's stationary phase. These interactions can result in poor peak shape, including tailing, and reduced sensitivity.

Q2: What is the fundamental principle for selecting a GC column for polar furanones?

The guiding principle for GC column selection is "like dissolves like".[2] This means that for polar analytes like furanones, a polar stationary phase is generally recommended.[2] The separation of polar compounds on a polar column is influenced by interactions such as dipole-dipole forces, hydrogen bonding, and van der Waals forces.[3]

Q3: What are common polar stationary phases suitable for furanone analysis?

Commonly used polar stationary phases include:

  • Polyethylene Glycol (PEG): Often referred to as WAX columns, these are highly polar and are a good choice for analyzing polar compounds like alcohols, acids, and esters, which share functional similarities with some furanones.[4]

  • Cyanopropyl-based phases: These phases offer varying degrees of polarity, from intermediate to high. A common example is a stationary phase containing 6% cyanopropylphenyl and 94% dimethyl polysiloxane, which is considered suitable for a mix of polar and non-polar molecules.[5]

Q4: When should I consider derivatization for analyzing polar furanones?

Derivatization is a chemical modification technique used to make analytes more suitable for GC analysis.[6] For highly polar furanones, especially those with active hydroxyl groups, derivatization is often necessary to:

  • Increase volatility: Making the compound more easily transferred to the gas phase.

  • Improve thermal stability: Preventing degradation at the high temperatures of the GC inlet and column.

  • Reduce polarity: Minimizing interactions with active sites in the GC system, leading to better peak shape.[7][8]

Common derivatization techniques for furanones include silylation (e.g., using BSTFA) and methylation.[6][9]

Troubleshooting Guide

Problem 1: My polar furanone peaks are tailing.

  • Question: I am observing significant peak tailing for my furanone standards. What could be the cause and how can I fix it?

  • Answer: Peak tailing for polar compounds is often caused by unwanted interactions with active sites in the GC system. Here’s a systematic approach to troubleshoot this issue:

    • Check the Inlet Liner: The liner is the first point of contact for your sample. An active or contaminated liner can cause peak tailing.

      • Solution: Use a deactivated liner. If you are analyzing dirty samples, consider using a liner with quartz wool to trap non-volatile residues.[10] It is recommended to replace liners regularly rather than trying to clean them, as cleaning can damage the deactivation layer.[10]

    • Column Choice and Condition: An inappropriate or old column can lead to poor peak shape.

      • Solution: Ensure you are using a polar column suitable for your analytes. If the column is old, it may be degraded. Try conditioning the column according to the manufacturer's instructions. If that doesn't work, you may need to replace it.

    • Consider Derivatization: If your furanone is highly polar, derivatization might be necessary to reduce its interaction with the system.

      • Solution: Implement a derivatization step, such as silylation, to block active hydroxyl groups.

Problem 2: I am seeing poor reproducibility in my results.

  • Question: My peak areas for the same furanone concentration are not consistent between injections. What should I investigate?

  • Answer: Poor reproducibility can stem from several factors, from sample injection to system leaks.

    • Injection Technique: Inconsistent manual injections can lead to variable results.

      • Solution: Use an autosampler for precise and repeatable injections.[11] If using manual injection, ensure a consistent and rapid injection technique.[12]

    • System Leaks: Leaks in the injector or column connections can cause sample loss and pressure fluctuations.

      • Solution: Perform a leak check of the system using an electronic leak detector. Check and tighten all fittings, especially the septum nut and column connections.

    • Sample Degradation: Polar furanones can be thermally labile.

      • Solution: Check the injector temperature to ensure it is not too high, which could cause your analyte to degrade. If necessary, consider derivatization to improve thermal stability.[13]

Problem 3: I am not detecting my polar furanone, or the sensitivity is very low.

  • Question: I am injecting a known concentration of a polar furanone, but I see no peak or a very small one. What are the possible reasons?

  • Answer: A lack of signal can be due to the analyte not reaching the detector or not being detected efficiently.

    • Analyte Adsorption: The highly polar furanone may be irreversibly adsorbing to active sites in the inlet or at the head of the column.

      • Solution: Use a deactivated liner and a suitable polar column. Derivatization is strongly recommended for highly polar furanones to prevent adsorption.

    • Incorrect Column: A non-polar column will not retain polar furanones effectively, causing them to elute very early, possibly in the solvent front.

      • Solution: Verify that you are using a column with a polar stationary phase.

    • Detector Issues: The detector may not be functioning correctly or may not be suitable for your analyte.

      • Solution: Check the detector parameters and ensure it is working correctly. A mass spectrometer (MS) is a common and sensitive detector for furanone analysis.

Experimental Protocols

Protocol 1: GC-MS Analysis of Furaneol with Derivatization

This protocol is adapted for the analysis of furaneol in aqueous samples, employing Solid Phase Microextraction (SPME) with derivatization.[1][14]

  • Sample Preparation & Derivatization:

    • Place 5 mL of the aqueous sample into a 20 mL headspace vial.

    • Adjust the sample pH to basic conditions using a NaOH solution.

    • Add the derivatizing agent, pentafluorobenzyl bromide (PFBBr), to the vial.

    • Incubate the vial at an elevated temperature to facilitate the reaction.

  • SPME Extraction:

    • Expose a SPME fiber (e.g., PDMS/DVB) to the headspace of the vial to extract the derivatized furaneol.

  • GC-MS Parameters:

    • GC Column: A mid-polar or polar column is recommended. For example, a column with a stationary phase like 5% diphenyl / 95% dimethyl polysiloxane.

    • Injector: Operate in splitless mode.

    • Oven Temperature Program: Optimize based on the specific derivative and column, but a starting point could be:

      • Initial temperature: 50°C, hold for 2 min.

      • Ramp: 10°C/min to 250°C.

      • Hold: 5 min at 250°C.

    • Carrier Gas: Helium at a constant flow rate.

    • Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) mode for enhanced sensitivity, monitoring characteristic ions of the derivatized furaneol.

Protocol 2: GC-MS Analysis of Chlorinated Furanones (e.g., Mutagen X)

This protocol is for the analysis of chlorinated furanones in drinking water and often requires a derivatization step.[9]

  • Sample Preparation:

    • Perform a solid-phase extraction (SPE) to clean up and concentrate the water sample.

    • Elute the furanones from the SPE cartridge with a suitable solvent like dichloromethane (B109758) or ethyl acetate.

    • Concentrate the eluate.

  • Derivatization:

    • React the concentrated extract with a silylating agent like Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This can be done directly in the GC injector (on-line) or prior to injection (off-line).

  • GC-MS Parameters:

    • GC Column: A column suitable for semi-volatile organic compounds, often a low to mid-polarity column (e.g., 5% phenyl-methylpolysiloxane), can be used for the derivatized analytes.

    • Injector: Splitless injection is common.

    • Oven Temperature Program: A typical program might be:

      • Initial temperature: 40°C, hold for 1 min.

      • Ramp: 8°C/min to 280°C.

      • Hold: 10 min at 280°C.

    • Carrier Gas: Helium.

    • Mass Spectrometer: Use SIM mode for quantification, targeting the specific ions of the derivatized chlorinated furanone.

Quantitative Data Summary

The following table summarizes the performance of different methods for the analysis of polar furanones.

AnalyteMethodLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery/RepeatabilityReference(s)
FuraneolSPME with Derivatization0.5 ng/mL2 ng/mLRepeatability (RSD): 9.5%[1][14]
Mutagen X (MX)Trimethylsilylation (BSTFA)3.0 µg/L7.0 µg/L-[9]
Mutagen X (MX)Methylation-10 ng/L73.8%[9]

Visualizations

GC_Column_Selection_Workflow cluster_start Analyte Characterization cluster_derivatization Sample Preparation cluster_column_selection Column Selection cluster_optimization Method Optimization start Start: Analyze Polar Furanone polarity Is the furanone highly polar (e.g., multiple hydroxyl groups)? start->polarity derivatize Consider Derivatization (e.g., Silylation) polarity->derivatize Yes no_derivatize Direct Injection may be possible (use deactivated liner) polarity->no_derivatize No midpolar_column A Mid-Polar Column may suffice for derivatized analyte derivatize->midpolar_column polar_column Select a Polar GC Column (e.g., WAX, Cyanopropyl) no_derivatize->polar_column optimize Optimize GC Parameters (Temperature, Flow Rate) polar_column->optimize midpolar_column->optimize Troubleshooting_Peak_Tailing cluster_problem Problem Identification cluster_checks System Checks cluster_solutions Solutions start Problem: Peak Tailing Observed check_liner Is the inlet liner deactivated and clean? start->check_liner check_column Is the column polar and in good condition? check_liner->check_column Yes replace_liner Replace with a new, deactivated liner check_liner->replace_liner No check_derivatization Is derivatization necessary/complete? check_column->check_derivatization Yes condition_column Condition or replace the column check_column->condition_column No implement_derivatization Implement or optimize derivatization protocol check_derivatization->implement_derivatization No resolved Problem Resolved check_derivatization->resolved Yes replace_liner->check_column condition_column->check_derivatization implement_derivatization->resolved

References

Technical Support Center: Troubleshooting Poor Reproducibility in 2,5-Dimethyl-3(2H)-furanone Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,5-Dimethyl-3(2H)-furanone (also known as Furaneol (B68789) or Strawberry Furanone) analysis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve the reproducibility of their analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis challenging?

A1: 2,5-Dimethyl-4-hydroxy-3(2H)-furanone (Furaneol) is a key aroma compound found in many fruits and thermally processed foods, responsible for a characteristic sweet, caramel-like scent.[1] Its analysis is challenging due to its high polarity, which makes it difficult to extract from complex sample matrices, and its inherent instability.[1][2] The compound is susceptible to degradation from air (oxidation), in aqueous solutions, and at high temperatures.[1] Furthermore, it is often present at trace levels, which requires sensitive analytical methods.[2]

Q2: What are the primary causes of poor reproducibility in Furaneol analysis?

A2: Poor reproducibility in Furaneol measurements often stems from several factors:

  • Analyte Instability: Furaneol can degrade during sample preparation and analysis, leading to variable results.[1][2]

  • Matrix Effects: Components of the sample matrix (e.g., sugars, proteins) can interfere with extraction and detection, causing signal suppression or enhancement.[3]

  • Inconsistent Sample Preparation: Variations in extraction time, temperature, pH, and handling can significantly impact recovery rates.[2]

  • Chromatographic Issues: The high polarity of Furaneol can lead to poor peak shape (tailing) and interaction with active sites in the GC system.[2]

Q3: What is derivatization and why is it recommended for Furaneol analysis by GC?

A3: Derivatization is a chemical reaction that modifies an analyte to improve its analytical properties. For Furaneol, derivatization converts its polar hydroxyl group into a less polar, more stable, and more volatile functional group.[2] This is highly recommended for GC analysis as it leads to improved peak shape, increased sensitivity, and more reproducible results.[2] A common derivatizing agent is pentafluorobenzyl bromide (PFBBr).[1]

Q4: Can Furaneol be formed during the analytical process itself?

A4: Yes, this is a significant risk. Furaneol can be generated through the Maillard reaction between amino acids and reducing sugars, or via the thermal degradation of sugars like fructose.[1] If your sample preparation involves heating and these precursors are present, you may unintentionally create Furaneol, leading to an overestimation of its native concentration.[1]

Troubleshooting Guide

This guide provides solutions to specific issues you may encounter during your experiments.

IssuePotential CauseRecommended Solution
Low or No Signal/Peak Degradation of Furaneol: The compound is unstable and may have degraded during sample preparation or analysis.[2]- Minimize sample preparation time and keep samples cool.[2]- Use freshly prepared standards.[2]- Consider derivatization to form a more stable compound.[1][2]
Inefficient Extraction: Due to its high polarity, Furaneol extraction from the sample matrix may be incomplete.[2][3]- Employ a robust extraction technique like Solid Phase Extraction (SPE). Lichrolut-EN SPE columns have shown high recovery rates (98%).[3][4]- For liquid-liquid extraction, choose a solvent with appropriate polarity.[2]
Injector Issues (GC): High temperatures in the GC inlet can cause thermal degradation of underivatized Furaneol.[3]- Derivatize the analyte before injection.[3]- If analyzing without derivatization, optimize and lower the injector temperature, though this may affect volatilization.[3]
Poor Peak Shape (Tailing or Fronting) Active Sites in the GC System: Polar compounds like underivatized Furaneol can interact with active sites in the GC inlet liner or column.[2]- Use a deactivated GC inlet liner and a column suitable for polar analytes.[2]- Perform regular maintenance of the GC system, including cleaning the inlet.[2]
Inappropriate GC Conditions: A suboptimal oven temperature program or carrier gas flow rate can negatively affect peak shape.[2]- Optimize the GC oven temperature program for proper elution.[2]- Verify and adjust the carrier gas flow rate to the column manufacturer's recommendation.[2]
High Variability in Results (Poor Reproducibility) Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the analyte signal, leading to inconsistent results.[2][3]- Implement a robust sample cleanup procedure, such as Solid Phase Extraction (SPE).[2]- Use matrix-matched calibration standards to compensate for these effects.[3]- Employ a suitable internal standard, ideally a stable isotope-labeled version of Furaneol, to normalize the response.[3]
Inconsistent Sample Handling: Minor variations in the experimental protocol between samples can introduce significant error.[2]- Standardize every step of the protocol, including extraction times, temperatures, and pH adjustments.[2]- Use automated sample preparation systems if available to enhance consistency.[2]
Inaccurate Quantification Standard Curve Issues: An inaccurate or poorly prepared calibration curve is a common source of quantification errors.- Prepare fresh calibration standards for each batch of samples.[2]- Ensure the calibration range brackets the expected concentration of Furaneol in the samples.[2]

Quantitative Data Summary

The following tables summarize key quantitative parameters for various Furaneol quantification methods reported in the literature.

Table 1: Method Validation Parameters for Furaneol Quantification

Analytical MethodSample MatrixRecoveryReproducibility (CV%)Limit of Detection (LOD)Limit of Quantification (LOQ)Citation
SPE-GC-MS with Thermal DesorptionFruit Juice98%<4%Not ReportedNot Reported[4]
GC-MSGrape Juice & Wine76.6% - 106.3%<12.9%23 µg L⁻¹ - 94 µg L⁻¹96 µg L⁻¹ - 277 µg L⁻¹[5]
HPLC-UVStrawberries>90%Not Reported0.14 µg/mLNot Reported[6]
Fluorescence MethodPineapple Drink91.2% - 110.6%<6.6%Not ReportedNot Reported[7]
Fluorescence MethodTobacco Solution93.9% - 104.6%<7.9%Not ReportedNot Reported[7]

Table 2: Reported Concentrations of Furaneol in Various Fruit Matrices

FruitCultivar/TypeConcentration RangeCitation
Strawberry'Totem', 'Pinnacle'>13 mg/kg[4]
RaspberryVarious0.8 - 1.1 mg/kg[4]
Blackberry'Marion'5x more than 'Black Diamond'[4]
Blackberry'Black Diamond'16x more than 'Thornless Evergreen'[4]

Experimental Protocols

Protocol 1: Furaneol Analysis in Fruit Juice using SPE and GC-MS

This protocol is based on the method described by Du & Qian (2008) for the determination of Furaneol in fruit juice.[4]

1. Sample Preparation and Extraction:

  • Homogenize the fruit sample.
  • Condition a Lichrolut-EN Solid Phase Extraction (SPE) column.[4]
  • Load the fruit juice sample onto the SPE column. The Lichrolut-EN sorbent effectively retains Furaneol while allowing pigments and other non-volatile interferents to pass through.[4]
  • Wash the column to remove any remaining interfering compounds.
  • Elute the Furaneol from the SPE column using 1 mL of methanol (B129727).[4]

2. GC-MS Analysis:

  • Transfer the methanol eluate directly into a microvial insert for thermal desorption. This technique avoids further purification and concentration steps.[4]
  • GC Conditions (Example):
  • Injector: Thermal desorption unit.
  • Column: DB-5ms or similar non-polar column (if derivatized) or a mid-polar to polar column (if underivatized).[3][8]
  • Carrier Gas: Helium at a constant flow rate (e.g., 0.9 mL/min).[8]
  • Oven Program: Start at 50°C for 2 min, ramp at 30°C/min to 85°C, then 5°C/min to 95°C, and finally 30°C/min to 265°C, hold for 5 min.[8] (Note: This is an example program and must be optimized for your specific application).
  • MS Conditions:
  • Ionization Mode: Electron Ionization (EI).
  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification or full scan for identification.

Protocol 2: Furaneol Analysis using HPLC-UV

This protocol is adapted from methods described for the analysis of Furaneol and its derivatives in strawberries.[6]

1. Sample Preparation:

  • Homogenize the sample material in an aqueous buffer.
  • Centrifuge the homogenate to pellet solid material.
  • Filter the supernatant through a 0.45 µm filter before injection.

2. HPLC-UV Analysis:

  • HPLC System: A standard liquid chromatograph.
  • Column: Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm).[6]
  • Mobile Phase: A binary mixture of an acetate (B1210297) buffer and methanol.[6]
  • Elution: Employ a gradient elution program to achieve optimal separation from matrix components.[1]
  • Detection: UV detector set at a wavelength of 280 nm.[1][6]
  • Quantification: Create a calibration curve using Furaneol standards of known concentrations and compare the peak area of the sample to the curve.[1]

Visualizations

G cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample (e.g., Fruit Juice) Homogenize Homogenization Sample->Homogenize Spike Spike with Internal Standard Homogenize->Spike Extract Extraction (SPE) Spike->Extract Elute Elution Extract->Elute Derivatize Derivatization (Optional) Elute->Derivatize GCMS GC-MS or HPLC Injection Elute->GCMS (if not derivatized) Derivatize->GCMS Data Data Acquisition GCMS->Data Quant Quantification Data->Quant

Caption: General experimental workflow for Furaneol analysis.

G Start Poor Reproducibility Observed CheckPeak Check Peak Shape (Tailing/Fronting?) Start->CheckPeak CheckSystem Check GC System: - Deactivated Liner? - Column Condition? - Inlet Leaks? CheckPeak->CheckSystem Yes CheckRecovery Check Analyte Recovery (Low or Variable?) CheckPeak->CheckRecovery No PeakYes Yes PeakNo No ConsiderDeriv Consider Derivatization to Improve Volatility CheckSystem->ConsiderDeriv OptimizeSPE Optimize Extraction: - SPE Method? - Elution Solvent? CheckRecovery->OptimizeSPE Yes CheckMatrix Assess Matrix Effects CheckRecovery->CheckMatrix No RecYes Yes RecNo No CheckStability Assess Analyte Stability: - Keep Samples Cool? - Minimize Prep Time? OptimizeSPE->CheckStability ImplementIS Implement Internal Standard (e.g., Isotope Labeled) CheckMatrix->ImplementIS Suspected MatrixYes Yes MatrixMatch Use Matrix-Matched Calibration ImplementIS->MatrixMatch

Caption: Troubleshooting decision tree for poor reproducibility.

G cluster_reactants Reactants Sugar Reducing Sugar (e.g., Fructose) Maillard Maillard Reaction (Thermal Processing) Sugar->Maillard AminoAcid Amino Acid AminoAcid->Maillard Intermediate Intermediate Products (e.g., dicarbonyls) Maillard->Intermediate Furaneol This compound (Furaneol) Intermediate->Furaneol

Caption: Simplified formation pathway of Furaneol via Maillard reaction.

References

Reducing matrix effects in LC-MS/MS analysis of Furaneol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Furaneol.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS/MS analysis?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting, undetected components in the sample matrix.[1] This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), both of which compromise the accuracy and reproducibility of quantitative analysis.[1][2] These interfering components compete with the analyte of interest for ionization in the mass spectrometer's source.[1][2]

Q2: Why is Furaneol particularly susceptible to matrix effects?

A2: Furaneol is a highly polar and relatively small molecule, which makes it challenging to extract and separate from complex sample matrices such as fruits, beverages, and biological fluids.[1][3] Due to its high polarity, it often elutes early in typical reversed-phase chromatography, a region where many other polar matrix components like sugars, salts, and organic acids also elute. This co-elution is a primary cause of significant matrix effects.[1]

Q3: How can I determine if my Furaneol analysis is being impacted by matrix effects?

A3: The most common method is a quantitative assessment using a post-extraction spike experiment.[1][2] This involves comparing the peak response of an analyte spiked into a blank matrix extract against the response of the same analyte in a clean solvent. A significant difference in the signal indicates the presence of matrix effects. A qualitative method, post-column infusion, can also identify regions in the chromatogram where suppression or enhancement occurs.[1][2][4]

Q4: What are the most effective strategies to mitigate matrix effects for Furaneol analysis?

A4: There are three primary strategies to combat matrix effects:

  • Improve Sample Preparation: The goal is to remove interfering matrix components before injection.[5][6][7] For Furaneol, techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are effective.[8][9][10] Simple sample dilution can also be effective if the analyte concentration is high enough for detection.[1][5]

  • Optimize Chromatography: Adjust your LC method to achieve better separation between Furaneol and interfering matrix components.[5][7] This could involve using a different column chemistry (e.g., HILIC for polar compounds), modifying the mobile phase gradient, or using a divert valve to send highly polar, unretained matrix components to waste.[1]

  • Use a Robust Calibration Strategy:

    • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is free of the analyte. This helps ensure that the standards and the samples experience a similar degree of matrix effect.[1][8]

    • Stable Isotope Dilution Analysis (SIDA): This is considered the gold standard for correcting matrix effects.[1][11] A stable isotope-labeled version of Furaneol is spiked into every sample before extraction.[1][11] Because the internal standard is chemically and physically almost identical to the analyte, it co-elutes and experiences the same matrix effects, allowing for highly accurate correction and quantification.[1][11][12]

Troubleshooting Guide

Issue 1: Inconsistent signal and poor reproducibility for Furaneol between neat standards and samples.

  • Likely Cause: This is a classic symptom of matrix effects. Co-eluting compounds from your sample matrix are likely suppressing or enhancing the ionization of Furaneol.[1]

  • Troubleshooting Steps:

    • Confirm Matrix Effects: Conduct a matrix effect assessment experiment using the post-extraction spike method (see Protocol 1).

    • Improve Sample Cleanup: Implement a more rigorous sample preparation method such as SPE or LLE to remove interferences (see Protocol 2).

    • Optimize Chromatography: Modify your LC gradient to better separate Furaneol from the matrix interferences.

    • Implement a Better Calibration Strategy: Use matrix-matched standards or, for the highest accuracy, a stable isotope-labeled internal standard.[1][11]

Issue 2: Low recovery of Furaneol after extraction.

  • Likely Cause: The chosen extraction method may be inefficient for the polar nature of Furaneol, or the analyte may be degrading during the process.[8][9]

  • Troubleshooting Steps:

    • Optimize Extraction Method: For SPE, ensure the sorbent is appropriate for polar compounds (e.g., Lichrolut-EN).[8][9] For LLE, select a suitable organic solvent and optimize pH conditions.

    • Control Temperature: Avoid excessive heating during sample preparation to prevent the degradation of Furaneol.[8]

    • Evaluate Recovery: Perform a recovery experiment by comparing the signal of a pre-extraction spiked sample to a post-extraction spiked sample.

Issue 3: Poor peak shape and low sensitivity for Furaneol.

  • Likely Cause: Furaneol's high polarity can lead to poor interaction with standard reversed-phase columns, resulting in peak tailing and low sensitivity.[9] Analyte degradation in the GC inlet can also be a cause if using GC-MS.[9]

  • Troubleshooting Steps:

    • Column Choice: Consider using a column designed for polar compounds, such as a HILIC column for LC-MS analysis.

    • Mobile Phase Modification: Adjust the pH or additive concentration in your mobile phase to improve peak shape.

    • Derivatization (for GC-MS): Converting Furaneol to a less polar derivative can significantly improve its chromatographic behavior and sensitivity.[9][13][14]

Quantitative Data Summary

The following tables summarize reported recovery and matrix effect data for Furaneol using different sample preparation methods.

Table 1: Recovery of Furaneol using Various Sample Preparation Methods

MatrixSample Preparation MethodAverage Recovery (%)Reproducibility (RSD%)Reference
Fruit JuiceLichrolut-EN SPE98< 4[1]
Grape JuiceLiquid-Liquid Extraction97.64.53 - 12.9[10]
WineLiquid-Liquid Extraction106.33.53 - 5.47[10]

Table 2: Comparison of Matrix Effects with Different Sample Preparation Techniques

Sample Preparation MethodMatrix Effect (%)AnalyteMatrixReference
Protein PrecipitationSignificant SuppressionVariousPlasma[6][15]
Liquid-Liquid ExtractionReduced SuppressionVariousPlasma[6]
Solid-Phase ExtractionMinimal SuppressionVariousPlasma[6]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike Method)

  • Prepare Three Sets of Samples:

    • Set A (Neat Standard): Prepare a standard of Furaneol in a clean solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration.

    • Set B (Post-Spike Sample): Process a blank sample matrix (e.g., Furaneol-free fruit juice) through your entire sample preparation procedure. Spike the resulting clean extract with Furaneol to the same final concentration as Set A.

    • Set C (Pre-Spike Sample): Spike the blank sample matrix with Furaneol at the beginning of the sample preparation procedure to the same final concentration as Set A. This set is used to evaluate recovery.

  • Analyze and Collect Data: Inject all three sample sets into the LC-MS/MS system and record the peak area for Furaneol.

  • Calculate Matrix Effect and Recovery:

    • Matrix Effect (%) = (Peak AreaSet B / Peak AreaSet A) * 100

    • Recovery (%) = (Peak AreaSet C / Peak AreaSet B) * 100

    • A Matrix Effect value significantly different from 100% indicates ion suppression (<100%) or enhancement (>100%).

Protocol 2: Solid-Phase Extraction (SPE) for Furaneol Cleanup in Fruit Juice

  • Cartridge Conditioning: Condition a Lichrolut-EN SPE cartridge with an appropriate solvent (e.g., methanol) followed by water.

  • Sample Loading: Load the fruit juice sample onto the conditioned cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., water) to remove polar interferences like sugars and salts.

  • Elution: Elute Furaneol with a stronger organic solvent (e.g., methanol or acetonitrile).

  • Analysis: The collected eluate can be directly injected into the LC-MS/MS system or evaporated and reconstituted in a suitable solvent.

Visualizations

Troubleshooting_Matrix_Effects cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_solutions Mitigation Strategies cluster_verification Verification Problem Inconsistent Signal & Poor Reproducibility AssessME Assess Matrix Effect (Post-Extraction Spike) Problem->AssessME Confirm Cause ImproveSP Improve Sample Preparation (SPE, LLE) AssessME->ImproveSP If ME > 20% OptimizeLC Optimize Chromatography AssessME->OptimizeLC If ME > 20% Calib Use Robust Calibration (SIDA) AssessME->Calib If ME > 20% Reassess Re-evaluate Performance ImproveSP->Reassess OptimizeLC->Reassess Calib->Reassess

Caption: Troubleshooting workflow for addressing matrix effects.

Experimental_Workflow_SPE Start Start: Fruit Juice Sample Condition 1. Condition SPE Cartridge (Methanol, Water) Start->Condition Load 2. Load Sample Condition->Load Wash 3. Wash Interferences (Water) Load->Wash Elute 4. Elute Furaneol (Methanol) Wash->Elute Analyze 5. LC-MS/MS Analysis Elute->Analyze End End: Quantified Result Analyze->End

Caption: General workflow for Furaneol cleanup using SPE.

Calibration_Strategies cluster_strategies Calibration Strategies for Matrix Effect Compensation cluster_accuracy Accuracy External External Calibration (in solvent) Low Low External->Low Prone to ME MatrixMatched Matrix-Matched Calibration Medium Medium MatrixMatched->Medium Compensates for ME SIDA Stable Isotope Dilution (SIDA) High High SIDA->High Gold Standard

Caption: Comparison of calibration strategies for accuracy.

References

Improving the stability of 2,5-Dimethyl-3(2H)-furanone stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of 2,5-Dimethyl-3(2H)-furanone stock solutions. The following troubleshooting guides and FAQs address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My this compound stock solution appears to have lost potency over a short period. What could be the cause?

A1: this compound and its analogs, particularly the well-studied 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), can be unstable in solution.[1][2][3] Degradation can be accelerated by several factors including:

  • pH of the solvent: Aqueous solutions, especially at non-neutral pH, can promote hydrolysis and other degradation reactions.[1][2][3]

  • Presence of oxygen: Like many organic molecules, this compound may be susceptible to oxidation.

  • Exposure to light: Photodegradation can occur with prolonged exposure to light.

  • Temperature: Elevated temperatures will generally increase the rate of degradation.

  • Solvent reactivity: While common solvents like DMSO and ethanol (B145695) are generally considered inert, impurities (e.g., water) can affect stability.

Q2: What is the recommended solvent for preparing stock solutions of this compound?

A2: For general laboratory use, high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO) or ethanol are recommended. It is practically insoluble in water.[4] When preparing solutions, especially in DMSO, it is crucial to use a fresh, unopened bottle to minimize water content, as DMSO is hygroscopic.

Q3: How should I store my this compound stock solutions to maximize their shelf-life?

A3: To maximize stability, stock solutions should be stored under the following conditions:

  • Temperature: Store at -20°C or lower.

  • Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.

  • Atmosphere: For long-term storage, it is advisable to overlay the solution with an inert gas like argon or nitrogen to minimize oxidation.

  • Aliquoting: Prepare small, single-use aliquots to avoid repeated freeze-thaw cycles and minimize exposure to atmospheric moisture and oxygen.

Q4: How can I check the stability of my current stock solution?

A4: The most reliable method to assess the stability of your stock solution is through analytical techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). These methods can quantify the amount of intact this compound and detect the presence of degradation products. A detailed protocol for a stability-indicating HPLC method is provided in the "Experimental Protocols" section of this guide.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Precipitate forms in the stock solution upon storage at low temperatures. The concentration of the compound exceeds its solubility limit in the chosen solvent at that temperature.Gently warm the solution to room temperature and vortex to redissolve the precipitate before use. If the issue persists, consider preparing a more dilute stock solution.
Inconsistent experimental results using the same stock solution. The stock solution is degrading, leading to a decrease in the effective concentration of the active compound.Prepare a fresh stock solution from solid material. Use single-use aliquots to ensure concentration consistency. Verify the concentration of the new stock solution using an analytical method like HPLC.
Color change observed in the stock solution over time. This may indicate degradation of the compound, leading to the formation of chromophoric byproducts.Discard the solution. Prepare a fresh stock solution and ensure proper storage conditions (protection from light, inert atmosphere).
Baseline noise or unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). This could be due to the presence of degradation products from the stock solution.Analyze a freshly prepared standard solution to confirm the retention time of the parent compound. If new peaks are present in the aged stock, it confirms degradation.

Data Presentation: Stability of Furanone Derivatives

Table 1: Stability of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) in Aqueous Buffers at 23°C over 32 Days

pHStabilityObservation
2.0UnstableSignificant degradation observed.
3.5UnstableSignificant degradation observed.
5.0UnstableSignificant degradation observed.
6.5UnstableSignificant degradation observed.
8.0UnstableSignificant degradation observed.

Data summarized from a study on the stability of naturally occurring 2,5-dimethyl-4-hydroxy-3[2H]-furanone derivatives.[1] The study noted that HDMF was unstable at all tested pH values.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a stable stock solution for use in biological or chemical experiments.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), freshly opened

  • Inert gas (Argon or Nitrogen)

  • Sterile, amber glass vials with screw caps

  • Calibrated analytical balance

  • Pipettes

Procedure:

  • Allow the container of solid this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weigh the desired amount of the compound in a sterile microcentrifuge tube or directly into the amber vial.

  • Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 100 mM).

  • Vortex the solution until the solid is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.

  • (Optional but recommended for long-term storage) Gently flush the headspace of the vial with an inert gas.

  • Seal the vial tightly.

  • Label the vial clearly with the compound name, concentration, solvent, and date of preparation.

  • Store at -20°C or below, protected from light.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To quantify the concentration of this compound in a stock solution and detect the presence of degradation products.

Instrumentation and Conditions:

  • HPLC System: A system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) is a common starting point for method development. A typical gradient might be:

    • 0-20 min: 10% to 90% Acetonitrile

    • 20-25 min: 90% Acetonitrile

    • 25-30 min: 90% to 10% Acetonitrile

    • 30-35 min: 10% Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: To be determined by measuring the UV absorbance spectrum of a fresh standard.

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Prepare a series of calibration standards of this compound in the mobile phase, ranging from a concentration lower than your expected lowest sample concentration to one higher than your expected highest.

  • Sample Preparation: Dilute an aliquot of your stock solution with the mobile phase to a concentration that falls within the range of your calibration curve.

  • Analysis: a. Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. b. Inject the calibration standards to generate a standard curve. c. Inject your prepared sample(s). d. Inject a blank (mobile phase) between samples to prevent carryover.

  • Data Analysis: a. Integrate the peak area corresponding to this compound in both the standards and the samples. b. Plot the peak area of the standards versus their known concentrations to create a calibration curve. c. Determine the concentration of this compound in your sample by interpolating its peak area on the calibration curve. d. Examine the chromatogram for any new peaks that are not present in the fresh standard. The presence of such peaks indicates degradation.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_stability Stability Testing weigh Weigh Compound dissolve Dissolve in Anhydrous Solvent weigh->dissolve aliquot Aliquot into Vials dissolve->aliquot store Store at -20°C, Protected from Light aliquot->store sample Sample from Stock store->sample At t=0, 1, 4, 12 weeks dilute Dilute for Analysis sample->dilute hplc HPLC Analysis dilute->hplc analyze Analyze Data hplc->analyze

Caption: Workflow for preparing and testing the stability of this compound stock solutions.

degradation_pathway furanone This compound C₆H₈O₂ degradation_products Degradation Products (e.g., ring-opened structures, oxidized species) furanone->degradation_products stressors pH Oxygen Light Heat stressors->furanone loss_of_activity Loss of Biological Activity degradation_products->loss_of_activity

Caption: Potential degradation pathway for this compound under various stress conditions.

References

Addressing co-elution issues in the chromatographic analysis of furanones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common co-elution problems encountered during the chromatographic analysis of furanones.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak co-elution in furanone analysis?

A1: Co-elution in furanone analysis is often due to the structural similarity of furanone isomers and derivatives, as well as the complexity of the sample matrix. Key causes include:

  • Insufficient Chromatographic Resolution: The chosen column and mobile phase may not have the selectivity to separate structurally similar furanones.

  • Matrix Effects: Complex sample matrices, such as those in food and biological samples, can contain numerous compounds that may co-elute with the target furanones.[1][2]

  • Inadequate Sample Preparation: Failure to remove interfering compounds during sample preparation can lead to co-elution.[3][4]

  • Inappropriate Method Parameters: Suboptimal settings for flow rate, temperature, or gradient elution can result in poor separation.[5][6]

Q2: How can I detect if I have a co-elution problem?

A2: Detecting co-elution can be challenging, especially if the peaks completely overlap. Here are some common methods for detection:

  • Peak Shape Analysis: Look for asymmetrical peaks, such as those with shoulders or tailing, which can indicate the presence of more than one compound.[7][8] A gradual exponential decline is tailing, while a sudden discontinuity suggests a shoulder and potential co-elution.[8]

  • Diode Array Detector (DAD): A DAD detector can perform peak purity analysis by comparing UV-Vis spectra across a single peak. If the spectra are not identical, it suggests the presence of multiple components.[8]

  • Mass Spectrometry (MS): An MS detector is a powerful tool for identifying co-elution. By examining the mass spectra across a peak, you can identify the presence of different ions, confirming that more than one compound is eluting at the same time.[8][9]

Q3: What is the first step I should take to troubleshoot co-elution?

A3: Before making significant changes to your method, it's crucial to ensure your HPLC or GC system is performing optimally. Check for:

  • System Suitability: Verify that your system meets the expected performance criteria for efficiency, peak symmetry, and resolution with a standard mixture.

  • Column Health: A contaminated or old column can lead to poor peak shape and resolution.[10] Flushing the column with a strong solvent or replacing it may be necessary.[10]

  • Extra-Column Volume: Minimize the length and diameter of tubing to reduce peak broadening.[10]

Q4: Can sample preparation help in resolving co-elution issues?

A4: Absolutely. A robust sample preparation protocol is critical for minimizing co-elution, especially in complex matrices. Techniques to consider include:

  • Solid-Phase Extraction (SPE): SPE is highly effective for cleaning up samples and removing interfering compounds before chromatographic analysis.[3][11] It can be used to fractionate the sample, reducing its complexity.[9]

  • Liquid-Liquid Extraction (LLE): LLE can be used to separate analytes based on their solubility in two immiscible liquids, which can help in removing matrix components.[10]

  • Derivatization: In some cases, derivatizing the furanone of interest can alter its chromatographic properties, potentially moving it away from co-eluting peaks.[12]

Troubleshooting Guides

This section offers step-by-step guidance to address specific co-elution issues you may face during your experiments.

Issue: Poor resolution between furanone isomers in Reversed-Phase HPLC.

Question: My HPLC chromatogram shows overlapping peaks for two furanone isomers. How can I improve their separation?

Answer: Improving the resolution of closely eluting isomers in reversed-phase HPLC involves systematically optimizing several parameters to enhance selectivity (α), efficiency (N), and retention (k).[13]

Troubleshooting Workflow

start Co-eluting Furanone Isomers mobile_phase Optimize Mobile Phase start->mobile_phase stationary_phase Change Stationary Phase mobile_phase->stationary_phase If resolution is still poor resolution Baseline Resolution Achieved mobile_phase->resolution If successful temp_flow Adjust Temperature & Flow Rate stationary_phase->temp_flow If resolution is still poor stationary_phase->resolution If successful temp_flow->resolution If successful

Caption: Troubleshooting workflow for HPLC co-elution.

  • Optimize the Mobile Phase:

    • Adjust Solvent Strength: Decrease the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) to increase retention times, which may improve separation.[6]

    • Change Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation due to different solvent properties.[13]

    • Modify pH: For ionizable furanones, adjusting the pH of the mobile phase can significantly alter their retention and potentially resolve co-elution.[6]

  • Change the Stationary Phase (Column):

    • If mobile phase optimization is insufficient, changing the column chemistry is a powerful way to affect selectivity.[13] Consider a column with a different stationary phase (e.g., from C18 to Phenyl-Hexyl or a polar-embedded phase).[9]

  • Adjust Temperature and Flow Rate:

    • Temperature: Lowering the column temperature can increase retention and may improve resolution.[5][6] Conversely, increasing the temperature can sometimes alter selectivity and improve peak shape.[5]

    • Flow Rate: Reducing the flow rate generally improves resolution by increasing the number of theoretical plates, but it will also increase the analysis time.[5]

Issue: Co-elution of furanones with matrix components in GC-MS analysis.

Question: I am analyzing furanones in a food matrix using GC-MS, and I suspect co-elution with other volatile compounds. How can I confirm and resolve this?

Answer: Co-elution in GC-MS can be addressed by a combination of mass spectral deconvolution and chromatographic optimization.

Logical Relationship for Troubleshooting GC Co-elution

cluster_0 Problem Identification cluster_1 Verification cluster_2 Resolution Strategies cluster_3 Outcome a Suspected Co-elution in GC-MS b Examine Mass Spectra Across the Peak a->b c Modify Temperature Program b->c If co-elution is confirmed d Change Stationary Phase c->d If necessary f Resolved Peaks c->f If successful e Enhance Sample Cleanup d->e If necessary d->f If successful e->f

Caption: Logical steps for resolving GC co-elution.

  • Confirm Co-elution using Mass Spectra:

    • Carefully examine the mass spectra at the leading, apex, and tailing edges of the chromatographic peak.[9] If the relative abundances of the fragment ions differ across the peak, co-elution is occurring.[9]

  • Optimize the GC Method:

    • Modify the Temperature Program: Decrease the ramp rate of the oven temperature program.[9] A slower ramp provides more time for the analytes to interact with the stationary phase, which can improve separation.[9]

    • Change the Stationary Phase: If temperature programming is not effective, select a GC column with a different polarity to alter the elution order. For example, switching from a non-polar to a polar column can resolve compounds with similar boiling points but different polarities.

  • Improve Sample Preparation:

    • Utilize techniques like Solid Phase Microextraction (SPME) with a fiber coating that is selective for your target furanones to minimize the extraction of interfering matrix components.[14][15]

Quantitative Data Summary

The following tables summarize typical chromatographic conditions for the analysis of furanones.

Table 1: HPLC Methods for Furanone Analysis

ParameterMethod 1: 2(5H)-Furanone Derivatives[16]Method 2: Furaneol in Fruit Juice[11]Method 3: 4-Hydroxyfuran-2(5H)-one[17]
Column Chiral Stationary Phase (e.g., CHIRALPAK® AD-H)Zorbax ODS (C18)Newcrom R1
Mobile Phase n-Hexane / Isopropanol (e.g., 89:11, v/v)0.05M Sodium Acetate (pH 4.0) / Methanol (70:30)Acetonitrile, Water, and Phosphoric Acid
Flow Rate Typically 1.0 mL/minNot specifiedTypically 1.0 mL/min
Detection UVUV at 290 nmUV/Vis or MS
Temperature AmbientNot specifiedAmbient or controlled (e.g., 25°C)

Table 2: GC Methods for Furanone Analysis

ParameterMethod 1: Chiral Separation of 2(5H)-Furanone Derivatives[16]Method 2: Furan and Derivatives in Food[14][15]
Column Chiral GC Column (e.g., Cyclodextrin-based)HP-5MS
Carrier Gas Helium or HydrogenHelium
Flow Rate Optimized for best efficiency1 mL/min
Injector Temp. 250 °C280 °C
Oven Program Example: 100 °C (1 min hold), ramp to 220 °C at 5 °C/min, hold for 5 min32 °C (4 min hold), ramp to 200 °C at 20 °C/min, hold for 3 min
Detector FID or MSMS/MS

Experimental Protocols

Protocol 1: HPLC Method Development for Resolving Co-eluting Furanones

This protocol outlines a systematic approach to developing a robust HPLC method for separating co-eluting furanones.

1. Initial Conditions:

  • Column: Start with a standard C18 column (e.g., 150 x 4.6 mm, 5 µm).[18]

  • Mobile Phase A: 0.1% formic acid in water.[18]

  • Mobile Phase B: Acetonitrile.[18]

  • Flow Rate: 1.0 mL/min.[18]

  • Column Temperature: 30°C.[18]

  • Detector: UV detector set to the λmax of the target furanones (e.g., 290 nm for DMHF).[11]

2. Scouting Gradient:

  • Run a fast, broad gradient to determine the approximate elution times of the compounds (e.g., 5% to 95% B in 15 minutes).[18]

3. Gradient Optimization:

  • Based on the scouting run, design a shallower gradient around the elution time of the co-eluting peaks. For example, if the peaks elute at 40% B, try a gradient from 30% to 50% B over 20 minutes.

  • Introduce isocratic holds in the gradient to improve the separation of critical pairs.[18]

4. Mobile Phase Modifier and pH Adjustment:

  • If resolution is still insufficient, switch the organic modifier from acetonitrile to methanol. Methanol has different solvent properties and can alter the elution order.[18]

  • If peak shape is poor (e.g., tailing), adjust the pH of Mobile Phase A. Using a buffer can improve peak symmetry for ionizable compounds.[18]

5. Flow Rate and Temperature Fine-Tuning:

  • Once a satisfactory separation is achieved, the flow rate and temperature can be adjusted to optimize analysis time and resolution. A lower flow rate generally improves resolution, while a higher temperature can decrease analysis time and alter selectivity.[18]

Experimental Workflow Diagram

start Start: Co-eluting Peaks scouting Run Scouting Gradient start->scouting optimize_gradient Optimize Gradient scouting->optimize_gradient change_modifier Change Organic Modifier (e.g., MeOH) optimize_gradient->change_modifier If co-elution persists fine_tune Fine-Tune Flow Rate & Temperature optimize_gradient->fine_tune If separation is adequate adjust_ph Adjust Mobile Phase pH change_modifier->adjust_ph If co-elution persists adjust_ph->fine_tune end End: Baseline Separation fine_tune->end

Caption: HPLC method development workflow.

References

Validation & Comparative

A Comparative Guide to the Quantification of 2,5-Dimethyl-3(2H)-furanone via Validated HPLC Methodology

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals engaged in drug development and food chemistry, the precise and accurate quantification of aroma compounds is paramount. 2,5-Dimethyl-3(2H)-furanone, more commonly known as 2,5-dimethyl-4-hydroxy-3(2H)-furanone or Furaneol, is a key flavor compound found in a wide variety of fruits and processed foods, contributing a characteristic sweet, caramel-like aroma. Its analysis, however, presents challenges due to its polarity and thermal instability. This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method with alternative analytical techniques, supported by experimental data to facilitate informed method selection.

Comparison of Quantitative Performance

The selection of an optimal analytical method hinges on a thorough evaluation of its validation parameters. The following tables summarize the performance characteristics of a validated Reversed-Phase HPLC (RP-HPLC) method alongside common alternative methods for the quantification of this compound.

Table 1: Performance Characteristics of a Validated RP-HPLC Method

Validation ParameterPerformance Metric
Linearity (r²) > 0.99
Accuracy (Recovery) > 90%[1][2]
Precision (RSD%) < 5%
Limit of Detection (LOD) 0.14 µg/mL[1][2]
Limit of Quantification (LOQ) 0.47 µg/mL (Calculated as 3.3 x LOD)

Table 2: Comparison with Alternative Analytical Methods

MethodKey AdvantagesKey DisadvantagesLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
GC-MS (with derivatization) High sensitivity and selectivityRequires derivatization, potential for thermal degradation0.5 ng/mL2 ng/mL[3]
Stable Isotope Dilution Assay (SIDA) High accuracy and precision, corrects for matrix effectsRequires isotopically labeled internal standards which can be costlyNot explicitly statedNot explicitly stated
Fluorescence Detection High sensitivityRequires a specific fluorogenic system, potential for interference198.9 nMNot explicitly stated[4]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical results. The following is a representative protocol for the validation of an HPLC method for this compound quantification.

Validated RP-HPLC Method Protocol

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A Reversed-Phase C18 column (e.g., Zorbax ODS, 4.6 mm x 250 mm, 5 µm).[5]

  • Mobile Phase: A mixture of 0.05M sodium acetate (B1210297) buffer (pH 4.0) and methanol (B129727) (70:30, v/v).[2]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 290 nm.[2]

  • Injection Volume: 20 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol to obtain a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from the LOQ to a suitable upper limit (e.g., 0.5 to 50 µg/mL).

  • Sample Preparation: For liquid samples such as fruit juices, clarification can be achieved by solid-phase extraction (SPE) using a C18 cartridge.[2] Elute the analyte from the cartridge with methanol. For solid samples, a suitable extraction procedure followed by filtration is required.

3. Method Validation Parameters:

  • Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.99.

  • Accuracy: Determine the recovery by spiking a blank matrix with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within an acceptable range, typically 80-120%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze a minimum of six replicates of a standard solution at a single concentration on the same day. The relative standard deviation (RSD%) should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument. The RSD% should be within acceptable limits.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively, or by using the standard deviation of the response and the slope of the calibration curve.

Workflow and Process Visualization

The logical flow of the HPLC method validation process is crucial for ensuring a systematic and compliant approach.

HPLC_Validation_Workflow start Start: Method Development protocol Define Validation Protocol start->protocol linearity Linearity (r² ≥ 0.99) protocol->linearity accuracy Accuracy (Recovery 80-120%) protocol->accuracy precision Precision (RSD% ≤ 2%) protocol->precision lod_loq LOD & LOQ (S/N ≥ 3 & ≥ 10) protocol->lod_loq specificity Specificity protocol->specificity robustness Robustness protocol->robustness validation_report Prepare Validation Report linearity->validation_report accuracy->validation_report precision->validation_report lod_loq->validation_report specificity->validation_report robustness->validation_report method_implementation Method Implementation for Routine Analysis validation_report->method_implementation

References

A Comparative Analysis of Furaneol Content in Different Strawberry Varieties: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive guide offering a comparative analysis of Furaneol (2,5-dimethyl-4-hydroxy-3(2H)-furanone) content across various strawberry cultivars is now available for researchers, scientists, and professionals in drug development. This publication provides objective comparisons of product performance, supported by experimental data, to aid in flavor research, breeding programs, and the development of food and pharmaceutical products with distinct sensory profiles.

Furaneol is a key aroma compound that imparts the characteristic sweet, caramel-like, and fruity notes to strawberries. The concentration of this volatile compound varies significantly among different strawberry varieties, influencing their overall flavor profile. This guide summarizes quantitative data, details the analytical methodologies used for Furaneol quantification, and provides visual representations of the biosynthetic pathway and experimental workflows.

Data Presentation: Furaneol Content in Different Strawberry Cultivars

The following table summarizes the quantitative data on Furaneol and its derivative, mesifurane, in various strawberry cultivars. Concentrations are presented in micrograms per gram of fresh weight (µg/g FW). It is important to note that the ripening stage significantly affects Furaneol content, with levels generally increasing as the fruit matures.[1]

Strawberry CultivarFuraneol Content (µg/g FW)Mesifurane Content (µg/g FW)Ripening StageReference
Oso Grande 37.05-Overripe[2][3]
I-101 -23.5Overripe[2][3]
Douglas 22.89-Overripe[1]
Pajaro -39.13Overripe[1]
Totem > 13-Not Specified[1]
Pinnacle > 13-Not Specified[1]
Camarosa Highest among a selection of cultivars*-Not Specified[1][4][5]
Chandler Lower than 'Oso Grande' and 'I-101'Lower than 'Oso Grande' and 'I-101'Commercial Maturity[2][3]
Tudla Lower than 'Oso Grande' and 'I-101'Lower than 'Oso Grande' and 'I-101'Commercial Maturity[2][3]
Sweet Charlie Lower than 'Camarosa'-Not Specified[4][5]
Rosa Linda Lower than 'Camarosa'-Not Specified[4][5]
Tochiotome Not DetectedDetectedNot Specified[1]

*In a study comparing 'Sweet Charlie', 'Camarosa', 'Rosa Linda', 'Earlibrite', 'FL 95-41', and '95-256', 'Camarosa' consistently had the highest Furaneol content.[4][5]

Biosynthesis of Furaneol in Strawberries

The biosynthesis of Furaneol in strawberries originates from carbohydrate metabolism, with D-fructose-1,6-diphosphate being a key precursor.[6][7] A crucial step in the pathway is the reduction of 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF) to Furaneol, a reaction catalyzed by the enzyme Fragaria x ananassa enone oxidoreductase (FaEO), which was previously identified as a quinone oxidoreductase (FaQR).[7][8][9] Furaneol can be further metabolized to its methyl ether, mesifurane, by the enzyme O-methyltransferase.[6]

Furaneol_Biosynthesis Fructose-1,6-diphosphate Fructose-1,6-diphosphate HMMF 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone Fructose-1,6-diphosphate->HMMF Multiple Enzymatic Steps Furaneol Furaneol (4-hydroxy-2,5-dimethyl-3(2H)-furanone) HMMF->Furaneol FaEO (enone oxidoreductase) Mesifurane Mesifurane (4-methoxy-2,5-dimethyl-3(2H)-furanone) Furaneol->Mesifurane O-methyltransferase

Biosynthetic pathway of Furaneol in strawberries.

Experimental Protocols

The quantification of Furaneol in strawberries is primarily achieved through High-Performance Liquid Chromatography (HPLC) with UV detection and Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS).

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This method is suitable for the direct quantification of Furaneol.

  • Sample Preparation:

    • Homogenize a representative sample of strawberry fruit into a puree.

    • Perform an aqueous extraction of the puree.

    • Centrifuge the mixture to separate solids.

    • Filter the supernatant through a 0.45 µm membrane filter.[1]

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 (RP-C18) column.[1]

    • Mobile Phase: A binary mobile phase, typically consisting of an acetate (B1210297) buffer and methanol.[1]

    • Detection: UV detection at a wavelength of 280 nm.[1]

  • Quantification:

    • Generate calibration curves using pure Furaneol standards to determine the concentration in the strawberry samples.[1]

Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) Protocol

This is a highly sensitive technique for analyzing volatile compounds like Furaneol.

  • Sample Preparation:

    • Place a known amount of strawberry puree into a sealed vial.

    • Often, a salt solution is added to increase the ionic strength of the sample matrix.

    • Heat the vial at a controlled temperature (e.g., 50°C) to encourage the release of volatile compounds into the headspace.[1]

  • Extraction (HS-SPME):

    • Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a defined period to allow for the adsorption of volatile compounds.

  • GC-MS Analysis:

    • Desorption: Insert the SPME fiber into the hot injection port of the gas chromatograph to desorb the analytes.

    • Separation: Use a polar capillary column (e.g., CP-WAX 52 CB) for optimal separation of Furaneol.[10]

    • Detection: The separated compounds are ionized (typically by electron impact) and detected by a mass spectrometer. Compound identification is achieved by comparing the resulting mass spectrum to spectral libraries.

    • Quantification: Compare the peak area of Furaneol in the sample to that of a known amount of an internal standard.[1]

Experimental_Workflow cluster_HPLC HPLC-UV Workflow cluster_GCMS HS-SPME-GC-MS Workflow HPLC_Sample Strawberry Puree HPLC_Extract Aqueous Extraction HPLC_Sample->HPLC_Extract HPLC_Filter Centrifugation & Filtration HPLC_Extract->HPLC_Filter HPLC_Analysis HPLC-UV Analysis HPLC_Filter->HPLC_Analysis HPLC_Quant Quantification HPLC_Analysis->HPLC_Quant GCMS_Sample Strawberry Puree in Vial GCMS_HS Headspace Generation (Heating) GCMS_Sample->GCMS_HS GCMS_SPME HS-SPME GCMS_HS->GCMS_SPME GCMS_Analysis GC-MS Analysis GCMS_SPME->GCMS_Analysis GCMS_Quant Quantification GCMS_Analysis->GCMS_Quant

Experimental workflows for Furaneol analysis.

References

A Comparative Sensory Analysis of (R)- and (S)-Furaneol Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the sensory properties of the (R)- and (S)-enantiomers of Furaneol (4-hydroxy-2,5-dimethyl-3(2H)-furanone), a key aroma compound found in a wide variety of fruits and processed foods.[1] Understanding the distinct sensory profiles of these stereoisomers is crucial for applications in flavor chemistry, food science, and drug development, where stereochemistry often dictates biological activity.

Sensory Profile and Odor Threshold

The two enantiomers of Furaneol exhibit remarkably different odor profiles, a testament to the stereospecificity of human olfactory receptors. The (R)-enantiomer is primarily responsible for the characteristic potent and sweet aroma associated with Furaneol, while the (S)-enantiomer is perceived as significantly weaker.[1][2]

Key Sensory Differences:

  • (R)-(+)-Furaneol: Possesses a strong, sugary, jammy, sweet, and caramel-like aroma.[1] This enantiomer is the form predominantly found in nature.[3][4]

  • (S)-(-)-Furaneol: Is described as having an extremely weak odor.[1][2]

While specific odor threshold values for the individual enantiomers in air are not extensively documented in the reviewed literature, the profound difference in perceived intensity strongly suggests a significantly lower odor threshold for the (R)-enantiomer. The odor threshold of the racemic mixture is largely attributed to the contribution of the (R)-form.[1]

Quantitative Sensory Data

The following table summarizes the available quantitative data for the sensory attributes of (R)- and (S)-Furaneol.

Sensory Attribute(R)-(+)-Furaneol(S)-(-)-FuraneolRacemic Furaneol
Odor Profile Strong, sugary, jammy, sweet, caramel-like[1][2]Extremely weak[1][2]Sweet, strawberry-like, caramel[1]
Odor Threshold (in air) Not explicitly documentedNot explicitly documented1 - 4 ppb[1]
Flavor Threshold (in water) Not explicitly documentedNot explicitly documented60 ppb[1]

Experimental Protocols

The sensory evaluation of chiral compounds such as Furaneol necessitates precise and controlled experimental methodologies to ensure the enantiomeric purity of the samples and the reliability of the sensory data.[1]

Enantiomer Separation and Preparation

The prerequisite for accurate sensory analysis is the preparation of enantiomerically pure samples. This is typically achieved through:

  • Asymmetric Synthesis: Synthesizing the desired enantiomer directly.

  • Resolution of Racemic Mixture: Separating the enantiomers from a racemic mixture, commonly using chiral chromatography techniques.[1]

Gas Chromatography-Olfactometry (GC-O)

GC-O is a pivotal technique for the sensory analysis of volatile compounds, allowing for the separation of individual enantiomers and their subsequent detection by a human assessor.[2]

A General GC-O Protocol:

  • Sample Preparation: A dilute solution of the Furaneol enantiomer or a sample extract is prepared in a suitable solvent (e.g., dichloromethane).[2]

  • Chiral Gas Chromatography: The sample is injected into a gas chromatograph equipped with a chiral capillary column (e.g., derivatized cyclodextrins) to separate the (R) and (S) enantiomers.[2]

  • Dual Detection: The column effluent is split between a chemical detector (e.g., Flame Ionization Detector or Mass Spectrometer) and a sniffing port.

  • Sensory Evaluation: A trained panelist sniffs the effluent at the sniffing port and records the retention time, odor description, and intensity of each detected odorant.[2]

  • Data Analysis: The retention times of the odor events are correlated with the peaks from the chemical detector to identify which enantiomer is responsible for a specific aroma.[2]

Aroma Extract Dilution Analysis (AEDA)

AEDA is employed to determine the Flavor Dilution (FD) factor of an odorant, which provides a measure of its odor potency.[2]

AEDA Protocol:

  • Sample Preparation: An extract containing the volatile compounds is prepared.[2]

  • Serial Dilution: The extract is serially diluted (e.g., 1:1, 1:2, 1:4, etc.) with a solvent.[2]

  • GC-O Analysis: Each dilution is analyzed by GC-O.[2]

  • FD Factor Determination: The FD factor is the highest dilution at which an odorant is still detectable by the panelist. A higher FD factor indicates a more potent odorant.[2]

Visualizations

Sensory Profile Comparison

Sensory_Comparison cluster_R (R)-Furaneol cluster_S (S)-Furaneol R_Profile Strong, Sweet, Caramel, Fruity S_Profile Extremely Weak Odor Furaneol Furaneol Enantiomers Furaneol->R_Profile Dominant Aroma Furaneol->S_Profile Weak Aroma

Caption: Sensory profiles of (R)- and (S)-Furaneol.

Experimental Workflow for Sensory Analysis

Experimental_Workflow cluster_Prep Sample Preparation cluster_Analysis Sensory Analysis cluster_Results Data Output Racemic_Furaneol Racemic Furaneol or Natural Extract Chiral_Separation Chiral Chromatography Racemic_Furaneol->Chiral_Separation R_Enantiomer (R)-Furaneol Chiral_Separation->R_Enantiomer S_Enantiomer (S)-Furaneol Chiral_Separation->S_Enantiomer GC_O Gas Chromatography-Olfactometry (GC-O) R_Enantiomer->GC_O AEDA Aroma Extract Dilution Analysis (AEDA) R_Enantiomer->AEDA S_Enantiomer->GC_O S_Enantiomer->AEDA Odor_Profile Odor Profile Description GC_O->Odor_Profile Odor_Threshold Odor Activity Value / Flavor Dilution Factor AEDA->Odor_Threshold

Caption: Workflow for sensory analysis of Furaneol enantiomers.

References

A Comparative Guide to GC-MS and LC-MS Methods for the Analysis of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantitative analysis of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), also known as Furaneol. HDMF is a critical aroma compound in the food and fragrance industries and its accurate quantification is essential for quality control and research. This document offers an objective comparison of the two most prominent analytical techniques, supported by experimental data and detailed methodologies to assist in selecting the most suitable approach for your research needs.

Introduction

The analysis of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) is crucial in various fields, from food science to pharmaceuticals. The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for HDMF analysis depends on several factors, including the sample matrix, the required sensitivity, and the potential for thermal degradation of the analyte. While GC-MS is a powerful technique for volatile and semi-volatile compounds, the relatively high polarity and thermal lability of HDMF can present challenges.[1] LC-MS, on the other hand, is well-suited for polar and thermally sensitive molecules, offering a direct analytical approach without the need for derivatization.[2] This guide will explore the nuances of both methods, providing a comparative overview of their performance characteristics.

Quantitative Performance Comparison

The selection of an analytical method is often driven by its quantitative performance. The following tables summarize key validation parameters for GC-MS and LC-MS methods for the analysis of HDMF, compiled from various studies. It is important to note that the performance metrics can be influenced by the sample matrix and specific instrumental conditions.

Table 1: Performance Characteristics of a Validated LC-MS/MS Method for HDMF Analysis in Baby Food [2]

ParameterPerformance
Linearity Range10 - 300 µg/kg
Correlation Coefficient (r²)> 0.99
Limit of Quantification (LOQ)20 µg/kg
Recovery (at 20, 100, 200 µg/kg)94 - 110%
Precision (RSD%) - Repeatability≤ 10%
Precision (RSD%) - Within-lab Repro.≤ 10%

Table 2: Representative Performance Characteristics of GC-MS Methods for Furanone Analysis

Data compiled from multiple sources for furanone analysis; direct cross-validation data with the LC-MS/MS method in Table 1 is not available.

ParameterRepresentative PerformanceReference
Linearity Range0.05 - 15 µg/g[3]
Limit of Quantification (LOQ)0.010 - 0.041 µg/g[3]
Recovery83 - 115%[3]
Precision (RSD%)3.5 - 5.7%[3]

Experimental Workflows and Methodological Comparison

The analytical workflows for GC-MS and LC-MS differ significantly, primarily in the sample preparation and separation stages. The following diagrams illustrate a typical workflow for each technique and a logical comparison of their key attributes for HDMF analysis.

Analytical_Workflows Comparative Analytical Workflows for HDMF Analysis cluster_gcms GC-MS Workflow cluster_lcms LC-MS Workflow gc_start Sample Homogenization gc_extraction Extraction (SPE or SPME) gc_start->gc_extraction gc_derivatization Derivatization (Optional) gc_extraction->gc_derivatization gc_injection GC Injection & Separation gc_derivatization->gc_injection gc_detection Mass Spectrometry Detection gc_injection->gc_detection gc_data Data Analysis gc_detection->gc_data lc_start Sample Homogenization lc_extraction Extraction (e.g., Acetonitrile) lc_start->lc_extraction lc_cleanup Cleanup (dSPE or SPE) lc_extraction->lc_cleanup lc_injection LC Injection & Separation lc_cleanup->lc_injection lc_detection Mass Spectrometry Detection lc_injection->lc_detection lc_data Data Analysis lc_detection->lc_data

Caption: A diagram illustrating the typical experimental workflows for GC-MS and LC-MS analysis of HDMF.

Method_Comparison Logical Comparison of GC-MS and LC-MS for HDMF Analysis cluster_gcms GC-MS cluster_lcms LC-MS gc_pros Strengths: - High resolution for complex mixtures - Well-established libraries for identification - Suitable for volatile profiling gc_cons Weaknesses: - Potential for thermal degradation of HDMF - Often requires derivatization for polar analytes - Matrix effects can be significant lc_pros Strengths: - Ideal for polar and thermally labile compounds like HDMF - Direct analysis without derivatization - High sensitivity and selectivity with MS/MS lc_cons Weaknesses: - Potential for ion suppression/enhancement - Chromatographic resolution can be a challenge - Fewer extensive libraries compared to GC-MS HDMF HDMF Analysis HDMF->gc_pros Applicable if derivatized HDMF->gc_cons HDMF->lc_pros Generally more suitable HDMF->lc_cons

Caption: A logical comparison of the strengths and weaknesses of GC-MS and LC-MS for the analysis of HDMF.

Detailed Experimental Protocols

The following are detailed methodologies for the analysis of HDMF using both LC-MS/MS and GC-MS. These protocols are generalized and may require optimization for specific sample matrices and instrumentation.

Protocol 1: LC-MS/MS Method for HDMF in Baby Food[2]

This method is suitable for the simultaneous determination of acrylamide (B121943) and HDMF in complex food matrices.

  • Sample Preparation:

    • Weigh 2 g of the homogenized sample into a 50 mL polypropylene (B1209903) tube.

    • Add 10 mL of ultrapure water and vortex for 30 s.

    • Add 10 mL of acetonitrile, vortex for 1 min, and then add 4 g of MgSO₄ and 1 g of NaCl.

    • Shake vigorously for 1 min and centrifuge at 4000 rpm for 10 min.

    • Transfer a 5 mL aliquot of the supernatant to a 15 mL tube containing 150 mg of primary secondary amine (PSA) and 900 mg of MgSO₄.

    • Vortex for 1 min and centrifuge at 4000 rpm for 10 min.

    • Take a 2 mL aliquot of the cleaned extract and pass it through a cation-exchange SPE cartridge.

    • The eluate is then ready for LC-MS/MS analysis.

  • LC-MS/MS Conditions:

    • LC System: A high-performance liquid chromatography system.

    • Column: A suitable reversed-phase column (e.g., C18).

    • Mobile Phase: A gradient of water with formic acid and methanol (B129727).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

    • MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • Ionization Mode: Positive.

    • Detection: Multiple Reaction Monitoring (MRM) mode.

Protocol 2: GC-MS Method for HDMF using Solid-Phase Extraction (SPE)[3]

This method is suitable for the determination of HDMF in fruit juices.

  • Sample Preparation (SPE):

    • Condition a Lichrolut-EN SPE cartridge with methanol and then water.

    • Load the fruit juice sample onto the conditioned cartridge.

    • Wash the cartridge with water to remove interferences.

    • Elute the HDMF with a suitable organic solvent (e.g., ethyl acetate).

    • The eluate can be concentrated under a stream of nitrogen if necessary.

  • GC-MS Conditions:

    • GC System: A gas chromatograph coupled to a mass spectrometer.

    • Column: A polar capillary column such as a DB-WAX is often preferred for underivatized HDMF.[4] For derivatized HDMF, a non-polar column like a DB-5ms can be used.[4]

    • Injector: Splitless mode.

    • Carrier Gas: Helium.

    • Oven Temperature Program: A suitable temperature gradient to separate the analytes.

    • MS System: A single quadrupole or triple quadrupole mass spectrometer.

    • Ionization Mode: Electron Ionization (EI).

    • Detection: Selected Ion Monitoring (SIM) or full scan mode.

Conclusion

Both GC-MS and LC-MS are powerful techniques for the analysis of HDMF, each with its own set of advantages and disadvantages. LC-MS/MS is generally the preferred method for the direct, sensitive, and selective quantification of HDMF in complex matrices, especially for thermally labile compounds.[2] GC-MS, particularly when coupled with derivatization, can also provide excellent sensitivity and is a robust technique, though care must be taken to avoid thermal degradation of the analyte.[4] The choice of method should be guided by the specific analytical requirements, the nature of the sample matrix, and the available instrumentation. This guide provides the foundational information to aid researchers in making an informed decision for their specific analytical needs.

References

A Comparative Guide to Maillard Reaction Products from Different Amino Acid-Sugar Combinations

Author: BenchChem Technical Support Team. Date: December 2025

The Maillard reaction, a non-enzymatic browning process between amino acids and reducing sugars, is a cornerstone of flavor and color development in thermally processed foods. Beyond its sensory contributions, the resulting Maillard reaction products (MRPs) exhibit a wide range of biological activities, from antioxidant and antimicrobial to potentially pro-inflammatory. This guide provides a comparative analysis of MRPs derived from various amino acid and sugar precursors, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data.

I. Comparison of Maillard Reaction Products

The type and quantity of MRPs are highly dependent on the specific amino acid and sugar precursors, as well as reaction conditions such as temperature, time, and pH. This section compares the formation of key MRPs—melanoidins, flavor compounds, and acrylamide (B121943)—from different reactant pairs.

Melanoidin Formation and Browning Intensity

Melanoidins are high molecular weight, brown-colored polymers that contribute to the color of cooked foods. The intensity of browning, often measured by absorbance at 420 nm, varies significantly with the reactants. Generally, pentoses (e.g., xylose, ribose) are more reactive than hexoses (e.g., glucose, fructose). Among amino acids, lysine (B10760008) and glycine (B1666218) are known to be highly reactive and produce significant browning.[1]

Amino AcidSugarBrowning Intensity (Absorbance at 420 nm)Reference
GlycineGlucoseHigh[1]
LysineGlucoseHigh[1]
ArginineGlucoseLow[1]
AsparagineGlucoseIntermediate
Glutamic AcidGlucoseLow
GlycineFructoseHigh[1]
LysineFructoseHigh[1]
AsparagineFructoseIntermediate

Table 1: Comparative browning intensity of Maillard reaction products from different amino acid-sugar pairs.

Flavor Compound Generation

The Maillard reaction is responsible for the generation of a vast array of volatile compounds that contribute to the characteristic aroma of cooked food. The specific amino acid is a primary determinant of the resulting flavor profile.

Amino AcidSugarMajor Volatile CompoundsAssociated AromaReference
CysteineXylose/GlutamateThiols, Thiophenes, ThiazolesMeaty, Roasted[2][3]
LeucineGlucoseAldehydes (e.g., 3-methylbutanal)Malty, Chocolate[4]
PhenylalanineXylosePhenylacetaldehydeFloral, Honey-like[5]
ProlineGlucosePyrrolidines, PiperidinesToasted, Bread-like[4]
GlycineGlucosePyrazines, FuransRoasted, Nutty[4]

Table 2: Predominant flavor compounds generated from different amino acid-sugar reactions.

Acrylamide Formation

Acrylamide, a potential carcinogen, is a notable MRP formed primarily from the reaction of asparagine with reducing sugars at high temperatures.[6][7] The type of sugar and the presence of other amino acids can influence the amount of acrylamide formed.

Amino AcidSugarAcrylamide Yield (µg/mL)Reference
AsparagineGlucose0.1154[7]
GlycineGlucose0.0282[7]
Glutamic AcidGlucose0.0101[7]
AsparagineFructoseHigh[8]
AsparagineRiboseLow[8]

Table 3: Acrylamide formation from different amino acid-sugar model systems. Note that the presence of other amino acids like glycine and cysteine can reduce acrylamide formation from asparagine.[6]

II. Biological Activities of Maillard Reaction Products

MRPs are not inert bystanders in biological systems; they possess a spectrum of activities that can impact cellular processes. This section compares the antioxidant, anti-inflammatory, and antimicrobial properties of MRPs from different precursors.

Antioxidant Activity

Many MRPs exhibit significant antioxidant activity, which is often attributed to the presence of reductones and melanoidins. This activity can be assessed using various assays such as DPPH, ABTS, and ORAC.

Amino AcidSugarDPPH Radical Scavenging (%)ABTS Radical Scavenging (mmol TE/g)ORAC (µmol TE/g)Reference
GlycineGlucoseHighHighHigh[9][10]
LysineGlucoseHighHighHigh[9][10]
GlycineFructoseModerateModerateModerate[9][10]
LysineFructoseModerateModerateModerate[9][10]
GlycineXyloseHighHighHigh[9]
LysineXyloseHighHighHigh[9]

Table 4: Comparative antioxidant activity of Maillard reaction products. TE = Trolox Equivalents.

Anti-inflammatory Activity

Certain MRPs have demonstrated anti-inflammatory effects by modulating key signaling pathways. For instance, some MRPs can inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and various interleukins.

Amino AcidSugarEffect on NO ProductionEffect on IL-8 ProductionReference
LysineGlucoseInhibitionInhibition[10]
GlycineGlucoseInhibition-[10]
LysineGalactoseSignificant Inhibition-[11]
GlycineFructoseStimulation-[9]

Table 5: Anti-inflammatory effects of Maillard reaction products in cell models.

Antimicrobial Activity

Melanoidins and other MRPs can exhibit antimicrobial activity against a range of foodborne pathogens and spoilage microorganisms. The effectiveness is dependent on the specific MRPs and the target microorganism.

Amino AcidSugarTarget MicroorganismMIC (mg/mL)Reference
ValineGlucoseStaphylococcus aureus0.97[12]
TryptophanGlucoseStaphylococcus aureus0.97[12]
GlycineGlucoseStaphylococcus aureus1.95[12]
PhenylalanineXyloseListeria monocytogenesComplete Inhibition[13]
ProlineXyloseListeria monocytogenesComplete Inhibition[13]
ArginineXyloseEscherichia coliEffective Inhibition[14]
HistidineGlucoseEscherichia coliEffective Inhibition[14]

Table 6: Minimum Inhibitory Concentration (MIC) of Maillard reaction products against various bacteria.

III. Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of Maillard reaction products as cited in the comparative data.

Synthesis of Maillard Reaction Products in a Model System

This protocol describes the preparation of MRPs from a single amino acid and a single sugar in an aqueous solution.

Materials:

  • Amino acid (e.g., L-glycine, L-lysine, L-asparagine)

  • Reducing sugar (e.g., D-glucose, D-fructose, D-xylose)

  • Phosphate (B84403) buffer (0.1 M, pH 7.0)

  • Distilled water

  • Reaction vessels (e.g., sealed glass tubes or flasks)

  • Heating apparatus (e.g., water bath, oven)

Procedure:

  • Prepare a 0.1 M solution of the desired amino acid in distilled water.

  • Prepare a 0.1 M solution of the desired reducing sugar in distilled water.

  • In a reaction vessel, mix equal volumes of the amino acid and sugar solutions.

  • Adjust the pH of the mixture to 7.0 using the phosphate buffer.

  • Seal the reaction vessel to prevent evaporation.

  • Heat the mixture at a specific temperature (e.g., 100°C or 121°C) for a defined period (e.g., 1 to 4 hours).

  • After heating, cool the reaction mixture rapidly in an ice bath to stop the reaction.

  • The resulting solution containing the MRPs can be used for further analysis.

experimental_workflow cluster_prep Preparation of Reactants cluster_reaction Maillard Reaction cluster_analysis Analysis of MRPs prep_aa Prepare 0.1 M Amino Acid Solution mix Mix Amino Acid and Sugar Solutions prep_aa->mix prep_sugar Prepare 0.1 M Sugar Solution prep_sugar->mix adjust_ph Adjust pH to 7.0 mix->adjust_ph heat Heat at Defined Temperature and Time adjust_ph->heat cool Cool to Stop Reaction heat->cool analysis Characterize MRPs (Color, Volatiles, Bioactivity) cool->analysis

Experimental workflow for the synthesis of MRPs.
Quantification of Melanoidins (Browning Intensity)

This protocol outlines the spectrophotometric method for determining the extent of browning.

Materials:

  • Maillard reaction product solution

  • Spectrophotometer

  • Cuvettes

Procedure:

  • Dilute the MRP solution with distilled water if necessary to bring the absorbance within the linear range of the spectrophotometer.

  • Set the spectrophotometer to a wavelength of 420 nm.

  • Use distilled water as a blank to zero the instrument.

  • Measure the absorbance of the diluted MRP solution.

  • The absorbance value is a direct measure of the browning intensity.

Analysis of Volatile Flavor Compounds by GC-MS

This protocol describes the analysis of volatile compounds using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS).

Materials:

  • MRP solution

  • HS-SPME autosampler with a suitable fiber (e.g., DVB/CAR/PDMS)

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

  • Helium (carrier gas)

  • Headspace vials with septa

Procedure:

  • Pipette a defined volume (e.g., 5 mL) of the MRP solution into a headspace vial.

  • Add a saturated solution of NaCl to enhance the release of volatile compounds.

  • Seal the vial and place it in the HS-SPME autosampler.

  • Equilibrate the sample at a specific temperature (e.g., 60°C) for a defined time (e.g., 30 minutes) with agitation.

  • Expose the SPME fiber to the headspace of the vial to adsorb the volatile compounds.

  • Desorb the analytes from the fiber in the hot injector of the GC.

  • Separate the volatile compounds on the GC column using a temperature gradient program.

  • Detect and identify the compounds using the mass spectrometer.

Quantification of Acrylamide by LC-MS/MS

This protocol details the quantification of acrylamide using liquid chromatography-tandem mass spectrometry.

Materials:

  • MRP solution

  • Acrylamide standard solutions

  • Isotopically labeled internal standard (e.g., ¹³C₃-acrylamide)

  • LC-MS/MS system with a suitable column (e.g., C18)

  • Mobile phases (e.g., water and acetonitrile (B52724) with formic acid)

  • Solid-phase extraction (SPE) cartridges for sample cleanup

Procedure:

  • Spike the MRP solution with the internal standard.

  • Perform a sample cleanup step using SPE to remove interfering matrix components.

  • Inject the cleaned extract into the LC-MS/MS system.

  • Separate acrylamide from other components using a gradient elution program.

  • Detect and quantify acrylamide using multiple reaction monitoring (MRM) mode.

  • Construct a calibration curve using the acrylamide standard solutions to determine the concentration in the sample.

IV. Signaling Pathways

The biological effects of MRPs are often mediated through their interaction with cellular signaling pathways. Advanced glycation end products (AGEs), a class of MRPs, are particularly known to interact with the Receptor for Advanced Glycation End Products (RAGE), triggering a cascade of downstream signaling events, including the activation of the NF-κB pathway, which plays a central role in inflammation.

signaling_pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AGEs AGEs (MRPs) RAGE RAGE Receptor AGEs->RAGE Binding ROS Increased ROS Production RAGE->ROS IKK IKK Activation ROS->IKK IkB IκB Degradation IKK->IkB Phosphorylation NFkB_active NF-κB (active) IkB->NFkB_active Release NFkB_inactive NF-κB (inactive) NFkB_inactive->IkB NFkB_nucleus NF-κB Translocation NFkB_active->NFkB_nucleus Gene Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-6, iNOS) NFkB_nucleus->Gene Induces

AGE-RAGE signaling pathway leading to inflammation.

This diagram illustrates how the binding of AGEs to RAGE can lead to the production of reactive oxygen species (ROS), which in turn activates the IKK complex. This leads to the phosphorylation and subsequent degradation of IκB, releasing the transcription factor NF-κB to translocate to the nucleus and promote the expression of pro-inflammatory genes. Some MRPs have been shown to inhibit this pathway, for example, by reducing the production of NO, which is synthesized by the enzyme iNOS, a product of NF-κB activation.[10]

References

Inter-laboratory comparison of 2,5-Dimethyl-3(2H)-furanone quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of 2,5-Dimethyl-3(2H)-furanone, also known as 2,5-dimethyl-4-hydroxy-3(2H)-furanone or Furaneol. The selection of an appropriate analytical method is critical for accurate and reliable quantification in various matrices, from food products to biological samples. This document summarizes key performance data and experimental protocols from published studies to aid in method selection and development.

Data Presentation: A Comparative Analysis of Quantification Methods

The quantification of this compound is predominantly achieved through chromatographic techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV detection. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation. The following tables summarize the performance of various published methods.

Method Sample Matrix Recovery (%) Limit of Detection (LOD) Reproducibility (CV%) Reference
GC-MS with SPEFruit Juice98Not Reported<4[1]
HPLC-UVStrawberries>900.14 µg/mLNot Reported[2]
SPME-GC-MSFruit SamplesNot ReportedNot ReportedNot Reported[3]
Stable Isotope Dilution Assay (SIDA)FruitsHigh AccuracyHigh SensitivityNot Reported[4]

Table 1: Comparison of Method Performance for this compound Quantification

Experimental Protocols

Detailed methodologies are crucial for reproducing experimental results. Below are summaries of protocols for the key analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) with Solid-Phase Extraction (SPE)

This method offers high sensitivity and selectivity, making it suitable for complex matrices.

  • Sample Preparation (Solid-Phase Extraction):

    • Fruit juice samples are passed through a Lichrolut-EN solid-phase extraction (SPE) column.[1]

    • The column retains the analyte of interest while allowing interfering substances to pass through.

    • This compound is then eluted from the SPE column with 1 mL of methanol.[1]

  • Instrumentation:

    • The eluate can be directly analyzed by GC-MS using an automated large volume microvial insert thermal desorption technique.[1]

    • This approach avoids the need for further purification and concentration steps.[1]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely available technique for the quantification of this compound, particularly in less complex samples.

  • Sample Preparation:

    • An aqueous extraction procedure is typically employed for solid samples like strawberries.[2]

  • Instrumentation and Conditions:

    • Column: Reversed-phase C18 column (e.g., ODS, 4.6 mm × 250 mm, 5 µm).[2]

    • Mobile Phase: A binary mobile phase consisting of an acetate (B1210297) buffer and methanol.[2]

    • Detection: UV detection at 280 nm.[2]

Solid-Phase Microextraction (SPME) with GC-MS

SPME is a solvent-free sample preparation technique that is well-suited for volatile and semi-volatile compounds.

  • Derivatization:

    • To improve the volatility and thermal stability of this compound for GC analysis, a derivatization step is often employed.[3]

    • This can be achieved by reacting the analyte with a derivatizing agent such as pentafluorobenzyl bromide in a basic solution at an elevated temperature.[3]

  • Extraction and Analysis:

    • The derivatized analyte is then extracted from the sample headspace using an SPME fiber.

    • The fiber is subsequently desorbed in the GC inlet for separation and detection by MS.

Stable Isotope Dilution Assay (SIDA)

SIDA is considered a gold standard for quantification due to its high accuracy and precision, as it corrects for sample preparation losses and matrix effects.

  • Principle:

    • A known amount of a stable isotope-labeled internal standard of this compound is added to the sample at the beginning of the sample preparation process.[4]

    • The ratio of the unlabeled analyte to the labeled internal standard is measured by mass spectrometry.

    • This ratio is used to calculate the exact concentration of the analyte in the original sample.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Separation & Detection cluster_data Data Processing Sample Sample Collection Homogenization Homogenization Sample->Homogenization Extraction Extraction (SPE, SPME, LLE) Homogenization->Extraction Derivatization Derivatization (Optional for GC) Extraction->Derivatization Chromatography Chromatographic Separation (GC or HPLC) Extraction->Chromatography Derivatization->Chromatography Detection Detection (MS or UV) Chromatography->Detection Quantification Quantification Detection->Quantification Data_Analysis Data Analysis & Reporting Quantification->Data_Analysis

Caption: General experimental workflow for this compound quantification.

References

Furaneol vs. Its Glucoside Derivatives in Plants: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Furaneol (B68789), a potent aroma compound with a characteristic sweet, caramel-like scent, is a key contributor to the desirable flavor profile of numerous fruits.[1][2] In plants, this volatile compound often coexists with its non-volatile glucoside derivatives. This guide provides a comprehensive comparison of furaneol and its glucosides, delving into their biosynthesis, chemical properties, and physiological significance, supported by experimental data and detailed protocols.

At a Glance: Furaneol vs. Furaneol Glucosides

FeatureFuraneol (4-hydroxy-2,5-dimethyl-3(2H)-furanone)Furaneol Glucoside Derivatives
Form Aglycone (free, volatile form)Glycoside (sugar-bound, non-volatile form)
Aroma Strong, sweet, caramel, fruity (strawberry-like when diluted)[2][3]Odorless[4][5]
Volatility HighLow
Stability Unstable, susceptible to degradation[6]More stable than the aglycone[6][7]
Function in Plants Direct contributor to fruit aromaPrecursor to furaneol, involved in aroma diversification, detoxification, and plant defense[4][5]
Occurrence Ripening fruits like strawberries, pineapples, and tomatoes[2][3]Found alongside furaneol in fruits such as strawberries and grapes[2][4]

Biosynthesis and Accumulation

Furaneol biosynthesis is intricately linked to carbohydrate metabolism, with D-fructose-1,6-diphosphate identified as a key precursor in fruits.[6][7] The pathway involves several enzymatic steps, culminating in the formation of furaneol. In many plants, furaneol is then subject to glucosylation, a process catalyzed by UDP-glucose:furaneol glucosyltransferases (UGTs), to form its glucoside derivatives.[4] This conversion to a non-volatile form is a crucial mechanism for the plant to store and stabilize this potent aroma compound. The accumulation of both furaneol and its glucosides is often tightly regulated and increases significantly during fruit ripening.[1][2]

Furaneol Biosynthesis and Glucosylation D-fructose-1,6-diphosphate D-fructose-1,6-diphosphate HMMF 4-hydroxy-5-methyl- 2-methylene-3(2H)-furanone D-fructose-1,6-diphosphate->HMMF Multiple enzymatic steps Furaneol Furaneol HMMF->Furaneol FaQR (Enone oxidoreductase) Furaneol_Glucoside Furaneol Glucoside Furaneol->Furaneol_Glucoside UGT UDP-glucose: furaneol glucosyltransferase UGT->Furaneol_Glucoside

Biosynthesis of Furaneol and its Glucoside.

Quantitative Data on Furaneol and Its Derivatives in Fruits

The concentration of furaneol and its glucosides varies significantly among different fruits and even between cultivars and ripening stages. The following table summarizes representative quantitative data from various studies.

FruitCompoundConcentration Range (µg/kg)Reference
StrawberryFuraneol1,663 - 4,852[8]
StrawberryFuraneol GlucosideVaries, often higher than free furaneol[4]
TomatoFuraneol95 - 173[8]
PineappleFuraneolKey odorant, concentration varies[7]
Msalais WineFuraneol27,590 - 117,600[9]

Physicochemical and Sensory Properties: A Tale of Two Forms

The addition of a glucose moiety dramatically alters the properties of furaneol. The free aglycone is volatile and possesses a potent aroma, making it a direct contributor to the sensory experience of fruits. In contrast, furaneol glucosides are non-volatile and odorless.[4][5] This difference is critical for the plant's management of its chemical profile. The glucosides act as a stable, transportable, and non-reactive storage form of the volatile aroma compound. The release of furaneol from its glucoside precursor can occur through enzymatic or acidic hydrolysis, for instance, during fruit ripening, processing, or consumption.[9][10]

From a sensory perspective, furaneol is highly impactful. At high concentrations, it has a caramel-like odor, while at lower concentrations, it exhibits a characteristic sweet, strawberry-like aroma.[2][3] The odor threshold for furaneol is very low, meaning even small amounts can significantly influence the overall flavor of a food product.

Experimental Protocols

Extraction and Quantification of Furaneol and its Glucosides

A common method for the simultaneous analysis of furaneol and its derivatives is High-Performance Liquid Chromatography (HPLC).

Sample Preparation:

  • Homogenize a known weight of the fresh plant material (e.g., 5 g of fruit) in a suitable buffer.[2]

  • Centrifuge the homogenate to pellet solid debris.

  • Filter the supernatant through a 0.45 µm filter.

HPLC Analysis:

  • Column: Reversed-phase C18 column.[11]

  • Mobile Phase: A gradient of an aqueous buffer (e.g., acetate (B1210297) buffer) and an organic solvent like methanol.[11]

  • Detection: UV detector set at 280 nm.[11]

  • Quantification: Use external standards of pure furaneol and synthesized furaneol glucoside to create calibration curves for accurate quantification.

For the analysis of the volatile furaneol, Gas Chromatography-Mass Spectrometry (GC-MS) is often employed, frequently coupled with a pre-concentration technique like Solid-Phase Microextraction (SPME).

Experimental_Workflow_HPLC cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis Homogenization Homogenize Plant Tissue Centrifugation Centrifuge Homogenization->Centrifugation Filtration Filter Supernatant Centrifugation->Filtration Injection Inject Sample Filtration->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (280 nm) Separation->Detection Quantification Quantify using Standards Detection->Quantification

Workflow for HPLC analysis of Furaneol.
Sensory Analysis

Sensory evaluation is crucial for understanding the impact of furaneol on flavor.

Methodology: Odor Threshold Determination

  • Prepare a series of dilutions of pure furaneol in a neutral solvent (e.g., water or a hydroalcoholic solution).

  • Present the samples in a randomized order to a panel of trained sensory assessors.

  • Use a forced-choice method (e.g., triangle test) where panelists identify the sample with the odor.

  • The odor threshold is determined as the concentration at which a statistically significant portion of the panel can detect the compound.

Conclusion

Furaneol and its glucoside derivatives represent a fascinating interplay between a potent, volatile aroma compound and its stable, non-volatile precursor. While furaneol directly contributes to the characteristic sweet and fruity notes of many plants, its glucosides serve as a reservoir, ensuring the controlled release of this important flavor molecule. Understanding the dynamic relationship between these two forms is essential for researchers in plant science, food chemistry, and flavor technology, as it offers insights into the metabolic processes that govern fruit quality and provides opportunities for the targeted modulation of flavor profiles. The analytical methods outlined provide a robust framework for the accurate quantification and sensory characterization of these vital plant metabolites.

References

A Comparative Guide to 2,5-Dimethyl-3(2H)-furanone Quantification in Fresh and Processed Foods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive quantitative comparison of 2,5-Dimethyl-3(2H)-furanone, a significant flavor compound, in various fresh and processed foods. Furaneol (B68789), as it is commonly known, imparts a characteristic sweet, caramel-like, or fruity aroma and is a key component in the sensory profile of numerous food products.[1][2][3] Its concentration is a critical parameter in flavor chemistry, food quality control, and sensory analysis. This document summarizes quantitative data, details the experimental protocols for its measurement, and visualizes its formation pathways to aid researchers in understanding its occurrence and analysis.

Quantitative Data Summary

The concentration of this compound varies significantly between fresh and processed foods. Thermal processing, such as in the production of jams, juices, and roasted products, often leads to the formation of this compound through the Maillard reaction and caramelization.[2][4][5] The following table summarizes the quantitative data from various studies.

Food ItemStateConcentration of this compoundReference
StrawberriesFresh (ripe)1663 - 4852 µg/kg[6][7]
StrawberriesFresh (overripe, 'Oso Grande')37.05 µg/g[8]
StrawberriesFresh (overripe, 'Douglas')22.89 µg/g[8]
StrawberriesFresh ('Totem' and 'Pinnacle')> 13 mg/kg[9]
TomatoFresh95 - 173 µg/kg[6][7]
PineappleFreshMajor volatile constituent[10][11]
Canned Pineapple JuiceProcessedPredominantly determined by furaneol content[10][12]
Pineapple JamsProcessedPoor in typical pineapple constituents, including furaneol[10][12]
RaspberriesFresh0.8 - 1.1 mg/kg[9]
BlackberriesFresh ('Marion')~5 times more than 'Black Diamond'[9]
CoffeeRoasted Beansup to 6407 µg/kg[13]
CoffeeBrewed<10 - 288 µg/kg[14]
Msalais WineProcessed27.59 - 117.6 mg/L[15]

Experimental Protocols

The accurate quantification of this compound is challenging due to its polarity and thermal instability.[1][6] Several analytical methods have been developed and validated for its determination in various food matrices.

1. Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization and Solid Phase Microextraction (SPME)

This is a highly sensitive method suitable for complex matrices.[3][6] Derivatization is often employed to increase the volatility and thermal stability of furaneol.[1]

  • Sample Preparation and Derivatization:

    • Homogenize a known weight of the food sample (e.g., 10 g) with distilled water.[3]

    • Centrifuge the homogenate to separate the solid and liquid phases.[3]

    • Transfer a specific volume of the supernatant to a headspace vial and add an internal standard.

    • Adjust the pH to basic conditions.

    • Add a derivatizing agent, such as pentafluorobenzyl bromide (PFBBr), and incubate at an elevated temperature (e.g., 60°C) to complete the reaction.[6][16]

  • SPME Procedure:

    • Expose a suitable SPME fiber (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB) to the headspace of the vial.[3]

    • Allow the fiber to be exposed for a defined period (e.g., 30-60 minutes) at a controlled temperature to reach equilibrium.[3]

  • GC-MS Analysis:

    • Insert the SPME fiber into the GC injection port for thermal desorption.[3]

    • Carrier Gas: Helium at a constant flow rate.[3]

    • Oven Temperature Program: A typical program starts at a low temperature (e.g., 50°C), holds, and then ramps up to a higher temperature (e.g., 280-300°C).[3]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

    • Detection: Monitor specific ions for the derivatized furaneol for quantification.

2. High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a suitable alternative for analyzing thermally labile compounds like furaneol as it avoids high temperatures.[1][17]

  • Sample Preparation:

    • Perform an aqueous extraction of the homogenized sample.

    • Centrifuge the mixture and filter the supernatant (e.g., through a 0.45 µm membrane filter) before injection.[8]

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 (RP-C18) column is commonly used.[8][17]

    • Mobile Phase: A binary mobile phase, often consisting of an acetate (B1210297) buffer and methanol.[8][17]

    • Detection: UV detection at a wavelength of around 280 nm.[8][17]

  • Quantification:

    • Generate calibration curves using pure furaneol standards to determine the concentration in the samples.[8]

Formation Pathway and Experimental Workflow

The formation of this compound in processed foods is primarily a result of the Maillard reaction between reducing sugars and amino acids.[2][4][18] The following diagrams illustrate the key formation pathway and a typical analytical workflow.

cluster_0 Maillard Reaction Pathway for Furaneol Formation Hexose Hexose Sugars (e.g., Glucose, Fructose) Amadori Amadori Compound Hexose->Amadori + Amino Acid AminoAcid Amino Acids AminoAcid->Amadori Deoxyosone 1-Deoxyosone Amadori->Deoxyosone Enolization Furaneol This compound (Furaneol) Deoxyosone->Furaneol Cyclization & Dehydration

Maillard reaction pathway for furaneol formation.

cluster_1 Experimental Workflow for Furaneol Analysis Sample Food Sample (Fresh or Processed) Homogenization Homogenization Sample->Homogenization Extraction Extraction / Derivatization Homogenization->Extraction Analysis GC-MS or HPLC Analysis Extraction->Analysis Quantification Data Analysis & Quantification Analysis->Quantification

General experimental workflow for furaneol analysis.

References

A Comparative Analysis of Furanone Formation from Diverse Sugar Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the formation of furanones, specifically the potent flavor compound Furaneol (4-hydroxy-2,5-dimethyl-3(2H)-furanone), from various sugar precursors. The efficiency and reaction pathways are highly dependent on the starting sugar's structure. This document synthesizes experimental data to compare yields, outlines detailed methodologies for key experiments, and visualizes the underlying chemical processes to aid in research and development.

Furanones are significant compounds in flavor chemistry and are primarily generated through the Maillard reaction and caramelization.[1][2] The Maillard reaction involves a chemical reaction between amino acids and reducing sugars, while caramelization is the thermal degradation of sugar in the absence of amino acids.[3][4] The choice of sugar precursor is a critical factor influencing the type and yield of the resulting furanone.[5]

Quantitative Comparison of Furanone Yields

The yield of Furaneol is highly dependent on the molecular structure of the sugar precursor. Data compiled from various studies indicate significant differences in efficiency between deoxyhexoses, hexoses, and pentoses. L-rhamnose consistently provides the highest yields, while pentoses are poor precursors for Furaneol itself, instead favoring the formation of its nor-analogue.[5]

Sugar PrecursorSugar TypeTypical Furaneol Yield (mol%)Key Observations
L-Rhamnose Deoxyhexose> 40%Consistently demonstrated as an excellent precursor for high-yield Furaneol formation.[5]
D-Fructose KetohexoseModerateGenerally a more efficient precursor for Furaneol formation compared to glucose.[5][6]
D-Glucose AldohexoseLow to ModerateForms Furaneol, but typically in lower yields than fructose (B13574) and rhamnose.[5]
D-Xylose Aldopentose< 1%A very poor precursor for Furaneol. The primary furanone product is norfuraneol.[5][7]

Formation Pathways and Mechanisms

The formation of furanones from sugars occurs through complex reaction cascades. The two primary routes are the Maillard reaction, which requires an amino acid, and caramelization.[1]

  • From Hexoses (e.g., Glucose, Fructose): The main pathway for Furaneol formation from hexoses involves the 2,3-enolisation of the sugar to form a 1-deoxyosone intermediate.[7] Fructose, a ketohexose, is typically a more effective precursor than the aldohexose glucose.[5]

  • From Pentoses (e.g., Xylose): Pentoses primarily yield 4-hydroxy-5-methyl-3(2H)-furanone (norfuraneol).[7] The formation of Furaneol from pentoses is a minor side reaction. This can occur through two proposed mechanisms: sugar fragmentation and recombination, or through chain elongation of the 1-deoxypentosone intermediate by Strecker aldehydes (e.g., formaldehyde) generated from amino acids.[7][8]

  • From Deoxyhexoses (e.g., Rhamnose): L-rhamnose is a highly efficient precursor for Furaneol, often yielding significantly more product than other sugars.[5][7]

G cluster_precursors Sugar Precursors cluster_pathways Reaction Pathways cluster_products Furanone Products Hexoses Hexoses (e.g., Glucose, Fructose) Maillard Maillard Reaction (+ Amino Acids) Hexoses->Maillard Caramelization Caramelization (Thermal Degradation) Hexoses->Caramelization Pentoses Pentoses (e.g., Xylose) Pentoses->Maillard Pentoses->Caramelization Deoxyhexose Deoxyhexose (e.g., Rhamnose) Deoxyhexose->Maillard Deoxyhexose->Caramelization Furaneol Furaneol (4-hydroxy-2,5-dimethyl-3(2H)-furanone) Maillard->Furaneol High Yield (from Hexose (B10828440)/Deoxyhexose) Maillard->Furaneol <1% Yield (from Pentose) Norfuraneol Norfuraneol (4-hydroxy-5-methyl-3(2H)-furanone) Maillard->Norfuraneol Major Product (from Pentose) Caramelization->Furaneol

Caption: General pathways for furanone formation from sugar precursors.

G cluster_hexose Hexose Pathway cluster_pentose Pentose (B10789219) Pathway Hexose Hexose (e.g., Fructose) Deoxyhexosone 1-Deoxyhexosone (Intermediate) Hexose->Deoxyhexosone Furaneol Furaneol (Major Product) Deoxyhexosone->Furaneol Pentose Pentose (e.g., Xylose) Deoxypentosone 1-Deoxypentosone (Intermediate) Pentose->Deoxypentosone Norfuraneol Norfuraneol (Major Product) Deoxypentosone->Norfuraneol MinorFuraneol Furaneol (Minor Product, <1%) Deoxypentosone->MinorFuraneol

Caption: Comparative furanone formation from hexose versus pentose precursors.

Experimental Protocols

To ensure the reproducibility of comparative studies, detailed and consistent experimental protocols are essential. The following sections outline methodologies for the formation of furanones in a model system and their subsequent quantification.

This protocol can be adapted to compare furanone formation from different sugar precursors under identical conditions.[5]

  • Objective: To generate furanones from a sugar precursor and an amino acid in a controlled aqueous model system.

  • Materials:

    • Sugar precursor (e.g., D-glucose, D-fructose, L-rhamnose, or D-xylose)

    • Amino acid (e.g., Glycine or L-alanine)

    • Phosphate (B84403) buffer (0.2 M, pH 7.0)

    • Screw-capped reaction vials

    • Heating block or water bath

  • Procedure:

    • Prepare solutions of the sugar precursor (e.g., 5 mmol) and the amino acid (e.g., 5 mmol) in the phosphate buffer (e.g., 5 mL).[8] A 1:1 molar ratio is typical.[5]

    • Dispense the reaction mixture into screw-capped vials, ensuring a consistent headspace.

    • Heat the vials at a controlled temperature (e.g., 90°C) for a specified duration (e.g., 1 hour).[7]

    • After heating, immediately stop the reaction by cooling the vials in an ice bath.

    • The resulting solution is now ready for extraction and analysis.

Due to the polarity and potential instability of furanones, a robust analytical method is required for accurate quantification.[9][10] Gas Chromatography-Mass Spectrometry (GC-MS) is a commonly used technique.

  • Objective: To extract and quantify furanones from the model system reaction mixture.

  • Materials:

    • Reaction mixture from Protocol 1

    • Sodium chloride (NaCl)

    • Hydrochloric acid (HCl, 2 M)

    • Ethyl acetate (B1210297) or Diethyl ether (Et2O)

    • Anhydrous sodium sulfate (B86663) (Na2SO4)

    • Internal Standard (e.g., isotopically labeled Furaneol)

    • GC-MS system

  • Procedure:

    • Extraction:

      • Dilute the reaction mixture with water (e.g., 100 mL) and saturate with NaCl (approx. 40 g).[7]

      • Adjust the pH to 4.0 using HCl.[7]

      • Spike the sample with a known concentration of an internal standard.

      • Perform continuous liquid-liquid extraction with diethyl ether overnight or multiple extractions with ethyl acetate.[7][10]

      • Dry the combined organic phase over anhydrous Na2SO4.[7]

    • Concentration:

      • Carefully concentrate the dried extract to a small, known volume (e.g., 0.5 mL) under a gentle stream of nitrogen.

    • Analysis:

      • Inject an aliquot (e.g., 1 µL) of the concentrated extract into the GC-MS system.

      • GC Conditions (Typical): Use a suitable capillary column (e.g., DB-5ms). A typical temperature program might be: hold at 50°C for 2 min, ramp to 265°C.[11]

      • MS Conditions: Operate in Selected Ion Monitoring (SIM) mode for quantification, using characteristic ions for Furaneol and the internal standard.

    • Quantification:

      • Construct a calibration curve using standards of known Furaneol concentrations.

      • Calculate the concentration of Furaneol in the sample based on the peak area ratio of the analyte to the internal standard.

G start Start: Reaction Mixture prep Sample Preparation (Dilution, pH adjustment, Internal Standard Spike) start->prep extract Liquid-Liquid Extraction (e.g., with Diethyl Ether) prep->extract dry Drying (with Na2SO4) extract->dry conc Concentration (under Nitrogen) dry->conc analysis GC-MS Analysis conc->analysis quant Data Processing & Quantification analysis->quant end End: Final Concentration quant->end

Caption: General experimental workflow for furanone analysis.

Conclusion

The selection of a sugar precursor is a critical determinant in the synthesis of furanones. L-rhamnose stands out as the most efficient precursor for Furaneol, yielding significantly higher amounts compared to hexoses and pentoses.[5] Among common hexoses, fructose is a more effective precursor than glucose.[5] Pentoses, such as xylose, are poor precursors for Furaneol, with the reaction overwhelmingly favoring the formation of norfuraneol.[5][7] The provided experimental protocols and reaction pathway diagrams offer a foundational understanding for researchers to explore and optimize the formation of these important flavor compounds.

References

Safety Operating Guide

Proper Disposal of 2,5-Dimethyl-3(2H)-furanone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential guidance on the safe and compliant disposal of 2,5-Dimethyl-3(2H)-furanone, a flammable liquid and potential irritant. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection. This information is intended for researchers, scientists, and drug development professionals.

Proper disposal of chemical waste is not merely a regulatory requirement but a cornerstone of responsible laboratory practice. This guide offers a clear, step-by-step process for managing this compound waste, from initial handling to final disposal, ensuring the safety of personnel and the environment.

Hazard Profile and Safety Summary

This compound is classified as a flammable liquid and may be harmful if swallowed or cause skin irritation.[1] It is imperative to handle this chemical in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

PropertyValueReference
Molecular Formula C6H8O2[1]
Molecular Weight 112.13 g/mol [1]
Appearance Colorless to Light yellow clear liquid[2]
Flash Point 51.67 °C (125.0 °F)[3]
Signal Word Warning[2][3]
Hazard Statements H226: Flammable liquid and vapor. H302: Harmful if swallowed. H315: Causes skin irritation.[1]
Storage Class 3 - Flammable liquids[3]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with all applicable federal, state, and local regulations. The following is a general procedural guide:

  • Waste Identification and Segregation:

    • Designate a specific, clearly labeled, and sealed container for this compound waste. The container should be made of a material compatible with the chemical.

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Container Management:

    • Keep the waste container tightly closed when not in use to prevent the release of flammable vapors.[2]

    • Store the container in a cool, dry, and well-ventilated area, away from sources of ignition.[2]

    • Ensure the storage area is designated for flammable liquids.

  • Spill Management:

    • In the event of a spill, immediately alert personnel in the area.

    • Remove all sources of ignition.

    • Ventilate the area.

    • Absorb the spill with an inert material (e.g., vermiculite, dry sand) and place it into a sealed container for disposal.

    • Do not allow the spilled material to enter drains or waterways.

  • Final Disposal:

    • The disposal of this compound must be handled by a licensed hazardous waste disposal company.

    • Contact your institution's EHS office to arrange for pickup and disposal. They will provide specific instructions on labeling and preparing the container for transport.

    • The precautionary statement P501 advises to "Dispose of contents/ container to an approved waste disposal plant."[2][4]

Disposal Decision Workflow

The following diagram outlines the logical steps for the proper disposal of this compound.

Figure 1. Disposal Workflow for this compound start Start: this compound Waste Generated is_contaminated Is the material contaminated or no longer needed? start->is_contaminated spill_check Is there a spill? start->spill_check collect_waste Collect in a designated, labeled, and sealed waste container. is_contaminated->collect_waste Yes end End: Proper Disposal is_contaminated->end No (Still in use) store_safely Store container in a cool, dry, well-ventilated area for flammable liquids. collect_waste->store_safely contact_ehs Contact Environmental Health & Safety (EHS) for disposal procedures. store_safely->contact_ehs dispose Arrange for pickup by a licensed hazardous waste disposal company. contact_ehs->dispose spill_check->is_contaminated No spill_procedure Follow Spill Management Protocol: - Alert personnel - Remove ignition sources - Ventilate area - Absorb with inert material - Containerize for disposal spill_check->spill_procedure Yes spill_procedure->collect_waste dispose->end

Caption: Disposal Workflow for this compound.

By following these guidelines, laboratory professionals can ensure the safe handling and disposal of this compound, thereby fostering a secure and environmentally conscious research environment. Always consult your institution's specific safety protocols and the material's Safety Data Sheet (SDS) for the most comprehensive information.

References

Personal protective equipment for handling 2,5-Dimethyl-3(2H)-furanone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety and logistical information for handling 2,5-Dimethyl-3(2H)-furanone in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Hazard Identification and Classification

This compound is a flammable liquid and is harmful if swallowed.[1] It may also cause skin irritation.[1] The GHS classification for this chemical is summarized in the table below.

Hazard ClassCategoryHazard Statement
Flammable liquidsCategory 3H226: Flammable liquid and vapor[1]
Acute toxicity, oralCategory 4H302: Harmful if swallowed[1]
Skin corrosion/irritationCategory 2H315: Causes skin irritation[1]

Signal Word: Warning

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.

Body PartRecommended ProtectionSpecifications
Eyes/Face Safety glasses with side shields or goggles.Use eyewear that has been tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).
Hands Chemical-resistant gloves.Nitrile or other resistant gloves are recommended. Always inspect gloves prior to use and dispose of them if they are contaminated.
Body Laboratory coat.A standard laboratory coat should be worn to prevent skin contact.
Respiratory Use in a well-ventilated area.If ventilation is inadequate, a NIOSH-approved respirator may be necessary.

Operational Plan: Handling Procedures

Adherence to proper handling procedures is critical to minimize exposure and prevent accidents.

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • An eyewash station and safety shower should be readily accessible.

Handling Steps:

  • Ensure all necessary PPE is worn before handling the chemical.

  • Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[2]

  • Ground and bond the container and receiving equipment to prevent static discharge.[2]

  • Use only non-sparking tools.[2]

  • Take precautionary measures against static discharge.[2]

  • Avoid contact with skin and eyes.

  • Do not eat, drink, or smoke when using this product.

  • Keep the container tightly closed when not in use.[2]

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Wear appropriate PPE Wear appropriate PPE Work in a fume hood Work in a fume hood Wear appropriate PPE->Work in a fume hood Ground and bond containers Ground and bond containers Work in a fume hood->Ground and bond containers Use non-sparking tools Use non-sparking tools Ground and bond containers->Use non-sparking tools Dispense chemical Dispense chemical Use non-sparking tools->Dispense chemical Keep container closed Keep container closed Dispense chemical->Keep container closed Clean work area Clean work area Keep container closed->Clean work area Dispose of waste Dispose of waste Clean work area->Dispose of waste Remove PPE Remove PPE Dispose of waste->Remove PPE

Figure 1. A simplified workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety.

Waste Segregation and Collection:

  • Liquid Waste: Collect any unused or waste this compound in a designated, labeled, and sealed container for flammable liquid waste.

  • Solid Waste: Contaminated materials such as gloves, absorbent pads, and weighing papers should be collected in a separate, labeled hazardous waste container.

Disposal Procedure:

  • All waste must be disposed of in accordance with federal, state, and local regulations.

  • Do not dispose of down the drain or with general laboratory trash.

  • Consult with your institution's environmental health and safety (EHS) office for specific disposal guidelines.

G cluster_waste_gen Waste Generation cluster_waste_sep Waste Separation cluster_disposal Final Disposal Unused Chemical Unused Chemical Flammable Liquid Waste Container Flammable Liquid Waste Container Unused Chemical->Flammable Liquid Waste Container Contaminated Materials Contaminated Materials Solid Hazardous Waste Container Solid Hazardous Waste Container Contaminated Materials->Solid Hazardous Waste Container Consult EHS Consult EHS Flammable Liquid Waste Container->Consult EHS Solid Hazardous Waste Container->Consult EHS Dispose per Regulations Dispose per Regulations Consult EHS->Dispose per Regulations

Figure 2. A logical workflow for the proper disposal of this compound waste.

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.